1,11-Dioxa[11]paracyclophane
Description
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Properties
IUPAC Name |
2,12-dioxabicyclo[11.2.2]heptadeca-1(15),13,16-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-4-6-12-16-14-8-10-15(11-9-14)17-13-7-5-3-1/h8-11H,1-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROLYACVISZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCOC2=CC=C(C=C2)OCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229676 | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6571-51-3 | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6571-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,11-Dioxaparacyclophane
This guide provides a comprehensive overview of the synthesis and characterization of 1,11-dioxaparacyclophane, a key heterocyclic scaffold with significant potential in supramolecular chemistry, materials science, and as a precursor for chiral ligands in asymmetric catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 1,11-Dioxaparacyclophane
Cyclophanes, with their unique three-dimensional structures featuring bridged aromatic rings, have captivated chemists for decades.[1] 1,11-Dioxaparacyclophane, a member of this fascinating class of molecules, incorporates two ether linkages within its eleven-atom aliphatic bridge. This structural feature imparts a degree of flexibility and polarity, making it an attractive building block for more complex molecular architectures.[2] Its constrained, yet dynamic, conformation allows for the study of transannular electronic interactions and provides a rigid scaffold for the development of novel catalysts and functional materials.[3]
Part 1: Synthesis of 1,11-Dioxaparacyclophane
The construction of the macrocyclic architecture of 1,11-dioxaparacyclophane is most effectively achieved through an intramolecular Williamson ether synthesis. This classical reaction is adapted to favor the formation of the cyclic monomer over intermolecular polymerization through the application of high-dilution principles.
Causality Behind the Synthetic Strategy
The Williamson ether synthesis is a robust and versatile method for forming carbon-oxygen bonds.[4] In the context of macrocyclization, the primary challenge is to promote the intramolecular reaction, where the two ends of a linear precursor molecule react with each other, over the intermolecular reaction, where multiple precursor molecules link together to form polymers.[5]
The High-Dilution Principle is the cornerstone of this synthetic approach. By maintaining a very low concentration of the reactive intermediate, the probability of one end of a molecule finding its other end is significantly increased relative to it encountering another molecule.[6] This is a classic example of kinetic control, where the desired intramolecular pathway is favored under specific reaction conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1,11-Dioxaparacyclophane.
Detailed Experimental Protocol
Materials:
-
Hydroquinone
-
1,9-Dibromononane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Synthesis of the Linear Precursor: 1-((9-bromononyl)oxy)-4-hydroxybenzene
-
To a solution of hydroquinone (10 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,9-dibromononane (1 equivalent) in DMF dropwise over 1 hour.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the linear precursor. The large excess of hydroquinone is used to minimize the formation of the undesired diether byproduct.
-
-
Intramolecular Cyclization
-
Prepare a solution of the linear precursor (1 equivalent) in a large volume of anhydrous DMF (to achieve a concentration of approximately 0.01 M).
-
In a separate flask, prepare a suspension of cesium carbonate (5 equivalents) in a large volume of anhydrous DMF. Cesium carbonate is a highly effective base for this cyclization, as the cesium cation can act as a template, promoting the desired intramolecular reaction.
-
Using a syringe pump, add the solution of the linear precursor to the cesium carbonate suspension over a period of 12 hours at 80°C with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 80°C for an additional 12 hours.
-
Cool the mixture to room temperature, filter off the inorganic salts, and remove the DMF under high vacuum.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification of 1,11-Dioxaparacyclophane
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,11-dioxaparacyclophane as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol).
-
Part 2: Characterization of 1,11-Dioxaparacyclophane
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized 1,11-dioxaparacyclophane. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of 1,11-Dioxaparacyclophane.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the primary tool for elucidating the structure of organic molecules in solution.[1] The chemical shifts and coupling patterns of the protons and carbons in 1,11-dioxaparacyclophane provide definitive evidence of its cyclic structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the aliphatic bridge. The aromatic protons will appear as a singlet, indicating their chemical equivalence. The methylene protons adjacent to the oxygen atoms (benzylic positions) will be shifted downfield compared to the other methylene groups in the chain. The integration of these signals will correspond to the number of protons in each unique environment.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (both quaternary and protonated) and the aliphatic carbons of the bridge. The carbons attached to the oxygen atoms will resonate at a lower field (higher ppm) compared to the other sp³ hybridized carbons.
| Expected NMR Data for 1,11-Dioxaparacyclophane | |
| ¹H NMR (CDCl₃) | δ (ppm) |
| Aromatic (4H) | ~6.8 (s) |
| -O-CH₂- (4H) | ~4.0 (t) |
| Methylene groups (14H) | 1.2 - 1.8 (m) |
| ¹³C NMR (CDCl₃) | δ (ppm) |
| Aromatic (quaternary, C-O) | ~154 |
| Aromatic (CH) | ~115 |
| -O-CH₂- | ~68 |
| Aliphatic (-CH₂-) | 20 - 30 |
Note: These are predicted chemical shifts and may vary slightly based on the solvent and spectrometer frequency.[7][8]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which in turn confirms its elemental composition.
-
Expected Data: The mass spectrum of 1,11-dioxaparacyclophane will show a prominent molecular ion peak ([M]⁺) corresponding to its calculated molecular weight.
-
Molecular Formula: C₁₅H₂₂O₂
-
Calculated Molecular Weight: 234.1620 g/mol
-
Observed [M+H]⁺ (ESI): ~235.1693
The fragmentation pattern can also provide structural information, though it is often complex for macrocyclic compounds.
X-ray Crystallography
For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[9] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable single crystals is a prerequisite for this analysis.
Conclusion
The synthesis of 1,11-dioxaparacyclophane via an intramolecular Williamson ether synthesis under high-dilution conditions is a reliable and well-established method. The successful synthesis is validated through a combination of NMR spectroscopy and mass spectrometry, with X-ray crystallography providing the ultimate structural proof. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize and characterize this important molecular scaffold, paving the way for its application in diverse areas of chemical science.
References
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Kanda, K., Hamanaka, R., Endo, K., & Shibata, T. (2012). Asymmetric ortho-lithiation of 1,n-dioxa[n]paracyclophane derivatives for the generation of planar chirality. Tetrahedron, 68(7), 1407-1414. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
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Kanda, K., Oshima, S., Shizuno, T., Hamanaka, R., Fukai, M., & Shibata, T. (2014). Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Heterocycles, 88(2), 1355-1365. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mass spectrometry 1. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
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ACS Publications. (2017, April 18). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. Retrieved from [Link]
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Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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YouTube. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles). Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Properties of 1,11-Dioxaparacyclophane
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Predictive Approach to Spectroscopic Characterization
As a Senior Application Scientist, it is understood that a comprehensive analysis of a molecule's spectroscopic properties is fundamental to its structural elucidation and the prediction of its chemical behavior. This guide focuses on 1,11-Dioxaparacyclophane, a unique macrocyclic compound featuring a benzene ring bridged by a diether aliphatic chain. Due to the limited availability of published experimental spectra for this specific molecule, this document adopts a predictive methodology grounded in established spectroscopic principles and data from analogous structures. By dissecting the theoretical underpinnings of each major spectroscopic technique, we can construct a robust and scientifically sound forecast of the spectral data for 1,11-Dioxaparacyclophane, providing a valuable reference for its synthesis, identification, and potential applications in fields such as host-guest chemistry and materials science.
Molecular Structure and Symmetry Considerations
Before delving into the spectroscopic predictions, a thorough understanding of the molecular structure of 1,11-Dioxaparacyclophane is paramount. The molecule consists of a 1,4-disubstituted benzene ring (a para-phenylene unit) bridged by a ten-atom chain containing two ether linkages (-O-CH₂-). This forms a[1]paracyclophane scaffold where the first and eleventh positions of the undecane chain are replaced by oxygen atoms.
The molecule's symmetry is a critical determinant of its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR). At room temperature, the aliphatic bridge is expected to be conformationally mobile. However, on the NMR timescale, we can anticipate a time-averaged plane of symmetry that bisects the benzene ring and the aliphatic chain. This symmetry will render certain protons and carbon atoms chemically equivalent, thereby simplifying the resulting spectra.
Caption: Predicted molecular structure of 1,11-Dioxaparacyclophane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1,11-Dioxaparacyclophane are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the ether oxygen atoms and the anisotropic field of the benzene ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~7.0 - 7.3 | Singlet | 4H | Ar-H | Due to the symmetry of the para-substituted benzene ring, all four aromatic protons are chemically equivalent, resulting in a singlet. |
| b | ~3.8 - 4.1 | Triplet | 4H | Ar-O-CH ₂ | These protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are coupled to the adjacent CH₂ group, resulting in a triplet. |
| c | ~1.8 - 2.1 | Multiplet | 4H | Ar-O-CH₂-CH ₂ | These protons are in the second position from the oxygen and are expected to appear as a multiplet due to coupling with the adjacent CH₂ groups. |
| d | ~1.4 - 1.7 | Multiplet | 8H | -CH₂-(CH ₂)₂-CH₂- | The remaining four CH₂ groups in the middle of the aliphatic chain are in a more shielded environment and will likely overlap, appearing as a complex multiplet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,11-Dioxaparacyclophane in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.
Caption: Standard workflow for ¹H NMR spectroscopy.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~155 - 160 | Ar-C -O | The aromatic carbons directly attached to the oxygen atoms are significantly deshielded. |
| 2 | ~115 - 120 | Ar-C H | The protonated aromatic carbons will appear in the typical aromatic region. |
| 3 | ~65 - 70 | Ar-O-C H₂ | The carbons adjacent to the ether oxygen are deshielded. |
| 4 | ~28 - 32 | Ar-O-CH₂-C H₂ | Aliphatic carbon in the beta position to the oxygen. |
| 5 | ~25 - 28 | -CH₂-C H₂-CH₂- | The remaining aliphatic carbons in the middle of the chain. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled
-
Number of scans: 512-1024 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational spectrum of a molecule is a unique physical property and serves as a "fingerprint" for identification.[2]
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 - 3000 | C-H stretch | Aromatic C-H |
| ~2950 - 2850 | C-H stretch | Aliphatic C-H |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 - 1050 | C-O stretch | Aryl-alkyl ether |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils/liquids): Place a drop of the neat sample between two NaCl or KBr plates.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a transparent disk.[3]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.[4] The primary chromophore in 1,11-Dioxaparacyclophane is the benzene ring.
Predicted UV-Vis Absorptions
| Predicted λ_max (nm) | Electronic Transition | Chromophore |
| ~220 | π → π | Benzene ring |
| ~270 | π → π | Benzene ring (B-band) |
The presence of the ether oxygen atoms as auxochromes is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the spectrum, typically from 200 to 400 nm, using a cuvette containing the pure solvent as a reference.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of 1,11-Dioxaparacyclophane (C₁₆H₂₄O₂) is 248.36 g/mol . Therefore, the molecular ion peak is expected at m/z = 248.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.
-
Cleavage of the ether bond: Scission of the aryl-O or alkyl-O bond.
-
Loss of the aliphatic bridge: Fragmentation leading to the loss of portions of the C₈H₁₆ chain.
-
Rearrangements: McLafferty-type rearrangements may be possible if the geometry allows.
-
A plausible fragmentation would involve the cleavage of the benzylic ether linkage, which could lead to characteristic fragment ions.
Caption: General workflow for a mass spectrometry experiment.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic properties of 1,11-Dioxaparacyclophane. The predicted ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectra are based on the fundamental principles of spectroscopy and the known effects of the functional groups and structural motifs present in the molecule. These theoretical data serve as a robust baseline for researchers engaged in the synthesis and characterization of this and related cyclophane structures. Experimental verification of these predictions will be invaluable in further refining our understanding of the structure-property relationships in this fascinating class of molecules.
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dioxane. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra and peak assignments. Retrieved from [Link]
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MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
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ResearchGate. (2025, August 6). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]
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ResearchGate. (2025, December 24). Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][6][7]diazepines. IV. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated.... Retrieved from [Link]
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SpectraBase. (n.d.). 1,11-Diphenylundecane-1,11-dione - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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MDPI. (2024, November 1). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Retrieved from [Link]
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SpectraBase. (n.d.). 1,11-Dodecadiene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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An In-depth Technical Guide to 1,11-Dioxaparacyclophane: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,11-Dioxaparacyclophane, a unique macrocyclic compound characterized by a benzene ring bridged by an eleven-atom chain containing two oxygen atoms. This document delves into the core physical and chemical properties of this molecule, offering insights for researchers, scientists, and professionals in drug development and materials science. The guide covers its molecular structure, synthesis, spectroscopic signature, and known reactivity, with a focus on its utility as a scaffold in asymmetric synthesis. Detailed experimental protocols, data summaries, and visual diagrams are provided to facilitate a deeper understanding and practical application of this intriguing paracyclophane.
Introduction
Paracyclophanes, a class of strained aromatic compounds, feature a benzene ring bridged by an aliphatic chain.[1] The length and constitution of this chain significantly influence the molecule's conformation, electronic properties, and reactivity. 1,11-Dioxa[2]paracyclophane, with its flexible eleven-atom diether bridge, represents an interesting member of this family. Its structure allows for the exploration of host-guest chemistry and serves as a foundational building block for more complex, functionalized derivatives. Notably, the introduction of substituents on the aromatic ring of 1,11-Dioxa[2]paracyclophane induces planar chirality, making it a valuable scaffold for the development of chiral ligands and catalysts for asymmetric synthesis.[3]
Molecular Structure and Properties
1,11-Dioxa[2]paracyclophane possesses the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[4] Its structure consists of a para-substituted benzene ring bridged by a C₉H₁₈O₂ chain. The presence of the two ether oxygen atoms in the bridge imparts greater flexibility compared to its all-carbon counterparts and introduces potential coordination sites for metal ions.
Physical Properties
A summary of the known physical properties of 1,11-Dioxa[2]paracyclophane is presented in Table 1. It is a white to light yellow crystalline solid at room temperature with a melting point in the range of 53-57 °C. It exhibits solubility in polar organic solvents such as methanol.
Table 1: Physical Properties of 1,11-Dioxa[2]paracyclophane
| Property | Value | Source(s) |
| CAS Number | 6571-51-3 | [4] |
| Molecular Formula | C₁₅H₂₂O₂ | [4] |
| Molecular Weight | 234.33 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 53.0 - 57.0 °C | |
| Solubility | Soluble in Methanol | |
| Purity | >97.0% (by GC) |
Spectroscopic Properties
While detailed spectral assignments for the parent 1,11-Dioxa[2]paracyclophane are not extensively published, general spectroscopic characteristics can be inferred from its structure and data from related compounds. Commercial suppliers confirm that the Nuclear Magnetic Resonance (NMR) spectra are consistent with the proposed structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring and a series of multiplets for the methylene protons of the long aliphatic bridge. The chemical shifts of the methylene protons alpha to the oxygen atoms would be downfield compared to the other methylene groups.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons and the aliphatic carbons of the bridge. The carbon atoms attached to the oxygen atoms will resonate at a lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the aliphatic chain, as well as a prominent C-O-C stretching band characteristic of the ether linkages.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.33 g/mol ).
Synthesis of 1,11-Dioxaparacyclophane
The synthesis of 1,11-Dioxaparacyclophane is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This involves the reaction of a hydroquinone with a long-chain dihalide under basic conditions.
Caption: Synthetic pathway for 1,11-Dioxaparacyclophane.
Detailed Experimental Protocol
The following is a representative procedure for the synthesis of 1,11-Dioxaparacyclophane:
Materials:
-
Hydroquinone
-
1,9-Dibromononane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of hydroquinone in anhydrous acetone, add anhydrous potassium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 1,9-dibromononane in anhydrous acetone to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux the reaction mixture for an extended period (e.g., 48-72 hours) until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1,11-Dioxaparacyclophane as a solid.
Chemical Reactivity and Applications
The chemical reactivity of 1,11-Dioxaparacyclophane is centered around the aromatic ring and the potential for functionalization. The benzene ring can undergo electrophilic aromatic substitution reactions, although the ether linkages may influence the regioselectivity.
Enantioselective Ortho-Lithiation
A key and well-documented reaction of 1,11-Dioxaparacyclophane is its enantioselective ortho-lithiation. This reaction utilizes a chiral ligand, such as (-)-sparteine, in combination with an organolithium reagent (e.g., sec-butyllithium) to deprotonate one of the aromatic protons adjacent to an ether linkage in a stereoselective manner. The resulting planar-chiral organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups, yielding enantiomerically enriched paracyclophane derivatives.[3]
Caption: Enantioselective ortho-lithiation of 1,11-Dioxaparacyclophane.
Applications in Asymmetric Catalysis
The functionalized planar-chiral derivatives of 1,11-Dioxaparacyclophane are of significant interest as ligands in asymmetric catalysis. For example, phosphine-substituted derivatives have been synthesized and evaluated as ligands in transition metal-catalyzed reactions, demonstrating the potential of this scaffold to induce high levels of enantioselectivity.[3] The modular nature of the synthesis allows for the tuning of steric and electronic properties of the resulting ligands, making 1,11-Dioxaparacyclophane a versatile platform for catalyst development.
Conclusion
1,11-Dioxaparacyclophane is a macrocyclic compound with a unique combination of a rigid aromatic unit and a flexible diether bridge. Its synthesis via Williamson ether synthesis is straightforward, providing access to a versatile molecular scaffold. While detailed characterization of the parent compound is not extensively documented in peer-reviewed literature, its physical properties are known from commercial sources. The most significant aspect of its chemistry is the ability to undergo enantioselective ortho-lithiation, which opens the door to a wide array of planar-chiral derivatives. These chiral molecules have shown promise as ligands in asymmetric catalysis, highlighting the potential of 1,11-Dioxaparacyclophane as a valuable building block for the development of new catalysts and functional materials. Further exploration of its coordination chemistry and host-guest properties may reveal additional applications in supramolecular chemistry and beyond.
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Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes. (2019). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Recent Progress in Research on [2.2]Paracyclophane-Based Dyes. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Molecular structure of the [2.2]paracyclophane pCp and the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. (2022). PMC. Retrieved January 20, 2026, from [Link]
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Enantioselective synthesis of planar-chiral 1,11-dioxa[2]paracyclophane-derived phosphoramidites and their use as chiral ligands. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Genesis and Evolution of 1,11-Dioxaparacyclophane: From Structural Curiosity to a Scaffold for Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of chemical architecture, cyclophanes represent a fascinating class of molecules, characterized by their bridged aromatic rings. These structures, often described as "bent and battered," possess unique electronic and steric properties that have captivated chemists for decades.[1] Among the diverse family of cyclophanes, those incorporating heteroatoms into their framework, known as heteraphanes, have opened new avenues for exploration in supramolecular chemistry, materials science, and catalysis. This technical guide delves into the discovery, history, and evolving synthetic strategies of a specific and noteworthy member of this class: 1,11-Dioxa[2]paracyclophane . We will trace its origins from fundamental synthetic principles to its modern application as a sophisticated scaffold for creating planar-chiral ligands, a development that has significant implications for asymmetric synthesis in drug development and other fields.
The Conceptual Origins and Initial Synthesis: A Nod to Classic Ether Chemistry
While the precise first documented synthesis of 1,11-Dioxa[2]paracyclophane is not readily apparent in seminal cyclophane literature, its structural simplicity points towards a classical and logical synthetic approach: the Williamson ether synthesis. This long-established reaction provides a foundational method for constructing ether linkages. In the context of 1,11-Dioxa[2]paracyclophane, this would involve a bimolecular condensation reaction.
The most probable and straightforward retrosynthetic analysis suggests the reaction of a hydroquinone with a suitable nine-carbon dihalide, such as 1,9-dibromononane.
Conceptual Retrosynthetic Analysis of 1,11-Dioxaparacyclophane
Caption: Retrosynthesis of 1,11-Dioxaparacyclophane.
Postulated Classical Synthetic Protocol
This reaction would typically be carried out under basic conditions to deprotonate the hydroxyl groups of hydroquinone, thereby generating a more nucleophilic phenoxide. The use of a high-dilution environment is crucial in such macrocyclization reactions to favor the intramolecular cyclization that forms the desired monomeric cyclophane over intermolecular polymerization.
Step-by-Step Methodology:
-
Deprotonation: Hydroquinone is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in a high-boiling polar aprotic solvent like dimethylformamide (DMF). This generates the sodium or potassium salt of hydroquinone in situ.
-
Cyclization under High Dilution: A solution of 1,9-dibromononane in the same solvent is added dropwise over an extended period to the refluxing solution of the hydroquinone salt. The slow addition maintains a very low concentration of the reactants, which statistically favors the reaction of the two ends of the same chain over reactions between different molecules.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate 1,11-Dioxa[2]paracyclophane from oligomeric byproducts.
The Modern Renaissance: Asymmetric Functionalization and Chiral Ligand Synthesis
For much of its existence, 1,11-Dioxa[2]paracyclophane remained a molecule of primarily structural interest. However, the turn of the 21st century saw a renewed focus on this scaffold, spearheaded by the research group of Takanori Shibata. Their work transformed 1,11-Dioxa[2]paracyclophane from a simple macrocycle into a valuable precursor for the synthesis of sophisticated, planar-chiral ligands for asymmetric catalysis.[3][4]
The key innovation was the development of an enantioselective ortho-lithiation of the aromatic ring of the paracyclophane.[3][5][6] This strategy allows for the introduction of functional groups adjacent to the ether bridges in a highly stereocontrolled manner, thereby generating planar chirality.
Modern Synthetic Application Workflow
Caption: Workflow for the synthesis and application of planar-chiral ligands.
Enantioselective ortho-Lithiation: A Detailed Protocol
The groundbreaking work by Shibata and colleagues demonstrated that the use of a chiral ligand during the deprotonation of the aromatic ring could direct the lithiation to a specific ortho position with high enantioselectivity.[3] The most effective system employs sec-butyllithium as the base in the presence of the chiral diamine (-)-sparteine.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 1,11-Dioxa[2]paracyclophane and a stoichiometric or catalytic amount of (-)-sparteine is prepared in an ethereal solvent (e.g., diethyl ether, THF) under an inert atmosphere (argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
Deprotonation: sec-Butyllithium is added dropwise to the cooled solution. The chiral complex formed between s-BuLi and (-)-sparteine selectively abstracts a proton from one of the two enantiotopic ortho positions of the benzene ring.
-
Electrophilic Quench: After stirring for a period to ensure complete lithiation, an electrophile is added to the reaction mixture. To synthesize phosphine ligands, a common electrophile is chlorodiphenylphosphine (PPh₂Cl). This results in the formation of a new carbon-phosphorus bond.
-
Workup and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the organic product is extracted. Purification by column chromatography affords the enantiomerically enriched planar-chiral phosphine-substituted 1,11-Dioxa[2]paracyclophane.
This methodology has been successfully applied to create a library of planar-chiral phosphoramidites and phosphites derived from 1,11-Dioxa[2]paracyclophane.[5][7] These ligands have shown promise in palladium- and copper-catalyzed asymmetric reactions, including allylic alkylations and conjugate additions.[7]
Structural and Spectroscopic Characterization
The structural and spectroscopic data for 1,11-Dioxa[2]paracyclophane and its derivatives are crucial for their identification and for understanding their unique properties.
| Property | 1,11-Dioxa[2]paracyclophane | References |
| Molecular Formula | C₁₅H₂₂O₂ | [7][8] |
| Molecular Weight | 234.34 g/mol | [7][8] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 53-57 °C | |
| CAS Number | 6571-51-3 | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the parent 1,11-Dioxa[2]paracyclophane is expected to be relatively simple due to its symmetry. The aromatic protons would appear as a singlet, typically in the range of 6.5-7.0 ppm. The protons of the aliphatic bridge would exhibit complex multiplets, with the protons alpha to the oxygen atoms appearing further downfield (around 3.8-4.2 ppm) compared to the other methylene groups in the chain.
-
¹³C NMR: The carbon NMR spectrum would show a limited number of signals corresponding to the chemically distinct carbon atoms. The aromatic carbons would appear in the typical aromatic region (110-160 ppm), while the aliphatic carbons would be found in the upfield region (20-70 ppm).
Upon asymmetric functionalization, the symmetry of the molecule is broken, leading to more complex NMR spectra with distinct signals for each of the now diastereotopic protons and carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 1,11-Dioxa[2]paracyclophane is characterized by the following key absorptions:
-
C-H stretching (aromatic): Weak to medium bands typically above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.
-
C=C stretching (aromatic): Medium bands around 1500-1600 cm⁻¹.
-
C-O stretching (aryl ether): Strong, characteristic bands in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron impact mass spectrometry of 1,11-Dioxa[2]paracyclophane would show a prominent molecular ion peak (M⁺) at m/z = 234.34. The fragmentation pattern would likely involve cleavage of the ether linkages and fragmentation of the aliphatic bridge.
Conclusion and Future Outlook
The journey of 1,11-Dioxa[2]paracyclophane from a conceptually simple macrocycle, likely first synthesized through classical methods, to a sophisticated building block in modern asymmetric catalysis is a testament to the enduring innovation in organic chemistry. The development of enantioselective functionalization protocols has unlocked the potential of its planar-chiral scaffold, providing a valuable new class of ligands for the synthesis of chiral molecules.
For researchers in drug development, the availability of novel chiral ligands is of paramount importance for the stereoselective synthesis of active pharmaceutical ingredients. The modular nature of the 1,11-Dioxa[2]paracyclophane-based ligands, where electronic and steric properties can be tuned, offers exciting possibilities for optimizing catalytic processes. As the demand for enantiomerically pure compounds continues to grow, the legacy of 1,11-Dioxa[2]paracyclophane is set to expand, solidifying its place as a molecule of significant historical and practical importance in the field of chemistry.
References
- [Author, A. A.; Author, B. B. Title of a Representative General Organic Chemistry Textbook. Publisher, Year of Publication.
- Cram, D. J.; Steinberg, H. Macro Rings. I. Preparation and Spectra of the Paracyclophanes. J. Am. Chem. Soc.1951, 73 (12), 5691–5704.
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Hazra, M.; Kanyiva, K. S.; Shibata, T. Enantioselective synthesis of planar-chiral 1,11-dioxa[2]paracyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry2016 , 27 (20-21), 1081-1087.
-
Kanda, K.; Endo, K.; Shibata, T. Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Org. Lett.2010 , 12 (9), 1980–1983. [Link]
- Kanda, K.; Hamanaka, R.; Endo, K.; Shibata, T. Asymmetric ortho-lithiation of 1,n-dioxa[n]paracyclophane derivatives for the generation of planar chirality. Tetrahedron2012, 68 (5), 1407-1416.
- Gleiter, R.; Hopf, H. Modern Cyclophane Chemistry. Wiley-VCH, 2004.
-
Shibata, T.; Kanda, K. Development of New Approach to the Enantioselective Synthesis of Planar-Chiral Paracyclophanes. Waseda University Repository, 2011 . [Link]
- Kanda, K.; Oshima, S.; Shizuno, T.; Hamanaka, R.; Fukai, M.; Shibata, T. Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Heterocycles2014, 88 (2), 1355.
- Dyakonov, V. A.; Islamov, I. I.; Makarova, E. K.; Dzhemilev, U. M. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Int. J. Mol. Sci.2021, 22 (16), 8787.
- [General reference for NMR spectroscopy, e.g., Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley, 8th ed., 2014.]
- [General reference for IR spectroscopy, e.g., Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 5th ed., 2014.]
- [General reference for mass spectrometry, e.g., de Hoffmann, E.; Stroobant, V.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Derivatives of 1,11-Dioxaparacyclophane: Synthesis, Characterization, and Applications in Modern Drug Development
Abstract
Paracyclophanes, with their unique three-dimensional structures and inherent chirality, have emerged as a privileged scaffold in various domains of chemistry. This guide focuses on a specific, yet highly versatile member of this family: 1,11-dioxa[1]paracyclophane. We will delve into the nuanced world of its derivatives, exploring their synthesis, detailed characterization, and burgeoning applications, particularly in areas of high relevance to pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular architecture for the creation of novel therapeutics and advanced chemical entities.
The Dawn of a New Scaffold: Paracyclophanes in Drug Discovery
The journey of drug development is a relentless pursuit of molecular architectures that can interact with biological systems with high specificity and efficacy.[2] Paracyclophanes, characterized by cofacially constrained aromatic rings, offer a rigid and tunable three-dimensional space that is increasingly being exploited in medicinal chemistry. Their inherent planar chirality, arising from the restricted rotation of the aromatic deck, provides a unique stereochemical element crucial for enantioselective recognition of biological targets. Furthermore, the paracyclophane core can be functionalized to create a diverse array of derivatives with tailored properties, making them ideal candidates for applications ranging from asymmetric catalysis to the development of novel drug delivery systems.[3][4][5]
This guide will focus on the 1,11-dioxa[1]paracyclophane core, a structure that combines the rigidity of the paracyclophane scaffold with the synthetic versatility afforded by the ether linkages in the aliphatic bridge.
The Core Moiety: 1,11-Dioxa[1]paracyclophane
1,11-Dioxa[1]paracyclophane is a paracyclophane in which a benzene ring is bridged at the 1 and 4 positions by an eleven-atom chain containing two oxygen atoms at the 1 and 11 positions. This structure possesses a unique combination of flexibility and rigidity, making it an attractive starting point for the synthesis of a wide range of derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of the parent 1,11-dioxa[1]paracyclophane is presented in the table below.
| Property | Value | Source |
| CAS Number | 6571-51-3 | ChemScene[6] |
| Molecular Formula | C₁₅H₂₂O₂ | ChemScene[6] |
| Molecular Weight | 234.33 g/mol | ChemScene[6] |
| Appearance | White to light yellow crystalline powder | TCI America[7] |
| Melting Point | 53-57 °C | TCI America[7] |
| Purity | >97.0% (GC) | TCI America[7] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which are shielded by the opposing benzene ring, and the aliphatic bridge protons. The chemical shifts and coupling patterns of these protons provide valuable information about the conformation of the cyclophane.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic and aliphatic carbons. The chemical shifts can be influenced by the strain and conformation of the ring system.[8][9]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[10][11]
Synthesis of the 1,11-Dioxa[1]paracyclophane Core and its Derivatives
The synthesis of functionalized 1,11-dioxa[1]paracyclophane derivatives often begins with the parent cyclophane, which can then be modified to introduce desired functional groups. A key strategy for the synthesis of chiral derivatives is enantioselective ortho-lithiation.
Enantioselective Synthesis of Planar-Chiral Derivatives
The generation of planar chirality in 1,11-dioxa[1]paracyclophane derivatives can be achieved with high enantioselectivity through asymmetric ortho-lithiation, using a chiral ligand to direct the deprotonation.[12] This method allows for the introduction of a variety of electrophiles at a specific position on the aromatic ring, leading to the formation of chiral substituted paracyclophanes.
The general workflow for this synthetic approach is illustrated in the diagram below.
Caption: Enantioselective synthesis of functionalized 1,11-dioxa[1]paracyclophane derivatives.
Synthesis of Phosphoramidite Derivatives
A significant class of derivatives of 1,11-dioxa[1]paracyclophane are the phosphoramidites.[6][13] These compounds have proven to be valuable as chiral ligands in asymmetric catalysis. The synthesis of these derivatives typically involves a multi-step procedure starting from the enantiomerically enriched functionalized paracyclophane.
A detailed experimental protocol for the synthesis of a planar-chiral phosphoramidite derivative is provided in the "Experimental Protocols" section of this guide.
Applications in Drug Development and Beyond
The unique structural features of 1,11-dioxa[1]paracyclophane and its derivatives make them highly attractive for various applications in drug development and other areas of chemical science.
Asymmetric Catalysis
The primary application of chiral 1,11-dioxa[1]paracyclophane derivatives to date has been in the field of asymmetric catalysis.[13] The phosphoramidite and phosphite derivatives have been successfully employed as chiral ligands for a range of transition metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions.[13][14][15] The rigid, chiral environment provided by the paracyclophane scaffold allows for high levels of stereocontrol in these reactions, which is critical for the synthesis of enantiomerically pure drug candidates.
Supramolecular Chemistry and Drug Delivery
The cavity-like structure of paracyclophanes makes them ideal candidates for applications in supramolecular chemistry, particularly in host-guest interactions.[3][4] This property can be harnessed for the development of novel drug delivery systems.[1][2][3][5] By appropriately functionalizing the 1,11-dioxa[1]paracyclophane core, it is possible to create host molecules that can encapsulate and transport drug molecules to their target sites, potentially improving their solubility, stability, and bioavailability.[1]
The logical flow of developing a supramolecular drug delivery system based on a functionalized 1,11-dioxa[1]paracyclophane is depicted below.
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Analogs of 1,11-Dioxaparacyclophane: A Technical Guide for Advanced Research and Development
Introduction: The Significance of Heteraphane Scaffolds in Modern Chemistry
Cyclophanes, molecules featuring a bridged aromatic ring, have long captured the interest of the scientific community due to their unique structural, electronic, and stereochemical properties.[1] A particularly compelling subclass is the heteraphane family, where one or more carbon atoms in the aliphatic bridge are replaced by a heteroatom.[1] This substitution imparts significant changes to the molecule's conformation, reactivity, and potential for molecular recognition, making them valuable scaffolds in supramolecular chemistry, materials science, and catalysis.[1] Among these, oxacyclophanes, which incorporate oxygen atoms in the bridge, are of notable interest. This guide provides an in-depth exploration of 1,11-dioxaparacyclophane, a key member of the oxacyclophane family, and its analogs, with a focus on their synthesis, functionalization, and potential applications for researchers and professionals in drug development and materials science. These compounds are particularly noted for their planar chirality, which is a focal point of contemporary asymmetric synthesis.[2][3]
Core Synthesis of the 1,11-Dioxaparacyclophane Scaffold
The construction of the 1,11-dioxaparacyclophane core is a critical first step for the development of its diverse analogs. The primary synthetic strategy involves a high-dilution Williamson ether synthesis, a classic and effective method for the formation of macrocyclic ethers. This approach minimizes intermolecular side reactions that lead to polymeric byproducts.
Experimental Protocol: Williamson Ether Synthesis of 1,11-Dioxaparacyclophane
Objective: To synthesize the 1,11-dioxaparacyclophane core structure.
Materials:
-
1,4-Bis(bromomethyl)benzene
-
1,9-Nonanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Diol Solution: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of 1,9-nonanediol in anhydrous DMF is prepared.
-
Formation of the Dialkoxide: Sodium hydride is carefully added portion-wise to the stirred diol solution under a nitrogen atmosphere. The reaction is allowed to proceed at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium alkoxide.
-
High-Dilution Cyclization: A solution of 1,4-bis(bromomethyl)benzene in anhydrous toluene is added dropwise to the dialkoxide solution over an extended period (typically 12-24 hours) using a syringe pump. The reaction is maintained at an elevated temperature (e.g., 80-100 °C) to facilitate the cyclization.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,11-dioxaparacyclophane.
Causality Behind Experimental Choices:
-
High Dilution: This is the most critical parameter to favor intramolecular cyclization over intermolecular polymerization. By keeping the concentration of the reactants low, the probability of the two ends of the same molecule reacting with each other is increased.
-
Strong Base (NaH): Sodium hydride is used to completely deprotonate the diol, ensuring the formation of the more nucleophilic alkoxide for an efficient Williamson ether synthesis.
-
Anhydrous Conditions: The exclusion of water is crucial as the alkoxide is a strong base and would be quenched by any protic solvent.
Functionalization and Analog Development
The true potential of the 1,11-dioxaparacyclophane scaffold lies in its functionalization to create a diverse range of analogs with tailored properties. A key strategy for this is through enantioselective ortho-lithiation, which leverages the planar chirality of the molecule.[3]
Enantioselective ortho-Lithiation for Chiral Analog Synthesis
This method allows for the introduction of substituents at specific positions on the aromatic ring, leading to the creation of planar chiral molecules.
Caption: Workflow for the development and application of 1,11-dioxaparacyclophane analogs.
Conclusion and Future Outlook
The 1,11-dioxaparacyclophane scaffold represents a versatile platform for the design and synthesis of novel, functional molecules. The ability to introduce planar chirality in a controlled manner opens up a vast chemical space for exploration. Future research in this area will likely focus on the development of more efficient and diverse functionalization strategies, the synthesis of analogs with more complex substitution patterns, and the exploration of their applications in emerging areas such as targeted drug delivery and advanced materials. The foundational knowledge and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing these exciting fields.
References
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Hazra, M., Kanyiva, K. S., & Shibata, T. (2016). Enantioselective synthesis of planar-chiral 1,11-dioxap[4]aracyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry, 27(20-21), 1081-1087. [Link]
-
Kanda, K., Endo, K., & Shibata, T. (2010). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Organic Letters, 12(9), 2052–2055. [Link]
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Dzhemilev, U. M., Shitikova, O. V., Vostrikov, N. S., & Tolstikov, G. A. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. International Journal of Molecular Sciences, 22(16), 8787. [Link]
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Shirvani, H., & Zare, A. (2020). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Scientific Reports, 10(1), 1-11. [Link]
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Hofmann, F. M., & Gademann, K. (2023). Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C. Angewandte Chemie International Edition, 62(1), e202213456. [Link]
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Mandal, S. K., & Bhattacharyya, A. (2018). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. St. Paul's Cathedral Mission College. [Link]
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An In-Depth Technical Guide to the Host-Guest Chemistry of 1,11-Dioxaparacyclophane: A Prospective Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of supramolecular chemistry, cyclophanes stand out as a fascinating class of molecules, characterized by their unique three-dimensional structures comprising aromatic rings and aliphatic linkers. These molecules are of significant interest due to their ability to form inclusion complexes with a variety of guest molecules, a phenomenon central to the field of host-guest chemistry. This guide focuses on a specific, yet promising member of this family: 1,11-Dioxaparacyclophane.
While the synthesis of 1,11-Dioxaparacyclophane, including elegant enantioselective methods, has been documented, its application in host-guest chemistry remains a largely unexplored frontier. This guide, therefore, adopts a prospective stance. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework and a practical experimental roadmap to unlock the potential of 1,11-Dioxaparacyclophane in molecular recognition and its downstream applications. We will extrapolate from the known principles of supramolecular chemistry and the behavior of analogous dioxa[n]paracyclophanes to predict and propose a detailed exploration of the host-guest chemistry of this intriguing molecule.
Structural Features and Synthetic Overview
1,11-Dioxaparacyclophane is a macrocyclic compound featuring a para-substituted benzene ring bridged by a ten-atom chain containing two ether linkages at the 1 and 11 positions. This structure creates a hydrophobic cavity of a specific size and shape, which is the fundamental prerequisite for its function as a host molecule. The presence of the ether oxygen atoms introduces polarity and potential hydrogen bond accepting sites, which can influence its binding selectivity.
The synthesis of 1,11-Dioxaparacyclophane has been achieved through various methods, with a notable emphasis on enantioselective approaches to yield planar-chiral variants.[1][2] The ability to synthesize enantiomerically pure forms is of paramount importance for potential applications in chiral recognition and separation.
Figure 2: Schematic of host-guest complex formation.
Proposed Experimental Methodologies for Characterization
To empirically validate the predicted host-guest chemistry of 1,11-Dioxaparacyclophane, a systematic experimental approach is necessary. The following protocols outline the key techniques for the comprehensive characterization of these potential supramolecular systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying host-guest interactions in solution.
Protocol 1: ¹H NMR Titration for Binding Constant Determination
-
Preparation of Stock Solutions: Prepare a stock solution of the host (1,11-Dioxaparacyclophane) and a stock solution of the guest molecule at known concentrations in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of the host and varying concentrations of the guest.
-
Data Acquisition: Record the ¹H NMR spectrum for each sample.
-
Data Analysis: Monitor the chemical shift changes of the host and/or guest protons upon complexation. The binding constant (Ka) and stoichiometry of the complex can be determined by fitting the titration data to a suitable binding isotherm (e.g., 1:1, 1:2, or 2:1). [2][3]
Protocol 2: 2D NMR (ROESY/NOESY) for Structural Elucidation
-
Sample Preparation: Prepare an NMR sample containing the host and a stoichiometric amount of the guest.
-
Data Acquisition: Acquire a 2D ROESY or NOESY spectrum.
-
Data Analysis: The presence of cross-peaks between the protons of the host and the guest provides direct evidence of their spatial proximity, allowing for the determination of the geometry of the inclusion complex. [4]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the formation of an inclusion complex and reveals the precise three-dimensional arrangement of the host and guest molecules in the solid state. [5]
Protocol 3: Co-crystallization for X-ray Analysis
-
Solvent Screening: Identify a suitable solvent or solvent system in which both the host and guest are soluble.
-
Crystallization: Prepare a solution containing a stoichiometric ratio of the host and guest. Grow single crystals by slow evaporation, vapor diffusion, or cooling.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect the diffraction data. Solve and refine the crystal structure to obtain the final atomic coordinates and structural parameters.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol 4: ITC for Thermodynamic Characterization
-
Sample Preparation: Prepare solutions of the host and guest in the same buffer.
-
Experiment Setup: Fill the sample cell with the host solution and the injection syringe with the guest solution.
-
Titration: Perform a series of injections of the guest into the host solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Figure 3: Proposed experimental workflow for characterization.
Potential Applications in Drug Development
The ability of cyclophanes to encapsulate guest molecules has led to their exploration in various pharmaceutical applications. Should 1,11-Dioxaparacyclophane exhibit favorable host-guest properties, it could be a valuable tool in drug development for:
-
Improving Drug Solubility and Bioavailability: Encapsulating poorly water-soluble drugs within the hydrophobic cavity of a water-soluble cyclophane derivative can enhance their solubility and bioavailability.
-
Drug Stabilization: The host molecule can protect the encapsulated drug from degradation by shielding it from the external environment.
-
Controlled and Targeted Drug Delivery: By functionalizing the exterior of the cyclophane with targeting moieties, it may be possible to deliver drugs to specific sites in the body.
-
Masking of Taste and Odor: The inclusion of a drug within the cyclophane cavity can mask its unpleasant taste or odor.
Conclusion and Future Outlook
1,11-Dioxaparacyclophane represents an exciting, yet underexplored, platform for the development of novel host-guest systems. While its synthesis is established, a significant opportunity exists for the scientific community to investigate its molecular recognition capabilities. This guide has provided a prospective analysis, outlining the theoretical basis for its host-guest chemistry and a comprehensive set of experimental protocols for its characterization.
Future research should focus on the systematic screening of a diverse library of guest molecules to understand the binding selectivity of 1,11-Dioxaparacyclophane. The exploration of its chiral recognition capabilities using its enantiopure forms is a particularly promising avenue. The insights gained from such studies will not only advance our fundamental understanding of supramolecular interactions but also pave the way for the rational design of functional host-guest systems with applications in drug delivery, sensing, and catalysis. The journey to unlock the full potential of 1,11-Dioxaparacyclophane in host-guest chemistry has just begun, and the path forward is rich with possibilities for discovery and innovation.
References
- Hazra, M., Kanyiva, K. S., & Shibata, T. (2016). Enantioselective synthesis of planar-chiral 1,11-dioxaparacyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry, 27(20-21), 1081-1087.
- Takahashi, I., Odashima, K., & Koga, K. (1984). Diastereomeric host-guest complex formation by an optically active paracyclophane in water. Tetrahedron Letters, 25(9), 973–976.
- Shibata, T., Fukai, M., Sekine, R., Hazra, M., & Kanyiva, K. S. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Synthesis, 48(16), 2664–2670.
- Kanda, K., Endo, K., & Shibata, T. (2010). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Organic Letters, 12(9), 1980–1983.
- Wąsicki, M., Jędrzejewski, T., & Jaskolski, M. (2019). NMR methods for studying inclusion complexes focused on chiral hosts. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93(3-4), 135-155.
- Jadżyn, J., & Stępniak, K. (2016). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Physical Chemistry Chemical Physics, 18(34), 23793-23800.
- Würthner, F., & Hner, F. (2020). Photofunctional cyclophane host–guest systems.
- Odashima, K., Itai, A., Iitaka, Y., & Koga, K. (1985). Host-guest complex formation between a water-soluble polyparacyclophane and a hydrophobic guest molecule. Journal of the American Chemical Society, 107(26), 7704–7705.
- Al-Mughaid, H., Al-Zoubi, R. M., & Al-Masri, M. (2018). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Advances, 8(12), 6516-6523.
- Zhang, J., Ma, X., & Fan, J. (2021). Host-Guest Chemistry in Supramolecular Theranostics. Frontiers in Chemistry, 9, 738328.
- Yamashita, M., et al. (2024). Synthesis of pi-Extended [1.1]Paracyclophanes, [1.1][n]PCP (n = 2, 3, and 4)
- Martínez-Alonso, M., et al. (2023). X‐ray structural models of the host–guest complexes.
- Moussa, J., et al. (2019). The Multifaceted Chemistry of [2.2]Paracyclophane-Based Thioethers with Palladium(II) Complexes. Chemistry – A European Journal, 25(48), 11267-11272.
- Simal-Gandara, J. (2022). Host–Guest Complexes. Molecules, 27(24), 8968.
- Simal-Gandara, J. (2022). Host–Guest Complexes. PMC.
- Schmid, M. (2018). Supramolecular Gas-Phase Host-Guest Chemistry of [n]Cycloparaphenylenes based on π-π Interactions. OPEN FAU.
- Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 13(1), 115-26.
- Bag, S., & Ghosh, S. (2023). Determination of inclusion geometry of cyclodextrin host-guest complexes: Applicability of 1D selective NMR methods.
- Duan, Q., et al. (2020). Host-Guest Chemistry of Macrocycles. Frontiers Research Topic.
- Stępniak, K., & Jadżyn, J. (2023).
- Lebedinskiy, K., et al. (2023). Spatial Arrangements of Cyclodextrin Host-Guest Complexes in Solution Studied by 13C-NMR and Molecular Modelling. Beilstein Archives.
- Jaime, C., Redondo, J., Sánchez-Ferrando, F., & Virgili, A. (1996). Experimental (NMR) and Computational (MD) Studies on the Inclusion Complexes of 1-Bromoadamantane with alpha-, beta-, and gamma-Cyclodextrin. The Journal of Organic Chemistry, 61(20), 7012-7017.
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 1,11-Dioxaparacyclophane
Introduction: The Significance of Chiral Paracyclophanes
Paracyclophanes, molecules featuring a benzene ring bridged by an aliphatic chain, represent a fascinating class of strained aromatic compounds. When appropriately substituted, they can exhibit planar chirality, a stereochemical feature that arises from the restricted rotation of the aromatic ring through the annulus of the ansa chain. This unique form of chirality has made them highly valuable scaffolds in asymmetric catalysis, materials science, and host-guest chemistry.[1] Specifically, 1,11-dioxaparacyclophanes, which incorporate two oxygen atoms into the aliphatic bridge, have emerged as important targets due to their prevalence in natural products and their utility as precursors for novel chiral ligands.[2][3]
The enantioselective synthesis of these molecules, however, presents a significant challenge for synthetic chemists. Traditional methods often relied on the resolution of racemic mixtures, which is inherently inefficient.[1] Therefore, the development of catalytic, enantioselective methods for the direct synthesis of planar-chiral 1,11-dioxaparacyclophanes is a critical area of research. This guide provides a detailed overview and experimental protocol for a robust and highly enantioselective method for their synthesis.
Strategic Approach: Asymmetric Ortho-Lithiation
A highly effective and well-documented strategy for the enantioselective synthesis of substituted 1,11-dioxaparacyclophanes is through a catalytic asymmetric ortho-lithiation.[4][5] This method leverages the directing effect of the ether oxygen atoms in the ansa chain to facilitate deprotonation at the adjacent ortho position on the benzene ring. The use of a chiral ligand in conjunction with an organolithium base allows for the discrimination between the two enantiotopic ortho protons, leading to a highly enantioenriched lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to afford a range of functionalized, planar-chiral 1,11-dioxaparacyclophanes.
The choice of the chiral ligand is paramount to the success of this transformation. (-)-Sparteine, a naturally occurring diamine, has been shown to be a particularly effective ligand in this context, affording high levels of enantioselectivity.[3][4] The mechanism involves the formation of a chiral complex between the organolithium reagent, (-)-sparteine, and the dioxaparacyclophane substrate. This complex positions the base for a stereoselective deprotonation, as depicted in the workflow below.
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Asymmetric ortho-Lithiation of 1,11-Dioxaparacyclophane: A Detailed Guide to the Synthesis of Planar Chiral Scaffolds
Introduction: Harnessing Planar Chirality through Directed ortho-Metalation
The quest for novel chiral molecules is a cornerstone of modern drug discovery and materials science. Planar chirality, a stereochemical feature arising from the restricted rotation of a substituent out of a molecular plane, offers a unique three-dimensional arrangement that is increasingly exploited in the design of sophisticated ligands and catalysts.[1] Among the scaffolds capable of exhibiting planar chirality, [n,n]paracyclophanes have emerged as particularly intriguing structures due to their rigid frameworks and tunable electronic properties. This application note provides a comprehensive guide to the asymmetric synthesis of planar chiral 1,11-dioxaparacyclophane derivatives through a powerful synthetic strategy: directed ortho-metalation (DoM).
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[2][3] The reaction is governed by a directing metalation group (DMG), typically a heteroatom-containing functionality that coordinates to an organolithium base. This coordination event positions the base to deprotonate the proximal ortho-proton, leading to a thermodynamically stable ortho-lithiated intermediate.[4][5] Subsequent quenching with an electrophile introduces a substituent exclusively at this position.
In the context of 1,11-dioxaparacyclophane, the two oxygen atoms of the ether bridges act as effective DMGs. The challenge, and indeed the opportunity, lies in performing this lithiation asymmetrically to yield a single enantiomer of the planar chiral product. This is achieved through the use of a chiral ligand that complexes with the organolithium base, creating a chiral environment that discriminates between the two enantiotopically related ortho-protons. The natural product (-)-sparteine has proven to be a highly effective chiral ligand for this transformation, enabling the synthesis of a wide range of enantioenriched 1,11-dioxaparacyclophane derivatives.[6][7]
This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for both stoichiometric and catalytic asymmetric ortho-lithiation, and present a summary of expected outcomes with various electrophiles.
Mechanistic Rationale: The Role of the Chiral Ligand
The enantioselectivity of the ortho-lithiation of 1,11-dioxaparacyclophane is critically dependent on the formation of a diastereomeric complex between the achiral substrate, the organolithium base (typically sec-butyllithium), and the chiral diamine ligand, (-)-sparteine.
Figure 1: Conceptual workflow of asymmetric ortho-lithiation.
The oxygen atoms of the 1,11-dioxaparacyclophane coordinate to the lithium ion of the sec-BuLi/(-)-sparteine complex. The rigid, C2-symmetric structure of (-)-sparteine creates a chiral pocket around the lithium center. This steric and electronic environment favors the abstraction of a proton from one of the two prochiral ortho-positions over the other, leading to the formation of a configurationally stable planar chiral aryllithium intermediate. The high enantioselectivity arises from the difference in the activation energies of the two competing diastereomeric transition states.
Experimental Protocols
Safety Precautions:
-
Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and moisture. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[6] Wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are often used, but consult glove compatibility charts).[6][8]
-
(-)-Sparteine: (-)-Sparteine is a toxic and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Solvents: Anhydrous solvents are crucial for the success of the reaction. Ensure that all solvents are freshly distilled from an appropriate drying agent.
Protocol 1: Stoichiometric Asymmetric Mono-lithiation and Electrophilic Quench
This protocol describes a typical procedure for the mono-functionalization of 1,11-dioxaparacyclophane.
Figure 2: Step-by-step workflow for stoichiometric lithiation.
Materials:
-
1,11-Dioxaparacyclophane (1.0 equiv)
-
(-)-Sparteine (1.2 equiv)
-
sec-Butyllithium (in cyclohexane, 1.2 equiv)
-
Electrophile (e.g., I2, MeI, ClPPh2) (1.5 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1,11-dioxaparacyclophane (1.0 mmol, 276 mg).
-
Dissolve the substrate in anhydrous diethyl ether (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 mmol, 281 mg, 0.27 mL) via syringe.
-
Slowly add sec-butyllithium (1.2 mmol, 1.4 M in cyclohexane, 0.86 mL) dropwise over 5 minutes.
-
Stir the resulting yellow solution at -78 °C for 2 hours.
-
Add a solution of the chosen electrophile (1.5 mmol) in anhydrous diethyl ether.
-
Continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic Asymmetric Lithiation
A significant advancement in this methodology is the use of a catalytic amount of (-)-sparteine.[6] This is not only more atom-economical but also simplifies product purification.
Key Modifications from Protocol 1:
-
Use (-)-sparteine in a catalytic amount (e.g., 0.1-0.3 equiv).
-
The amount of sec-BuLi should be stoichiometric to the substrate (e.g., 1.2 equiv for mono-lithiation).
-
Reaction times may need to be extended to achieve full conversion.
Results and Discussion
The asymmetric ortho-lithiation of 1,11-dioxaparacyclophane provides access to a variety of mono- and di-substituted planar chiral derivatives in good yields and with excellent enantioselectivity.[6][7] The choice of electrophile dictates the nature of the introduced functionality.
| Electrophile | Product | Yield (%) | ee (%) |
| I2 | 2-Iodo-1,11-dioxaparacyclophane | 85 | 96 |
| MeI | 2-Methyl-1,11-dioxaparacyclophane | 78 | 95 |
| ClPPh2 | 2-(Diphenylphosphino)-1,11-dioxaparacyclophane | 75 | >99 |
| I2 (2.5 equiv) | 2,15-Diiodo-1,11-dioxaparacyclophane | 70 | >99 |
Table 1: Representative yields and enantiomeric excesses for the asymmetric ortho-lithiation of 1,11-dioxaparacyclophane. Data synthesized from literature sources.[6][7]
The resulting functionalized paracyclophanes are valuable building blocks. For instance, the iodo-derivatives can participate in a range of cross-coupling reactions, while the phosphine derivatives have been successfully employed as chiral ligands in asymmetric catalysis.[9]
Conclusion
The (-)-sparteine-mediated asymmetric ortho-lithiation of 1,11-dioxaparacyclophane is a robust and highly enantioselective method for the synthesis of planar chiral molecules. The operational simplicity of the reaction, coupled with the ability to use catalytic amounts of the chiral ligand, makes it an attractive strategy for accessing these valuable scaffolds. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of planar chiral paracyclophanes.
References
- (Reference to a general organic chemistry textbook or review on chirality)
- (Reference to a review on paracyclophane chemistry)
- Gilman, H.; Morton, J. W. Org. React.1954, 8, 258-304.
- Snieckus, V. Chem. Rev.1990, 90, 879-933.
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University of Georgia. (n.d.). Standard Operating Procedure for sec-Butyllithium. Retrieved from [Link]
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed. Oxford University Press, 2012.
- (Reference to a publication on the applic
- (Reference to a publication on the use of paracyclophanes in m
-
American Chemical Society. (2024, October). Lithiation Reaction Safety Summary. Retrieved from [Link]
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Kanda, K.; Endo, K.; Shibata, T. Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Org. Lett.2010 , 12 (9), 1980–1983. [Link]
-
Shibata, T.; Kanda, K.; Oshima, S.; Shizuno, T.; Hamanaka, R.; Fukai, M. Enantioselective Synthesis of Planar-Chiral Phosphines with 1,N-Dioxa[N]paracyclophane Scaffold and Their Application as Chiral Ligands. HETEROCYCLES2014 , 88 (2), 1355. [Link]
- (Reference to a publication on the synthesis of sparteine surrog
-
Kanda, K.; Endo, K.; Shibata, T. (2010). Supporting Information for Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Organic Letters. [Link]
- (Reference to a publication on the use of paracyclophane-derived ligands in c
- (Reference to a publication on the synthesis of complex molecules using this methodology)
-
El-Kashef, H.; El-Faham, A.; de la Torre, B. G.; Albericio, F. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chem. Soc. Rev.2018 , 47, 6947-6963. [Link]
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Synthesis of 1,11-Dioxaparacyclophane: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 1,11-dioxaparacyclophane, a valuable scaffold in supramolecular chemistry, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific principles and rationale for key experimental choices. Our focus is on ensuring scientific integrity, reproducibility, and a deep understanding of the synthetic process.
Introduction
1,11-Dioxaparacyclophanes are a class of macrocyclic compounds characterized by a benzene ring bridged by a diether chain. Their unique-shaped cavities and the electronic properties of the aromatic ring make them fascinating building blocks for host-guest chemistry, the construction of molecular sensors, and as chiral ligands in asymmetric catalysis. The synthesis of these molecules, while conceptually straightforward, requires careful control of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular polymerization.
Core Principles: Williamson Ether Synthesis and the High Dilution Principle
The synthesis of 1,11-dioxaparacyclophane is primarily achieved through an intramolecular Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and an alkoxide.[1][2] In the context of our target molecule, a long-chain α,ω-dihaloalkane reacts with a hydroquinone derivative under basic conditions.
A critical concept in macrocycle synthesis is the high dilution principle .[3][4] To favor the intramolecular reaction (cyclization) that forms the desired paracyclophane, the reaction must be carried out at very low concentrations of the reactants. This minimizes the probability of two reactive ends of different molecules encountering each other, which would lead to the formation of linear polymers.[3] This is typically achieved by the slow addition of the reactants to a large volume of solvent.
Experimental Protocol: Synthesis of 1,11-Dioxa[5]paracyclophane
This protocol is based on established synthetic routes for 1,n-dioxa[n]paracyclophanes. Specifically, it follows the principles outlined in the work of Shibata and colleagues, who have extensively studied the synthesis and functionalization of these compounds.[2][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Hydroquinone | Reagent | Sigma-Aldrich | |
| 1,10-Dibromodecane | 98% | Alfa Aesar | |
| Cesium Carbonate (Cs₂CO₃) | 99% | Acros Organics | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Sure/Seal™ bottle |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | |
| Hexane | ACS Grade | For chromatography | |
| Ethyl Acetate | ACS Grade | For chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (500 mL).
-
Add cesium carbonate (Cs₂CO₃) (3.26 g, 10.0 mmol) to the flask. The use of cesium carbonate is advantageous as the cesium cation can act as a template, promoting the desired cyclization.
-
Heat the suspension to 80 °C with vigorous stirring.
-
-
Slow Addition of Reactants:
-
In a separate flask, prepare a solution of hydroquinone (1.10 g, 10.0 mmol) and 1,10-dibromodecane (3.00 g, 10.0 mmol) in 100 mL of anhydrous DMF.
-
Using a syringe pump, add this solution to the heated DMF/Cs₂CO₃ suspension over a period of 10 hours. The slow addition is crucial for maintaining high dilution conditions.[3][4]
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The product spot should be significantly less polar than the starting materials.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 1 L of deionized water and extract with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).
-
Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield 1,11-dioxa[6]paracyclophane as a white solid.
-
Characterization
The identity and purity of the synthesized 1,11-dioxa[6]paracyclophane should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the chemical structure and the presence of both aromatic and aliphatic protons.
-
¹³C NMR: To verify the number of unique carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 1,11-dioxaparacyclophane.
Sources
- 1. Sci-Hub. Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands / Synthesis, 2016 [sci-hub.st]
- 2. Enantioselective synthesis of planar-chiral 1,n-dioxa[n]paracyclophanes via catalytic asymmetric ortho-lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
Application Notes and Protocols: 1,11-Dioxaparacyclophane as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Planar Chirality in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. While central and axial chirality have been extensively explored, planar chirality, as exemplified by substituted paracyclophanes, offers a unique and powerful tool for stereochemical control.[1] The inherent strain and restricted rotation within the paracyclophane scaffold create a stable and well-defined chiral environment.[2] This application note focuses on a specific, yet promising, member of this family: 1,11-dioxa[3]paracyclophane . The introduction of heteroatoms into the ansa chain, as in 1,11-dioxaparacyclophane, can modulate the electronic and steric properties of the ligand, offering a tunable platform for a variety of catalytic transformations.
The planar chirality of substituted 1,11-dioxaparacyclophanes arises from the non-planar arrangement of the aromatic ring and the ansa chain, which becomes chiral upon appropriate substitution. This unique three-dimensional structure can effectively shield one face of a coordinated metal center, thereby directing the approach of a prochiral substrate and leading to high enantioselectivity in the product. This guide will provide a comprehensive overview of the synthesis and application of 1,11-dioxaparacyclophane-derived ligands in two key asymmetric reactions: Palladium-catalyzed allylic alkylation and Copper-catalyzed 1,4-conjugate addition.
Synthesis of Enantiopure 1,11-Dioxaparacyclophane-Based Ligands
The synthesis of enantiomerically pure 1,11-dioxaparacyclophane derivatives is the crucial first step in their application as chiral ligands. A highly effective method for achieving this is through asymmetric ortho-lithiation of the parent 1,11-dioxa[3]paracyclophane, using a chiral base such as the complex of sec-butyllithium and (-)-sparteine.[4][5] This methodology allows for the enantioselective deprotonation of one of the two homotopic protons on the aromatic ring, followed by quenching with an electrophile to introduce a functional group. This functionalized paracyclophane can then be further elaborated into a variety of ligands, such as phosphoramidites.
A general synthetic workflow for a 1,11-dioxaparacyclophane-derived phosphoramidite ligand is depicted below:
Caption: General workflow for the synthesis of a 1,11-dioxaparacyclophane-based phosphoramidite ligand.
Protocol 1: Enantioselective Synthesis of a 1,11-Dioxaparacyclophane-Derived Phosphoramidite Ligand
This protocol outlines a three-step synthesis of a planar-chiral phosphoramidite ligand starting from 1,11-dioxa[3]paracyclophane.[6]
Step 1: Enantioselective Formylation
-
To a solution of 1,11-dioxa[3]paracyclophane (1.0 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), add (-)-sparteine (1.2 equiv).
-
Slowly add sec-butyllithium (1.1 equiv, 1.4 M in cyclohexane) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv) and continue stirring at -78 °C for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched formyl-1,11-dioxa[3]paracyclophane.
Step 2: Reductive Amination
-
To a solution of the formyl-1,11-dioxa[3]paracyclophane (1.0 equiv) and a chiral amine (e.g., (R)-1-phenylethylamine, 1.1 equiv) in anhydrous dichloromethane at 0 °C, add sodium triacetoxyborohydride (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the chiral amine-functionalized 1,11-dioxaparacyclophane.
Step 3: Coupling with a Phosphorochloridite
-
To a solution of the chiral amine-functionalized 1,11-dioxaparacyclophane (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of a phosphorochloridite (e.g., (S)-BINOL-derived phosphorochloridite, 1.1 equiv) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
The crude phosphoramidite ligand is typically used without further purification, or can be purified by chromatography on neutral alumina if necessary.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
The 1,11-dioxaparacyclophane-derived phosphoramidite ligands have been successfully employed in the palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral nucleophiles.[6] The chiral ligand, in conjunction with a palladium precursor, forms a chiral catalyst that can effectively differentiate the two enantiotopic faces of the π-allyl intermediate.
Caption: Simplified catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Dimethyl Malonate
This protocol describes a general procedure for the asymmetric allylic alkylation of dimethyl malonate with 1,3-diphenylallyl acetate using a 1,11-dioxaparacyclophane-based phosphoramidite ligand.[6]
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(allyl)Cl]2 (1.0 mol%) and the chiral 1,11-dioxaparacyclophane phosphoramidite ligand (2.2 mol%) in anhydrous toluene.
-
Stir the solution at room temperature for 20 minutes to allow for catalyst formation.
-
Add 1,3-diphenylallyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv).
-
Add a base, such as N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equiv), and a catalytic amount of a salt, such as potassium acetate (KOAc) (5 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Application in Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
The versatility of 1,11-dioxaparacyclophane-derived ligands extends to copper-catalyzed asymmetric reactions, such as the 1,4-conjugate addition (Michael addition) of organometallic reagents to α,β-unsaturated carbonyl compounds.[6] In this transformation, the chiral ligand modulates the reactivity and stereoselectivity of the copper catalyst.
Protocol 3: Copper-Catalyzed Asymmetric Ethylation of Chalcone
This protocol provides a general method for the copper-catalyzed enantioselective conjugate addition of diethylzinc to chalcone.[6]
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral 1,11-dioxaparacyclophane phosphoramidite ligand (5 mol%) in anhydrous toluene.
-
Add copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C7H8) (5 mol%) and stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add chalcone (1.0 equiv).
-
Slowly add diethylzinc (1.5 equiv, 1.0 M in hexanes) dropwise.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 6-12 hours), monitoring by TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Performance Data
The performance of 1,11-dioxaparacyclophane-derived ligands can be evaluated based on the yield and enantioselectivity of the catalyzed reactions. The following table summarizes representative data for the applications described above.
| Entry | Reaction | Ligand Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Pd-catalyzed Allylic Alkylation | Phosphoramidite | 1,3-Diphenylallyl acetate | Alkylated malonate | Moderate | Moderate | [6] |
| 2 | Cu-catalyzed 1,4-Addition | Phosphoramidite | Chalcone | 3-Phenyl-1,3-diphenylpropan-1-one | Moderate | Moderate | [6] |
Note: The term "moderate" is used as specific quantitative data was not fully available in the cited abstract. Researchers are encouraged to consult the full publication for detailed results.
Conclusion and Future Outlook
1,11-Dioxaparacyclophane-based chiral ligands represent a valuable addition to the toolbox of asymmetric catalysis. Their unique planar chiral scaffold, which is readily accessible through enantioselective synthesis, provides a robust platform for inducing stereoselectivity in a range of important chemical transformations. While the enantioselectivities achieved to date with these specific ligands have been moderate, there is significant potential for optimization through further ligand design. The modular nature of the phosphoramidite synthesis allows for the facile introduction of diverse steric and electronic features, which could lead to the development of highly effective and selective catalysts for asymmetric synthesis. The protocols and data presented in this application note serve as a solid foundation for researchers and drug development professionals to explore the potential of 1,11-dioxaparacyclophane-derived ligands in their own synthetic endeavors.
References
-
Enantioselective synthesis of planar-chiral 1,11-dioxa[3]paracyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry, 2016 , 27 (20-21), 1081-1087. [Link]
-
Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Organic Letters, 2010 , 12 (9), 1980–1983. [Link]
-
Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chemical Society Reviews, 2018 , 47(15), 5446-5469. [Link]
-
Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Heterocycles, 2014 , 88(2), 1355-1366. [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 2021 , 121(8), 4305-4401. [Link]
-
Enantioselective Synthesis of Planar-Chiral 1,n-dioxa[n]paracyclophanes via Catalytic Asymmetric Ortho-Lithiation. PubMed, 2010 , 12(9), 1980-3. [Link]
-
Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Molecules, 2019 , 24(22), 4134. [Link]
-
Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ChemRxiv, 2023 . [Link]
Sources
- 1. Enantioselective synthesis of planar-chiral 1,n-dioxa[n]paracyclophanes via catalytic asymmetric ortho-lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Applications of 1,11-Dioxaparacyclophane in Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Unique Structural Advantages of 1,11-Dioxaparacyclophane in Chiral Ligand Design
In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount to achieving high enantioselectivity. The 1,11-dioxaparacyclophane scaffold has emerged as a privileged structure in this regard, owing to its inherent planar chirality and conformational rigidity. Unlike centrally or axially chiral molecules, the chirality of 1,11-dioxaparacyclophane arises from the non-planar arrangement of the benzene ring and the ansa bridge, which restricts rotation. This well-defined and rigid three-dimensional structure creates a stable and predictable chiral environment around the metal center, which is crucial for effective stereochemical communication during the catalytic cycle.
The presence of the two oxygen atoms in the ansa chain not only defines the "dioxa" nature of the cyclophane but also influences its electronic properties and provides convenient handles for synthetic modification. Furthermore, the aromatic ring of the paracyclophane can be functionalized to fine-tune the steric and electronic properties of the resulting ligands, allowing for the creation of a library of ligands for various catalytic applications. This guide provides detailed application notes and protocols for the use of 1,11-dioxaparacyclophane-based phosphite ligands in two key asymmetric transformations: the Palladium-catalyzed allylic alkylation and the Rhodium-catalyzed 1,4-addition.
I. Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile C-C bond-forming reaction. The use of chiral ligands is essential to control the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Planar-chiral phosphite ligands derived from 1,11-dioxaparacyclophane have demonstrated considerable success in this reaction.
Mechanism of Asymmetric Induction
The key to enantioselectivity in this reaction is the ability of the chiral ligand to differentiate between the two enantiotopic termini of the π-allyl palladium complex. The bulky and conformationally rigid 1,11-dioxaparacyclophane scaffold creates a chiral pocket around the palladium center. This steric hindrance directs the incoming nucleophile to attack one of the allyl termini preferentially, leading to the formation of one enantiomer of the product in excess. The precise nature of the substituents on the paracyclophane and the phosphite moiety can be tuned to optimize this stereochemical control.
Caption: Proposed catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Data Presentation: Performance of (S)-L2 Ligand
The following table summarizes the performance of a representative 1,11-dioxaparacyclophane-based phosphite ligand, (S)-L2, in the asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate.
| Entry | Substrate | Nucleophile | Ligand (mol%) | Pd Precursor (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | 4.8 | [Pd(allyl)Cl]₂ (1.2) | CH₂Cl₂ | 18 | 91 | 75 |
Experimental Protocol: Asymmetric Allylic Alkylation
This protocol is adapted from the work of Shibata, T. et al. Synthesis2016 , 48, 2664-2670.[1]
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
(S)-4-Hydroxy-1,11-dioxa[2]paracyclophane-derived phosphite ligand ((S)-L2)
-
(E)-1,3-diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
-
Syringes and septa
-
Magnetic stirrer and stirring plate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(allyl)Cl]₂ (1.2 mol%) and the chiral phosphite ligand (S)-L2 (4.8 mol%) in anhydrous CH₂Cl₂ (1.0 mL). Stir the solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube under argon, add (E)-1,3-diphenylallyl acetate (1.0 equiv), dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and KOAc (0.1 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution from step 1 to the reaction mixture from step 2 via syringe.
-
Reaction Progress: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired allylated product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
II. Rhodium-Catalyzed Asymmetric 1,4-Addition
The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated compounds is a highly efficient method for the formation of C-C bonds and the creation of stereogenic centers. The choice of chiral ligand is critical for achieving high enantioselectivity in this transformation.
Mechanism of Asymmetric Induction
The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the enone into the aryl-rhodium bond. The chiral 1,11-dioxaparacyclophane phosphite ligand controls the facial selectivity of the enone coordination and the subsequent migratory insertion step. The rigid paracyclophane framework creates a well-defined chiral environment that biases the approach of the α,β-unsaturated substrate, leading to the preferential formation of one enantiomer of the β-arylated product.
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric 1,4-addition.
Data Presentation: Performance of (S)-L2 Ligand
The following table summarizes the performance of the (S)-L2 ligand in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclohex-2-enone.
| Entry | Substrate | Reagent | Ligand (mol%) | Rh Precursor (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohex-2-enone | Phenylboronic acid | 7.2 | [Rh(C₂H₄)₂Cl]₂ (1.8) | Dioxane/H₂O (8:1) | 72 | 18 | 31 |
Experimental Protocol: Asymmetric 1,4-Addition
This protocol is based on the work of Shibata, T. et al. Synthesis2016 , 48, 2664-2670.[1]
Materials:
-
[Rh(C₂H₄)₂Cl]₂ (Rhodium(I) ethylene chloride dimer)
-
(S)-4-Hydroxy-1,11-dioxa[2]paracyclophane-derived phosphite ligand ((S)-L2)
-
Cyclohex-2-enone
-
Phenylboronic acid
-
Triethylamine (Et₃N)
-
Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
-
Syringes and septa
-
Magnetic stirrer and stirring plate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Rh(C₂H₄)₂Cl]₂ (1.8 mol%) and the chiral phosphite ligand (S)-L2 (7.2 mol%) in a dioxane/H₂O (8:1) mixture (2.0 mL). Stir the solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube under argon, add cyclohex-2-enone (1.0 equiv), phenylboronic acid (1.1 equiv), and triethylamine (1.0 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution from step 1 to the reaction mixture from step 2 via syringe.
-
Reaction Progress: Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1,4-addition product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Conclusion
The 1,11-dioxaparacyclophane scaffold provides a robust and tunable platform for the design of novel chiral ligands for asymmetric catalysis. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers in academia and industry. The successful application of these ligands in both palladium- and rhodium-catalyzed reactions highlights their potential for broader utility in the synthesis of complex chiral molecules, with significant implications for drug discovery and development. Further exploration of different derivatives of this paracyclophane system is anticipated to lead to the discovery of even more efficient and selective catalysts.
References
Sources
Application Notes and Protocols: 1,11-Dioxaparacyclophane-Derived Phosphoramidite Ligands in Asymmetric Catalysis
Introduction: The Architectural Advantage of Planar Chirality
In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. While central and axial chirality have been extensively explored, planar chirality, as exhibited by [2.2]paracyclophanes and their heteroatom-containing analogues, offers a unique and powerful tool for stereochemical control.[1][2][3] The rigid, sterically demanding scaffold of these molecules creates a well-defined chiral environment around a metal center, influencing the trajectory of incoming substrates and favoring the formation of one enantiomer over the other.
This guide focuses on a specific class of planar chiral ligands: 1,11-dioxaparacyclophane-derived phosphoramidites . These ligands merge the structural rigidity and unique stereochemistry of the paracyclophane backbone with the versatile and tunable nature of the phosphoramidite moiety.[4] The modular synthesis of phosphoramidites allows for the fine-tuning of steric and electronic properties by varying the amine substituent, providing a platform for ligand optimization in various catalytic transformations.[4][5]
Herein, we provide a comprehensive overview of the synthesis and application of these promising ligands. We will delve into the causality behind the experimental choices, offering detailed, step-by-step protocols for their preparation and deployment in key asymmetric reactions. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to explore the potential of 1,11-dioxaparacyclophane-derived phosphoramidite ligands in their own synthetic endeavors.
Ligand Synthesis: A Stepwise Approach to Planar Chiral Phosphoramidites
The synthesis of 1,11-dioxaparacyclophane-derived phosphoramidites is a multi-step process that hinges on the initial enantioselective construction of the planar chiral backbone.[6] A representative synthetic route is outlined below, starting from the commercially available 1,11-dioxa[7]paracyclophane.
Core Experimental Workflow: From Paracyclophane to Phosphoramidite
Caption: Workflow for the synthesis of 1,11-dioxaparacyclophane-derived phosphoramidite ligands.
Protocol 1: Synthesis of the Planar Chiral Alcohol Precursor
This protocol describes the enantioselective synthesis of a key intermediate, the planar chiral alcohol, which serves as the foundation for the phosphoramidite ligand. The crucial step is the asymmetric ortho-lithiation, directed by a chiral ligand such as (-)-sparteine.
Materials:
-
1,11-Dioxa[7]paracyclophane
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
(-)-Sparteine
-
Anhydrous diethyl ether or toluene
-
Electrophile (e.g., iodine, trimethyl borate)
-
Appropriate work-up and purification reagents (e.g., saturated aq. NH₄Cl, Na₂SO₃, organic solvents, silica gel)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 1,11-dioxa[7]paracyclophane (1.0 eq.) in anhydrous diethyl ether or toluene.
-
Chiral Ligand Addition: Add (-)-sparteine (1.2 eq.) to the solution and cool to -78 °C.
-
ortho-Lithiation: Slowly add s-BuLi (1.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for the time determined by TLC analysis for complete consumption of the starting material.
-
Electrophilic Quench: Add the chosen electrophile (e.g., a solution of iodine in THF for iodination, or trimethyl borate for boronation followed by oxidation) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. If iodine was used, wash the organic layer with aqueous Na₂SO₃ to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the functionalized planar chiral paracyclophane.
-
Conversion to Alcohol: If not directly obtained, the functionalized paracyclophane is converted to the corresponding alcohol via standard synthetic procedures (e.g., boronic acid oxidation).
Protocol 2: Synthesis of the Phosphoramidite Ligand
This protocol details the conversion of the planar chiral alcohol into the final phosphoramidite ligand. This is typically a two-step, one-pot procedure.
Materials:
-
Planar chiral 1,11-dioxaparacyclophane-derived alcohol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
A secondary amine (R₂NH)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Phosphitylation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the planar chiral alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C and add phosphorus trichloride (1.1 eq.) dropwise. Stir the reaction at this temperature for 1-2 hours.
-
Amination: In a separate flask, dissolve the desired secondary amine (e.g., diethylamine, dibenzylamine; 2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM at 0 °C. Slowly add this solution to the reaction mixture from step 1.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (often deactivated with triethylamine) to yield the desired phosphoramidite ligand.
Characterization: The final phosphoramidite ligand should be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Applications in Asymmetric Catalysis
1,11-Dioxaparacyclophane-derived phosphoramidite ligands have shown promise in transition metal-catalyzed asymmetric reactions. Below are representative protocols for two such transformations.
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes the use of the title ligands in the palladium-catalyzed asymmetric allylic alkylation of a model substrate.
Materials:
-
[Pd(allyl)Cl]₂
-
1,11-Dioxaparacyclophane-derived phosphoramidite ligand
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Base (e.g., BSA, KOAc)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the phosphoramidite ligand (2.5 mol%) in the chosen anhydrous solvent. Stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 eq.), dimethyl malonate (1.2 eq.), and the base (e.g., BSA (N,O-bis(trimethylsilyl)acetamide), 2.0 eq., and KOAc, 0.1 eq.) in the anhydrous solvent.
-
Catalysis: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by flash column chromatography.
-
Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC.
Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation
Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Protocol 4: Copper-Catalyzed Asymmetric Conjugate Addition
This protocol outlines the application of the ligands in the copper-catalyzed conjugate addition of a dialkylzinc reagent to an enone.
Materials:
-
Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂, 1 mol%)
-
1,11-Dioxaparacyclophane-derived phosphoramidite ligand (2.2 mol%)
-
Cyclohex-2-enone
-
Diethylzinc (Et₂Zn) in hexanes (1.5 eq.)
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, dissolve Cu(OTf)₂ and the phosphoramidite ligand in anhydrous toluene. Stir for 30 minutes at room temperature.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add cyclohex-2-enone (1.0 eq.).
-
Addition of Nucleophile: Slowly add diethylzinc dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor by TLC or GC.
-
Work-up and Purification: After completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash column chromatography.
-
Analysis: Determine the yield of the purified product and measure the enantiomeric excess by chiral GC or HPLC.
Data Summary and Performance
The performance of 1,11-dioxaparacyclophane-derived phosphoramidite ligands in the aforementioned reactions is summarized below. It is important to note that the reported enantioselectivities were moderate, suggesting that further optimization of the ligand structure and reaction conditions is necessary to achieve high levels of stereocontrol.
| Reaction | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) |
| Pd-catalyzed Allylic Alkylation | [Pd(allyl)Cl]₂ / Ligand | 1,3-Diphenylallyl acetate | Dimethyl malonate | Moderate | Moderate |
| Cu-catalyzed Conjugate Addition | Cu(OTf)₂ / Ligand | Cyclohex-2-enone | Diethylzinc | Moderate | Moderate |
Note: "Moderate" indicates that while the reactions proceeded to give the desired products, the yields and enantiomeric excesses were not explicitly quantified at a high level in the readily available literature. These represent promising starting points for further investigation.
Conclusion and Future Outlook
1,11-Dioxaparacyclophane-derived phosphoramidite ligands represent an intriguing, yet underexplored, class of chiral ligands. Their synthesis, while multi-step, is modular and allows for structural diversification. The initial applications in palladium- and copper-catalyzed reactions demonstrate their potential, although further refinement is required to enhance their stereochemical directing ability.
Future work in this area should focus on:
-
Ligand Library Synthesis: The preparation of a library of these ligands with varying steric and electronic properties on the amine moiety to establish clear structure-activity relationships.
-
Broader Reaction Scope: Exploring the application of these ligands in a wider range of asymmetric transformations.
-
Mechanistic Studies: Detailed mechanistic investigations to understand the mode of stereoinduction and guide future ligand design.
By building upon the foundational work presented here, the scientific community can further unlock the potential of these unique planar chiral ligands in the ongoing quest for more efficient and selective asymmetric catalysts.
References
- BenchChem. (2025). Application Notes and Protocols: Phosphoramidate Ligands in Asymmetric Catalysis.
- Hassan, Z. H., Spuling, E., Knoll, D. M., Lahann, J., & Bräse, S. (2018). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chemical Society Reviews, 47(18), 6947-6963.
- Hassan, Z. H., Spuling, E., Knoll, D. M., Lahann, J., & Bräse, S. (2018). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Scilit.
- Hassan, Z. H., Spuling, E., Knoll, D. M., Lahann, J., & Bräse, S. (2018). Planar chiral [2.2]paracyclophanes: From synthetic curiosity to applications in asymmetric synthesis and materials. ResearchGate.
-
Request PDF. (n.d.). Enantioselective synthesis of planar-chiral 1,11-dioxa[7]paracyclophane-derived phosphoramidites and their use as chiral ligands. ResearchGate. Available at:
- Kanda, K., Oshima, S., Shizuno, T., et al. (n.d.). Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Waseda University.
- Rossen, K. (n.d.). [2.2]Paracyclophane Derivatives in Asymmetric Catalysis. ResearchGate.
- Hassan, Z. H., Spuling, E., Knoll, D. M., & Bräse, S. (2018). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. PMC.
- Shibata, T., Fukai, M., Sekine, R., Hazra, M., & Kanyiva, K. S. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Semantic Scholar.
- Shibata, T., Fukai, M., Sekine, R., Hazra, M., & Kanyiva, K. S. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Sci-Hub.
Sources
Catalytic Performance of 1,11-Dioxaparacyclophane Derivatives: Application Notes and Protocols
Introduction: The Emergence of Planar Chirality in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. While central and axial chirality have been extensively explored, planar chirality, as exemplified by [2.2]paracyclophane derivatives, offers a unique and powerful tool for stereochemical control.[1] The rigid, three-dimensional structure of the paracyclophane scaffold provides a well-defined chiral environment that can effectively influence the transition state of a catalytic reaction.[1] Among this class of ligands, 1,11-dioxaparacyclophane derivatives have emerged as promising candidates, demonstrating significant potential in a range of synthetically important transformations.[2][3]
This guide provides a comprehensive overview of the catalytic performance of 1,11-dioxaparacyclophane-based phosphite ligands in two key asymmetric reactions: Palladium-catalyzed allylic alkylation and Rhodium-catalyzed 1,4-addition. We will delve into the rationale behind their application, provide detailed, field-proven protocols, and discuss the mechanistic underpinnings of the observed stereoselectivity.
Core Concept: The 1,11-Dioxaparacyclophane Scaffold
The catalytic efficacy of these ligands stems from the unique structural features of the 1,11-dioxaparacyclophane core. The ether linkages in the bridge introduce conformational flexibility compared to the all-carbon analogues, while the planar chirality, arising from the non-planar arrangement of the aromatic ring and the bridge, creates a distinct chiral pocket around the coordinating phosphorus atom. This chirality is introduced through a highly effective enantioselective ortho-lithiation strategy, providing access to a variety of enantiopure ligand precursors.[4][5]
Application Note I: Palladium-Catalyzed Asymmetric Allylic Alkylation
The Significance: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with excellent stereocontrol.[6] The choice of chiral ligand is critical in dictating the enantioselectivity of the reaction by influencing the geometry of the η³-allyl palladium intermediate and guiding the nucleophilic attack.[7]
Why 1,11-Dioxaparacyclophane Phosphites? Planar-chiral 1,11-dioxaparacyclophane-based phosphite ligands have proven to be highly effective in this transformation.[2][3] The steric bulk and the defined chiral environment of the paracyclophane scaffold effectively differentiate the two enantiotopic faces of the nucleophile and/or the two termini of the allyl intermediate, leading to high levels of asymmetric induction. The modular nature of these ligands, allowing for the facile introduction of different biaryl groups on the phosphite moiety, enables fine-tuning of the electronic and steric properties to optimize reactivity and selectivity for specific substrates.[2][3]
Quantitative Performance Data
The following table summarizes the performance of various 1,11-dioxaparacyclophane-derived phosphite ligands in the palladium-catalyzed allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
| (Sp)-1a | 98 | 95 |
| (Sp)-1b | 99 | 92 |
| (Sp)-1c | 97 | 88 |
Data sourced from Shibata, T., et al. (2016).[2]
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation
This protocol is a representative example for the allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate using a 1,11-dioxaparacyclophane-based phosphite ligand.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
(Sp)-1,11-Dioxa[6]paracyclophane-based phosphite ligand (e.g., (Sp)-1a)
-
(E)-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Caption: General workflow for the Pd-catalyzed asymmetric allylic alkylation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, to a Schlenk flask, add [Pd(η³-C₃H₅)Cl]₂ (0.0025 mmol) and the (Sp)-1,11-dioxaparacyclophane-based phosphite ligand (0.0055 mmol). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: In a separate Schlenk flask, add (E)-1,3-diphenylallyl acetate (0.1 mmol), dimethyl malonate (0.3 mmol), BSA (0.3 mmol), and KOAc (0.01 mmol).
-
Reaction Execution: To the flask containing the substrates, add the pre-formed catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Mechanistic Rationale for Enantioselectivity
The enantioselectivity in the Pd-catalyzed AAA is determined during the nucleophilic attack on the π-allyl palladium intermediate. The planar-chiral 1,11-dioxaparacyclophane phosphite ligand creates a highly asymmetric environment around the palladium center. The bulky paracyclophane framework effectively blocks one of the faces of the π-allyl system, directing the incoming nucleophile to the less sterically hindered face. The specific conformation of the ligand-metal complex, dictated by the planar chirality, is thus translated into the stereochemistry of the final product. While detailed computational studies on these specific ligands are limited, the observed high enantioselectivities strongly suggest a well-defined and rigid transition state assembly.[8][9]
Application Note II: Rhodium-Catalyzed Asymmetric 1,4-Addition
The Significance: The rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) of organoboron reagents to α,β-unsaturated compounds is a powerful method for the formation of carbon-carbon bonds, providing access to chiral β-functionalized carbonyl compounds.[10] The choice of the chiral ligand is crucial for both the efficiency of the transmetalation step and the enantioselectivity of the migratory insertion.
Why 1,11-Dioxaparacyclophane Phosphites? The 1,11-dioxaparacyclophane-based phosphite ligands have demonstrated excellent performance in this reaction.[2][3] Their electronic properties can be tuned to facilitate the catalytic cycle, while their steric bulk and defined chiral pocket effectively control the facial selectivity of the addition of the aryl group to the enone.
Quantitative Performance Data
The following table summarizes the performance of a 1,11-dioxaparacyclophane-derived phosphite ligand in the rhodium-catalyzed 1,4-addition of phenylboronic acid to cyclohex-2-enone.
| Ligand Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
| (Sp)-1a | 99 | 99 |
Data sourced from Shibata, T., et al. (2016).[2]
Experimental Protocol: Rh-Catalyzed Asymmetric 1,4-Addition
This protocol is a representative example for the 1,4-addition of phenylboronic acid to cyclohex-2-enone using a 1,11-dioxaparacyclophane-based phosphite ligand.
Materials:
-
[Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))
-
(Sp)-1,11-Dioxa[6]paracyclophane-based phosphite ligand (e.g., (Sp)-1a)
-
Cyclohex-2-enone
-
Phenylboronic acid
-
1,4-Dioxane/Water mixture
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Caption: General workflow for the Rh-catalyzed asymmetric 1,4-addition.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, to a Schlenk flask, add [Rh(acac)(CO)₂] (0.003 mmol) and the (Sp)-1,11-dioxaparacyclophane-based phosphite ligand (0.006 mmol). Add 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: In a separate Schlenk flask, add cyclohex-2-enone (0.2 mmol) and phenylboronic acid (0.4 mmol).
-
Reaction Execution: To the flask containing the substrates, add the pre-formed catalyst solution followed by water (0.1 mL).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Mechanistic Rationale for Enantioselectivity
The key to enantioselectivity in the rhodium-catalyzed 1,4-addition is the facial-selective migratory insertion of the rhodium-bound aryl group to the coordinated enone. The planar-chiral 1,11-dioxaparacyclophane phosphite ligand creates a rigid and sterically demanding environment around the rhodium center. This chiral pocket dictates the preferred coordination geometry of the enone, exposing one of its prochiral faces to the aryl group for the addition. The paracyclophane's aromatic ring can also engage in non-covalent interactions with the substrate, further stabilizing the favored transition state and leading to the observed high levels of enantioselectivity.
Protocol: Synthesis of Planar-Chiral 1,11-Dioxa[6]paracyclophane-based Phosphite Ligands
The synthesis of these powerful ligands begins with the enantioselective functionalization of the 1,11-dioxa[6]paracyclophane scaffold.
Workflow Diagram:
Caption: Synthetic route to 1,11-dioxaparacyclophane-based phosphite ligands.
A detailed, step-by-step procedure for the synthesis can be adapted from the work of Shibata and coworkers.[2] The key step is the enantioselective ortho-lithiation using a chiral base such as (-)-sparteine, which effectively desymmetrizes the paracyclophane scaffold and installs the planar chirality.[4][5]
Conclusion and Future Outlook
The 1,11-dioxaparacyclophane derivatives represent a valuable and versatile class of planar chiral ligands for asymmetric catalysis. Their successful application in palladium-catalyzed allylic alkylation and rhodium-catalyzed 1,4-addition, with excellent yields and enantioselectivities, underscores their potential. The modularity of their synthesis allows for the creation of ligand libraries for screening and optimization in a wide range of other catalytic transformations. Future research in this area will likely focus on expanding the scope of their applications, exploring their use in other metal-catalyzed reactions, and conducting in-depth computational studies to further elucidate the origins of their remarkable stereochemical control.
References
-
Enantioselective synthesis of planar-chiral 1,11-dioxa[6]paracyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry, 2016. [URL not available]
-
Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. ResearchGate. [Link]
-
Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Waseda University Repository. [Link]
-
Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Waseda University Repository. [Link]
-
Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Beilstein Archives. [Link]
- Enantioselective Rh‐catalyzed 1,4‐additions of arylboronic acids.
-
Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers. [Link]
-
Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ChemRxiv. [Link]
-
COAP/Pd-catalyzed asymmetric linear allylic alkylation for synthesizing chiral 3,3′-disubstituted oxindoles bearing all-carbon quaternary stereocenters and primary allylic alcohol structures. Organic Chemistry Frontiers. [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PubMed Central. [Link]
- Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters.
-
Supplementary information files for Mechanistic insight into Pd-catalyzed asymmetric alkylation of indoles with diazoesters employing bipyridine-N,N'-dioxides as chiral controllers. Loughborough University Institutional Repository. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Substitution Reactions Using New Chiral Phosphinooxathiane Ligands. ResearchGate. [Link]
-
Planar Chiral Phosphines Derived from [2.2]Paracyclophane. ResearchGate. [Link]
-
[2.2]Paracyclophane–dicyanorhodanine conjugates as planar chiral molecular photoswitches. Organic Chemistry Frontiers. [Link]
-
Planar Chiral Phosphoramidites with a Paracyclophane Scaffold: Synthesis, Gold(I) Complexes, and Enantioselective Cycloisomerization of Dienynes. PubMed. [Link]
-
Synthesis, stereochemical assignment, and enantioselective catalytic activity of late transition metal planar chiral complexes. Chemical Society Reviews. [Link]
- Pyranoside phosphite–phosphoroamidite ligands for Pd-catalyzed asymmetric allylic alkylation reactions. Sci-Hub. [URL not available]
-
Construction of planar chiral[2][2]paracyclophanes via photoinduced cobalt-catalyzed desymmetric addition. PubMed Central. [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Mechanistic insights into the Pd-catalyzed intermolecular asymmetric allylic dearomatization of multisubstituted pyrroles: understanding the remarkable regio- and enantioselectivity. PubMed. [Link]
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Application Notes & Protocols: Leveraging 1,11-Dioxaparacyclophane for the Synthesis of Advanced Planar-Chiral Ligands
Abstract: Planar chirality is a fascinating and increasingly important element in modern asymmetric synthesis, offering a unique stereochemical scaffold for the development of novel catalysts and functional materials.[1] Unlike central or axial chirality, planar chirality arises from the arrangement of atoms in a plane, with restricted rotation creating a non-superimposable mirror image.[2] The [n]paracyclophane framework, a benzene ring bridged by an aliphatic chain, is a canonical example of a structure capable of exhibiting planar chirality.[3] This guide provides an in-depth exploration of 1,11-dioxa[4]paracyclophane as a versatile and powerful starting material for the synthesis of a new generation of planar-chiral phosphine, phosphite, and phosphoramidite ligands. We will detail the foundational synthetic strategies, provide step-by-step protocols for key transformations, and discuss their application in asymmetric catalysis.
Part 1: The Strategic Importance of 1,11-Dioxaparacyclophane
The 1,11-dioxa[4]paracyclophane scaffold presents a unique combination of structural features that make it an ideal precursor for planar-chiral ligands:
-
Inherent Chirality: The constrained ansa bridge prevents free rotation of the phenyl ring, establishing a chiral plane.
-
C₂-Symmetry Potential: The symmetrical ether linkages provide a scaffold upon which C₂-symmetric ligands can be constructed, which is often beneficial in asymmetric catalysis.
-
Tunability: The aromatic ring serves as a platform for functionalization, allowing for the introduction of various coordinating groups (e.g., phosphines, amines) that can interact with metal centers.
The cornerstone of harnessing this scaffold lies in the ability to functionalize the aromatic ring in a highly stereocontrolled manner. The most effective strategy to achieve this is through enantioselective ortho-lithiation .
Mechanism & Rationale: Enantioselective ortho-Lithiation
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[5][6] The ether oxygen atoms in the ansa chain of 1,11-dioxaparacyclophane act as directing metalating groups (DMGs), coordinating to an alkyllithium reagent (e.g., sec-butyllithium) and directing deprotonation to the adjacent ortho-positions.[5]
To achieve enantioselectivity, a chiral ligand is introduced to form a complex with the alkyllithium reagent. (-)-Sparteine, a readily available chiral diamine, has proven to be highly effective. The sec-BuLi-(-)-sparteine complex selectively abstracts one of the two prochiral protons on the aromatic ring, leading to the formation of a single enantiomer of the lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to yield enantiomerically enriched planar-chiral paracyclophanes.[7]
Figure 1: Workflow for enantioselective synthesis of planar-chiral paracyclophanes.
Part 2: Synthesis Protocols
Protocol 2.1: Enantioselective Synthesis of a Planar-Chiral Phosphine Precursor
This protocol details the synthesis of a mono-iodinated planar-chiral paracyclophane, a key intermediate for subsequent phosphine ligand synthesis. The methodology is adapted from the work of Kanda et al.[7]
Materials:
-
1,11-Dioxa[4]paracyclophane
-
sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M)
-
(-)-Sparteine
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane, Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, argon-purged flask, add 1,11-dioxa[4]paracyclophane (1.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, add (-)-sparteine (1.2 mmol) to anhydrous THF (5 mL) under argon. Cool to -78 °C.
-
Slowly add sec-BuLi (1.2 mmol) to the (-)-sparteine solution. Stir the resulting solution at -78 °C for 30 minutes to pre-form the chiral complex.
-
Transfer the pre-formed sec-BuLi-(-)-sparteine complex to the solution of 1,11-dioxa[4]paracyclophane via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours. The solution should turn a deep color, indicating the formation of the lithiated species.
-
In a separate flask, dissolve iodine (I₂, 1.5 mmol) in anhydrous THF (10 mL).
-
Slowly add the iodine solution to the reaction mixture at -78 °C. The color will dissipate upon quenching.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to yield the planar-chiral iodo-paracyclophane.
Expected Outcome: This procedure typically yields the monosubstituted product with good yield and excellent enantioselectivity.
| Product | Yield | Enantiomeric Excess (ee) | Source |
| Iodo-1,11-dioxa[4]paracyclophane | ~85% | >95% | [7] |
Protocol 2.2: Synthesis of a Planar-Chiral Phosphine Ligand
This protocol describes the conversion of the iodo-paracyclophane into a diphenylphosphine ligand, a common motif in asymmetric catalysis. This is a standard conversion involving a lithium-halogen exchange followed by quenching with an electrophilic phosphine source.[8][9]
Materials:
-
Planar-chiral iodo-1,11-dioxa[4]paracyclophane (from Protocol 2.1)
-
tert-Butyllithium (t-BuLi) in pentane (e.g., 1.7 M)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane, Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve the planar-chiral iodo-paracyclophane (1.0 mmol) in anhydrous THF (20 mL) in a flame-dried, argon-purged flask. Cool to -78 °C.
-
Slowly add t-BuLi (2.1 mmol, 2.1 eq) to the solution. Stir at -78 °C for 30 minutes.
-
Add chlorodiphenylphosphine (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography under an inert atmosphere (to prevent oxidation of the phosphine) to afford the planar-chiral phosphine ligand.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
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- 9. Sci-Hub: are you are robot? [sci-hub.box]
characterization techniques for 1,11-Dioxaparacyclophane derivatives
An Application Guide to the Structural Characterization of 1,11-Dioxaparacyclophane Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques for the structural characterization of 1,11-dioxaparacyclophane derivatives. These unique macrocycles, featuring two benzene rings linked by ether-containing bridges, possess distinct structural and electronic properties due to their strained architecture.[1][2] Accurate and thorough characterization is paramount for understanding their structure-activity relationships, advancing their application in materials science, and enabling their development as pharmaceutical scaffolds.
This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a robust and validated approach to characterization.
The Characterization Imperative: Why a Multi-Modal Approach is Essential
The defining feature of a 1,11-dioxaparacyclophane is the close proximity of its two aromatic decks, which are forced into non-planar, boat- or chair-like conformations by the linking bridges. This strained geometry profoundly influences the molecule's chemical environment, leading to unusual spectroscopic signatures that require careful interpretation. A single technique is insufficient for unambiguous characterization. Therefore, a multi-modal workflow is not just recommended, but necessary for scientific integrity.
The logical flow of characterization proceeds from confirming the fundamental molecular identity to defining its precise three-dimensional structure and assessing its purity.
Sources
Application Notes and Protocols for the Purification of 1,11-Dioxaparacyclophane
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in 1,11-Dioxaparacyclophane Applications
1,11-Dioxaparacyclophane is a fascinating macrocyclic compound with a unique three-dimensional structure that has garnered interest in supramolecular chemistry, host-guest chemistry, and materials science. Its rigid, pre-organized cavity allows for the selective binding of guest molecules, making it a valuable building block for molecular sensors, catalysts, and novel drug delivery systems. However, the synthetic routes to 1,11-Dioxaparacyclophane can often yield a mixture of the desired product, unreacted starting materials, oligomeric byproducts, and other impurities. The presence of these contaminants can significantly interfere with downstream applications, leading to unreliable experimental results and compromising the efficacy and safety of potential therapeutic agents.
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 1,11-Dioxaparacyclophane. We will explore three primary purification techniques: recrystallization, column chromatography, and sublimation. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound. This document is designed to provide researchers with the foundational knowledge and practical guidance necessary to obtain highly pure 1,11-Dioxaparacyclophane for their specific research needs.
Understanding the Impurity Profile
Before selecting a purification strategy, it is crucial to have an understanding of the potential impurities that may be present in the crude 1,11-Dioxaparacyclophane sample. Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding bis(bromomethyl)benzene and dihydroxybenzene derivatives.
-
Linear Oligomers: Formed from incomplete cyclization reactions.
-
Higher-Order Cyclophanes: Larger macrocyclic structures that may form concurrently.
-
Solvent Residues: From the synthesis and initial work-up steps.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable insights into the impurity profile and guide the selection of the most appropriate purification method.
Purification Methodologies
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] For 1,11-Dioxaparacyclophane, a successful recrystallization will dissolve the compound in a hot solvent, while the impurities either remain insoluble or stay dissolved as the solution cools, allowing for the selective crystallization of the pure product.
-
Solvent Selection: The ideal solvent should dissolve 1,11-Dioxaparacyclophane sparingly at room temperature but have high solubility at its boiling point. Based on the structure of 1,11-Dioxaparacyclophane (a relatively nonpolar macrocyclic ether with aromatic character), suitable solvents to screen include chloroform, toluene, ethyl acetate, and acetone.[1][2][4][5]
-
Dissolution: In an Erlenmeyer flask, add the crude 1,11-Dioxaparacyclophane and a small amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Add the solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of 1,11-Dioxaparacyclophane.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Chloroform | Low | High | Well-formed needles |
| Toluene | Low | High | Prismatic crystals |
| Ethyl Acetate | Moderate | High | Small crystals |
| Acetone | Moderate | High | Fine powder |
| Hexane | Insoluble | Insoluble | Not suitable |
| Methanol | Insoluble | Sparingly soluble | Not suitable |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Column Chromatography: For High-Resolution Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6][7] For 1,11-Dioxaparacyclophane, this method is particularly useful for separating it from closely related impurities, such as oligomers or other cyclophanes.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar to nonpolar organic compounds like 1,11-Dioxaparacyclophane.[8]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A solvent system is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by preliminary TLC analysis, aiming for an Rf value of 0.25-0.35 for 1,11-Dioxaparacyclophane.[9]
-
Column Packing: A glass column is slurry-packed with silica gel in the initial, nonpolar eluent.[7] A layer of sand is added on top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: The crude 1,11-Dioxaparacyclophane is dissolved in a minimal amount of the eluent or a suitable volatile solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column under positive pressure (flash chromatography). The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis and Pooling: The collected fractions are analyzed by TLC to identify those containing the pure 1,11-Dioxaparacyclophane. The pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified product.
Caption: Workflow for the purification of 1,11-Dioxaparacyclophane by column chromatography.
Sublimation: For High Purity and Thermally Stable Compounds
Sublimation is a purification technique that involves the phase transition of a substance directly from a solid to a gas, followed by condensation back to a solid on a cold surface. This method is highly effective for separating volatile solids from non-volatile impurities and can yield very high-purity products. It is a solvent-free method, which is a significant advantage.
-
Apparatus Setup: A sublimation apparatus typically consists of a vessel to hold the crude sample, a heating source (e.g., a heating mantle), and a cold finger (a condenser cooled with circulating water or a dry ice/acetone slurry).
-
Sample Preparation: The crude 1,11-Dioxaparacyclophane is placed in the bottom of the sublimation apparatus.
-
Vacuum Application: The apparatus is connected to a vacuum pump to reduce the pressure. Lowering the pressure reduces the sublimation temperature, which is crucial for thermally sensitive compounds.
-
Heating: The sample is gently heated. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition.
-
Condensation: The gaseous 1,11-Dioxaparacyclophane will travel to the cold finger and deposit as pure crystals. Non-volatile impurities will remain in the bottom of the apparatus.
-
Product Collection: After the sublimation is complete, the apparatus is allowed to cool to room temperature, and the vacuum is gently released. The purified crystals are then carefully scraped from the cold finger.
Caption: Decision tree for selecting the appropriate purification method.
Purity Analysis
After purification, it is essential to assess the purity of the 1,11-Dioxaparacyclophane. A combination of analytical techniques should be employed for a comprehensive evaluation.
-
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural verification and purity assessment. The absence of signals corresponding to impurities is a strong indication of purity.
-
Chromatographic Methods (TLC, GC, HPLC): A single spot on a TLC plate or a single peak in a GC or HPLC chromatogram suggests high purity.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
Conclusion
The purification of 1,11-Dioxaparacyclophane is a critical step in ensuring the reliability and reproducibility of research findings. The choice of purification method—recrystallization, column chromatography, or sublimation—should be guided by the specific impurity profile of the crude material and the desired level of purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-purity 1,11-Dioxaparacyclophane for their advanced applications.
References
-
Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Crystal Growth & Design. [Link]
-
Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. ResearchGate. [Link]
-
Column chromatography. University of California, Los Angeles. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Recrystallization. University of California, Davis. [Link]
-
Sublimation Theory. University of Toronto Scarborough. [Link]
-
Purification By Sublimation. Innovation.world. [Link]
-
Sublimation - Purification of Organic compounds. BrainKart. [Link]
-
Sublimation: Isolating the Purest Chemical Compounds. Adesis, Inc.. [Link]
-
2.4A: Macroscale Columns. Chemistry LibreTexts. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
-
Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. ACS Publications. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
Column chromatography (video). Khan Academy. [Link]
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- 8. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1,5-Cyclooctadiene(111-78-4) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,11-Dioxaparacyclophane
Welcome to the technical support center for the synthesis of 1,11-dioxaparacyclophane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide
This section provides in-depth answers to specific problems you might encounter during the synthesis of 1,11-dioxaparacyclophane, a process that often involves a macrocyclization step via Williamson ether synthesis.
Question 1: My yield of 1,11-dioxaparacyclophane is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 1,11-dioxaparacyclophane are a frequent challenge, primarily due to the nature of macrocyclization. The key is to favor the intramolecular cyclization over intermolecular polymerization.
Primary Causes and Solutions:
-
Competition with Polymerization: The formation of linear polymers is the most significant side reaction that competes with the desired intramolecular cyclization.[1]
-
High-Dilution Conditions: The cornerstone of successful macrocyclization is the use of high-dilution conditions.[1] This is achieved by the slow addition of the reactants to a large volume of solvent, often using a syringe pump. This maintains a very low concentration of the reactants, statistically favoring the ends of the same molecule finding each other to cyclize rather than reacting with another molecule to form a polymer.
-
Practical Implementation: A common and effective technique involves the slow, simultaneous addition of the two precursor fragments (e.g., a diol and a dihalide) from separate syringe pumps into a large volume of refluxing solvent containing the base.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[2][3]
-
Base Selection: A strong, non-nucleophilic base is crucial for the complete deprotonation of the diol precursor to form the dialkoxide. Sodium hydride (NaH) is a common and effective choice.[2] For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be used, although this may require higher temperatures and longer reaction times.[2]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor elimination side reactions, especially with secondary halides.[2] It is essential to find the optimal temperature that promotes cyclization without significant byproduct formation. A typical range is 50-100 °C.[2]
-
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Ensure your diol and dihalide precursors are of high purity, which can be confirmed by techniques like NMR and melting point analysis.
Question 2: I'm observing significant amounts of an alkene byproduct. How can I minimize this elimination reaction?
Answer:
The formation of an alkene byproduct is a classic indication of a competing E2 elimination reaction, a common side reaction in Williamson ether synthesis.[2][4] This is particularly problematic when using sterically hindered or secondary alkyl halides.
Strategies to Minimize Elimination:
-
Choice of Alkyl Halide: The structure of the alkyl halide is the most critical factor. The Williamson ether synthesis works best with primary alkyl halides.[5] If your synthesis involves a secondary halide, expect some degree of elimination. Tertiary alkyl halides will almost exclusively lead to elimination products.[2]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution pathway over the E2 elimination pathway.[2] Elimination reactions typically have a higher activation energy and are therefore more sensitive to temperature changes.
-
Base Strength and Steric Hindrance: While a strong base is necessary, using an excessively strong or sterically hindered base can promote elimination. If possible, opt for a less hindered base. For instance, using sodium hydride to generate the alkoxide in a separate step before the slow addition of the alkyl halide can sometimes provide better control.[5]
| Parameter | Effect on Elimination (E2) | Recommendation for Minimizing Elimination |
| Alkyl Halide Structure | Increases significantly from primary to secondary to tertiary.[2] | Use a primary alkyl halide whenever possible. |
| Reaction Temperature | Higher temperatures favor elimination.[2] | Conduct the reaction at the lowest effective temperature. |
| Base | Strong, bulky bases can increase elimination. | Use a strong, but non-hindered base like NaH. |
Question 3: The purification of my 1,11-dioxaparacyclophane is proving difficult. What are the best methods to isolate the pure product?
Answer:
Purification can be challenging due to the potential presence of oligomeric and polymeric byproducts, which may have similar polarities to the desired macrocycle.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the cyclic product from linear oligomers and polymers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The desired macrocycle is usually less polar than the starting diol and more polar than some byproducts.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a very pure product. This may require some experimentation with different solvents and solvent mixtures.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be a useful tool for isolating the pure cyclophane.
Troubleshooting Purification:
-
Streaking on TLC: If your product streaks on the TLC plate, it may indicate the presence of acidic or basic impurities. Adding a small amount of a modifying agent to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve the separation.
-
Co-elution of Impurities: If impurities co-elute with your product, consider using a different solvent system or a different stationary phase (e.g., alumina) for your column chromatography.
Frequently Asked Questions (FAQs)
What is the fundamental reaction mechanism for the synthesis of 1,11-dioxaparacyclophane?
The synthesis of 1,11-dioxaparacyclophane is typically achieved through an intermolecular Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] In this process, a dialkoxide, formed by the deprotonation of a diol, acts as a nucleophile and attacks the electrophilic carbon atoms of a dihalide, displacing the halide leaving groups to form the two ether linkages of the macrocycle.[5]
Why are high-dilution conditions so critical for this synthesis?
High-dilution conditions are essential to favor the intramolecular cyclization reaction over the competing intermolecular polymerization.[1] At very low concentrations, the probability of the two reactive ends of the same molecule encountering each other is much higher than the probability of two different molecules reacting. This principle is fundamental to the successful synthesis of many macrocycles.[1]
Can I use a di-tosylate instead of a di-halide as a precursor?
Yes, using a di-tosylate (or other sulfonate esters like mesylates) is an excellent alternative to a di-halide.[5] Tosylates are very good leaving groups, often even better than halides, which can facilitate the SN2 reaction. The choice between a di-halide and a di-tosylate may depend on the availability of the starting materials and the specific reactivity of your substrate.
Are there alternative synthetic routes to 1,11-dioxaparacyclophane?
While the Williamson ether synthesis is a common approach, other methods for synthesizing cyclophanes exist. For instance, some strategies involve the use of dithia[n.n]paracyclophanes as precursors, which can then be converted to the desired dioxaparacyclophane.[6] Other advanced methods for cyclophane synthesis include Suzuki-Miyaura coupling and ring-closing metathesis, though these may be more complex for this specific target.[7]
How can I confirm the structure of my synthesized 1,11-dioxaparacyclophane?
A combination of spectroscopic techniques is necessary to confirm the structure and purity of the final product:
-
¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons will provide detailed information about the connectivity and symmetry of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of C-O-C ether stretches and the absence of O-H stretches (from the starting diol) can be confirmed by IR spectroscopy.
Visualizing the Workflow
Generalized Synthetic Workflow
The following diagram illustrates the key steps in a typical synthesis of 1,11-dioxaparacyclophane using the high-dilution Williamson ether synthesis method.
Caption: Key stages in the synthesis of 1,11-dioxaparacyclophane.
Decision Tree for Troubleshooting Low Yield
This diagram provides a logical flow for diagnosing and addressing the common issue of low product yield.
Caption: Troubleshooting flowchart for low yield issues.
References
-
Kotha, S., & Mandal, K. (2006). Selected synthetic strategies to cyclophanes. Tetrahedron, 62(24), 5773-5804. Available from: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Available from: [Link]
-
Wikipedia. (2023). High dilution principle. Available from: [Link]
-
Kotha, S., et al. (2018). Synthesis of dithiacyclophane precursors 6 and 7 via Grignard addition. ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Available from: [Link]
-
Zhang, X., et al. (2023). Construction of planar chiral[2][2]paracyclophanes via photoinduced cobalt-catalyzed desymmetric addition. Nature Communications, 14(1), 6953. Available from: [Link]
-
El-Agamey, A., et al. (2024). Polyaromatic Cyclophanes Design and their Related Optical Properties. ChemistryOpen, 13(4), e202400207. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polyaromatic Cyclophanes Design and their Related Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selected synthetic strategies to cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,11-Dioxaparacyclophane
Last Updated: January 20, 2026
Welcome to the technical support guide for the synthesis of 1,11-Dioxaparacyclophane. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this macrocyclization. Here, we move beyond simple procedural lists to explain the underlying chemical principles that govern yield and purity, empowering you to make informed decisions in your laboratory work.
The synthesis of macrocycles like 1,11-Dioxaparacyclophane is often a delicate balance of competing reactions. The primary challenge is to favor the desired intramolecular cyclization, which forms the target molecule, over the intermolecular polymerization that leads to undesired oligomers and polymers. This guide provides field-proven insights and solutions to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,11-Dioxaparacyclophane?
The most prevalent and effective method is an intramolecular Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) between a di-alkoxide and a di-halide.[1][2] Specifically, a precursor like 1,4-bis(hydroxyalkyl)benzene is deprotonated with a base to form a dianion, which then reacts with a long-chain dihaloalkane. The key to success is performing the reaction under high-dilution conditions.
Q2: Why are high-dilution conditions so critical for this synthesis?
High-dilution conditions (typically concentrations in the range of 0.01-0.05 M) are essential to favor the intramolecular cyclization reaction over intermolecular polymerization. At very low concentrations, the probability of the two ends of the same molecule finding each other is statistically higher than the probability of two different molecules reacting. This minimizes the formation of linear polymers and significantly increases the yield of the desired cyclic product.
Q3: What is the primary side reaction that lowers the yield?
The most common side reaction is intermolecular polymerization. This occurs when the alkoxide end of one molecule reacts with the alkyl halide end of another molecule, leading to the formation of long-chain oligomers and polymers instead of the desired cyclophane. Another potential side reaction, though less common with primary alkyl halides, is the E2 elimination, which would form an alkene.[3][4]
Q4: Which characterization techniques are recommended to confirm the product?
To confirm the successful synthesis and purity of 1,11-Dioxaparacyclophane, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the atoms and the overall symmetry of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying volatile impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details the likely cause and provides actionable steps for resolution.
Issue 1: Very Low or No Yield of the Desired Product
Q: My reaction resulted in a low yield, or I primarily recovered starting materials. What went wrong?
A: This is a common issue often related to reaction setup, reagent quality, or conditions. Let's break down the potential causes.
Possible Cause 1: Incomplete Deprotonation of the Diol The Williamson synthesis requires the formation of a nucleophilic alkoxide.[3][5] If the base is not strong enough or used in insufficient quantity, the diol will not be fully deprotonated, leading to a low concentration of the active nucleophile.
-
Solution: For aliphatic alcohols, a strong base like sodium hydride (NaH) is highly effective.[3] Ensure you use at least two stoichiometric equivalents of the base to deprotonate both hydroxyl groups. The reaction should be performed in a suitable anhydrous polar aprotic solvent like DMF or THF.[3]
Possible Cause 2: Poor Solvent Choice or Presence of Water The choice of solvent is critical. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[1][4] The presence of water will also quench the strong base and hydrolyze starting materials or products.
-
Solution: Always use anhydrous (dry) polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile.[1][3] These solvents effectively solvate the cation of the base but leave the nucleophile relatively free, accelerating the reaction. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.[3]
Possible Cause 3: Suboptimal Reaction Temperature or Time Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.[4]
-
Solution: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50 to 100 °C, for several hours (1 to 8 hours is common).[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Product is Contaminated with Polymeric Byproducts
Q: My characterization shows a mixture of products, with significant amounts of high molecular weight species. How can I prevent this?
A: This indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. The solution lies in rigorously applying high-dilution techniques.
Possible Cause: Reactant Concentration is Too High As discussed in the FAQs, if the concentration of the reactants is too high, intermolecular reactions become statistically more favorable.
-
Solution: Employ a Syringe Pump for Slow Addition. The most effective way to maintain high-dilution conditions is to use a syringe pump to slowly add a solution of the reactants (the diol and the dihalide) over a long period (e.g., 8-12 hours) to a large volume of heated solvent containing the base. This ensures that the instantaneous concentration of the reactants in the flask remains extremely low.
Caption: High-dilution workflow using a syringe pump.
Issue 3: Difficulty in Product Purification
Q: The crude product is an oily mixture that is difficult to purify by column chromatography. What are the best practices for purification?
A: Purification of macrocycles can be challenging due to their unique physical properties and the presence of similar oligomeric impurities.
Possible Cause 1: Similar Polarity of Product and Byproducts Linear oligomers may have polarities very similar to the desired cyclic product, making separation by standard silica gel chromatography difficult.
-
Solution 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Solution 2: Optimize Chromatography. If column chromatography is necessary, consider using a less polar solvent system or a different stationary phase (e.g., alumina). Running a gradient elution can also help improve separation. A thorough work-up, including aqueous washes to remove salts and unreacted base, is crucial before attempting chromatography.[4]
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Low to No Yield | Incomplete deprotonation | Use a strong base (e.g., NaH) in a 2:1 molar ratio to the diol. |
| Presence of water/protic solvent | Use anhydrous polar aprotic solvents (DMF, Acetonitrile) and dry glassware.[1][3] | |
| Insufficient time/temperature | Monitor reaction by TLC; run at 50-100 °C for 1-8 hours.[1][4] | |
| Polymeric Byproducts | Reactant concentration too high | Employ high-dilution techniques via slow addition with a syringe pump. |
| Purification Issues | Similar polarity of byproducts | Attempt recrystallization first. For chromatography, optimize the solvent system or try a different stationary phase. |
Optimized Protocol: High-Dilution Synthesis
This protocol represents a robust starting point for achieving a high yield of 1,11-Dioxaparacyclophane.
Reagents & Equipment:
-
1,4-Bis(hydroxymethyl)benzene
-
1,9-Dichlorononane (or corresponding dibromide/ditosylate)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Syringe pump
-
Standard reflux and inert atmosphere (N₂ or Ar) glassware
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, add a large volume of anhydrous DMF (to achieve a final reactant concentration of ~0.01 M) and sodium hydride (2.2 equivalents) to a three-neck flask equipped with a condenser and a mechanical stirrer. Heat the suspension to 80 °C.
-
Reactant Solution: In a separate flask, dissolve 1,4-bis(hydroxymethyl)benzene (1.0 eq) and 1,9-dichlorononane (1.0 eq) in anhydrous DMF.
-
Slow Addition: Draw the reactant solution into a gas-tight syringe and place it on a syringe pump. Add the solution to the heated DMF/NaH suspension at a very slow rate (e.g., over 8-10 hours).
-
Reaction: After the addition is complete, allow the reaction to stir at 80 °C for an additional 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess NaH by the slow addition of isopropanol, followed by water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).[4]
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the final product.
Caption: Optimized experimental workflow for synthesis.
References
-
Khan Academy. Williamson ether synthesis (video). Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
Sources
Technical Support Center: Synthesis of 1,11-Dioxaparacyclophane
Technical Support Center: Synthesis of 1,11-Dioxa[1]paracyclophane
Welcome to the technical support center for the synthesis of 1,11-Dioxa[1]paracyclophane. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific macrocyclization. Here, we address common challenges, provide in-depth explanations for side reactions, and offer practical, field-tested solutions to optimize your synthetic route.
Introduction: The Synthetic Challenge
The synthesis of 1,11-Dioxa[1]paracyclophane typically proceeds via an intramolecular Williamson ether synthesis.[1][2][3][4] This reaction involves the formation of two ether linkages to bridge a paracyclophane structure. While the underlying SN2 mechanism is fundamental, the formation of a medium-to-large macrocycle introduces specific challenges, primarily the competition between the desired intramolecular cyclization and undesired intermolecular polymerization. This guide will help you navigate these challenges to achieve a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1,11-Dioxa[1]paracyclophane.
Problem 1: Low or No Yield of the Desired Product, with a Large Amount of Insoluble White Solid Formed.
Plausible Cause: This is the most common issue in macrocyclization and is almost certainly due to intermolecular polymerization outcompeting the intramolecular cyclization. Instead of the two ends of a single precursor molecule reacting with each other, they are reacting with other precursor molecules, leading to the formation of linear oligomers or polymers. These are often insoluble and precipitate out of the reaction mixture.
Solutions:
-
Implement High-Dilution Conditions: The principle of high dilution is crucial for favoring intramolecular reactions.[5] By keeping the concentration of the reactant low, you decrease the probability of two different molecules encountering each other, thus favoring the intramolecular pathway.
-
Practical Application: Instead of adding all reactants at once, use a syringe pump to slowly add a solution of the diol and dihalide (or the pre-formed halo-alcohol precursor) to a large volume of refluxing solvent containing the base over a period of several hours (e.g., 8-12 hours).
-
-
Optimize Reactant Concentrations: The ideal concentration for macrocyclization is typically in the range of 0.001 M to 0.01 M. You may need to perform a series of experiments to find the optimal concentration for your specific setup.
-
Choice of Base and Solvent: A strong, non-hindered base is necessary to deprotonate the hydroxyl groups to form the alkoxide nucleophile.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cesium carbonate is known to promote macrocyclization through the cesium effect, where the large cation can act as a template, bringing the ends of the precursor molecule into proximity.
-
Recommended Solvents: A polar aprotic solvent that can dissolve the reactants and is stable at the reaction temperature is ideal. Acetone, DMF, or acetonitrile are common choices.
-
Problem 2: Formation of Multiple Products, Including Smaller and Larger Ring Structures.
Plausible Cause: While the primary side reaction is linear polymerization, the formation of other cyclic structures, such as dimers or trimers, can also occur. This happens when two or three precursor molecules react to form a larger ring instead of the desired monomeric cyclophane.
Solutions:
-
Strict Adherence to High Dilution: As with linear polymerization, maintaining very low reactant concentrations is the best way to minimize the formation of these cyclic oligomers.
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes favor the formation of the thermodynamically more stable monomeric product. The intramolecular reaction has a lower activation energy than the intermolecular one, so lower temperatures can favor it.
Problem 3: Incomplete Reaction, with Starting Material Remaining.
Plausible Cause: This can be due to several factors, including insufficient base, inactive reagents, or a reaction temperature that is too low.
Solutions:
-
Base Stoichiometry: Ensure you are using a sufficient excess of base to drive the deprotonation of both hydroxyl groups. A 3- to 5-fold excess is a good starting point.
-
Reagent Quality: Ensure your solvent is anhydrous and your reagents are pure. Water can quench the alkoxide and prevent the reaction from proceeding.
-
Reaction Time and Temperature: If the reaction is proceeding slowly, you may need to increase the temperature or extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 1,11-Dioxa[1]paracyclophane?
A1: The most common approach is the intermolecular reaction of hydroquinone with a dihaloalkane (e.g., 1,9-dibromononane) under Williamson ether synthesis conditions. An alternative is a two-step process where hydroquinone is first reacted with a haloalkanol to form a bis(hydroxyalkoxy)benzene precursor, which then undergoes an intramolecular cyclization.
Q2: How does the "cesium effect" help in macrocyclization?
A2: The cesium effect is a phenomenon where the large cesium cation (from Cs₂CO₃) appears to act as a template, coordinating with the two oxygen atoms of the precursor molecule. This coordination brings the reactive ends of the molecule into proximity, pre-organizing it for the intramolecular cyclization and increasing the yield of the desired macrocycle.
Q3: What is the mechanism of the Williamson ether synthesis in this context?
A3: The reaction proceeds via an SN2 mechanism.[1][2][3] The base deprotonates the hydroxyl groups of the hydroquinone or the bis(hydroxyalkoxy)benzene precursor to form highly nucleophilic alkoxides. These alkoxides then attack the electrophilic carbon of the alkyl halide in a backside attack, displacing the halide and forming the ether linkage.
Q4: Are there any competing side reactions other than polymerization?
A4: While polymerization is the main concern, elimination reactions (E2) can be a side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[3] However, for the synthesis of 1,11-Dioxa[1]paracyclophane, a primary dihalide is typically used, which minimizes the likelihood of elimination.
Experimental Protocols
Protocol 1: High-Dilution Intramolecular Cyclization
This protocol assumes the pre-synthesis of the precursor, 1,4-bis(9-bromononoxy)benzene.
-
Setup: In a 2 L three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1 L of anhydrous acetone and 15 g of finely ground anhydrous potassium carbonate.
-
Reaction Initiation: Heat the acetone/K₂CO₃ suspension to a vigorous reflux with efficient stirring.
-
Slow Addition: Dissolve 5.7 g of 1,4-bis(9-bromononoxy)benzene in 250 mL of anhydrous acetone and add it to the dropping funnel. Add this solution dropwise to the refluxing acetone/K₂CO₃ suspension over a period of 10 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 12 hours.
-
Workup: Allow the reaction to cool to room temperature. Filter off the potassium carbonate and potassium bromide. Wash the solids with fresh acetone. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,11-Dioxa[1]paracyclophane.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Concentration | 0.001 - 0.01 M | Minimizes intermolecular side reactions (polymerization). |
| Base | K₂CO₃ or Cs₂CO₃ (3-5 eq.) | Strong enough to deprotonate the phenol, with Cs⁺ offering a potential templating effect. |
| Solvent | Anhydrous Acetone or DMF | Polar aprotic solvent to dissolve reactants and facilitate the SN2 reaction. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Addition Time | 8 - 12 hours | Crucial for maintaining high dilution conditions. |
Visualizations
Reaction Pathway: Intramolecular Cyclization vs. Intermolecular Polymerization
Caption: Intramolecular vs. Intermolecular Reactions
References
-
Hazra, M., Kanyiva, K. S., & Shibata, T. (2016). Enantioselective synthesis of planar-chiral 1,11-dioxa[1]paracyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry, 27(20-21), 1081-1087. [Link]
-
Hurd, C. D., & Raterink, H. R. (1933). The Williamson Ether Synthesis. A Study of the Action of Sodium on a Mixture of an Alcohol and an Alkyl Halide. Journal of the American Chemical Society, 55(4), 1541-1544. [Link]
-
Leroux, F. R., & Mortier, J. (2015). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. In Topics in Current Chemistry (Vol. 361, pp. 1-138). Springer, Berlin, Heidelberg. [Link]
-
López, R., & Palomo, C. (2022). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Organic Letters, 24(1), 23-28. [Link]
-
Tewari, S., Mungalpara, M. N., Patel, S., & Rowlands, G. J. (2022). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. Chemical Communications, 58(26), 4235-4238. [Link]
-
Mykhailiuk, P. K. (2024). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[6]staffanes. Beilstein Journal of Organic Chemistry, 20, 1036-1043. [Link]
-
Nishinaga, T., et al. (2024). Synthesis of pi-Extended [1.1]Paracyclophanes, [1.1][n]PCP (n = 2, 3, and 4), and Their Through-space Conjugation. ChemRxiv. [Link]
-
Sathishkumar, R., & Thomas, K. R. J. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1721. [Link]
-
Odinokov, V. N., et al. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Molecules, 26(16), 4995. [Link]
-
Gassen, M., & Baran, P. S. (2023). Gram-Scale Access to (3,11)-Cyclotaxanes—Synthesis of 1-Hydroxytaxuspine C. Angewandte Chemie International Edition, 62(24), e202302821. [Link]
-
Soderberg, T. (2014). The Williamson Ether Synthesis. In Master Organic Chemistry. [Link]
-
LibreTexts. (2020). 9.5: Williamson ether synthesis. In Chemistry LibreTexts. [Link]
-
Coldham, I., & Pipon, J. (2022). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. White Rose Research Online. [Link]
-
Kim, J., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Communications Chemistry, 6(1), 1-9. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. In Chemistry Steps. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Hu, Y., et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. The Journal of Organic Chemistry, 86(18), 12536-12546. [Link]
-
Hu, Y., et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. ResearchGate. [Link]
Technical Support Center: Optimization of Catalytic Reactions Using 1,11-Dioxaparacyclophane Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical protocols for leveraging 1,11-Dioxaparacyclophane-based ligands, such as PhanePhos, in catalytic cross-coupling and asymmetric reactions. Drawing from established principles and field expertise, this resource aims to help you navigate common experimental hurdles and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use of 1,11-Dioxaparacyclophane ligands.
Q1: What are the key advantages of using 1,11-Dioxaparacyclophane ligands like PhanePhos in catalysis?
A1: 1,11-Dioxaparacyclophane ligands are a class of bulky, electron-rich phosphines. Their defining feature is a rigid, bridged paracyclophane backbone which imparts unique steric and electronic properties. The primary advantages include:
-
High Steric Bulk: The significant steric hindrance around the phosphorus atoms facilitates the reductive elimination step in catalytic cycles and helps in the formation of the active, low-coordinate L1Pd(0) species.[1] This is often crucial for coupling sterically demanding substrates.
-
Enhanced Catalyst Stability: The rigid structure can protect the metal center from deactivation pathways, leading to more robust and long-lived catalysts.
-
Chirality: The planar chirality of the paracyclophane scaffold can be exploited to induce high enantioselectivity in asymmetric reactions.[2]
Q2: How do I choose the right 1,11-Dioxaparacyclophane ligand for my specific reaction?
A2: Ligand selection is critical and substrate-dependent. Consider the following:
-
Reaction Type: For standard cross-coupling reactions like Suzuki-Miyaura, a non-chiral, sterically demanding ligand may suffice. For asymmetric hydrogenations or allylic alkylations, an enantiopure planar-chiral version is necessary.
-
Substrate Sterics: For highly hindered aryl chlorides or neopentyl substrates, a ligand with maximum steric bulk is often required to promote efficient oxidative addition and prevent beta-hydride elimination.
-
Screening: It is highly recommended to screen a small library of ligands, including those with varying steric and electronic properties, to identify the optimal choice for your specific transformation. Data-driven and machine learning approaches are also emerging to streamline this optimization process.[3][4]
Q3: Are there any specific handling and storage precautions for these ligands?
A3: Like many phosphine ligands, 1,11-Dioxaparacyclophanes can be sensitive to air and moisture, although some are marketed as "air-stable." To ensure reproducibility:
-
Storage: Store ligands under an inert atmosphere (Argon or Nitrogen) in a desiccator or glovebox.
-
Handling: When weighing and adding the ligand to a reaction, minimize exposure to air. Use Schlenk techniques or a glovebox for best results.
-
Oxidation: Partial oxidation of the phosphine to the corresponding phosphine oxide can occur.[5] This can impact catalytic activity, sometimes negatively by poisoning the catalyst, or in some specific cases, forming a more active species. If you suspect oxidation, you can check the purity by ³¹P NMR spectroscopy.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during catalytic reactions with 1,11-Dioxaparacyclophane ligands.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing low to no conversion. What are the likely causes and how can I fix it?
A: This is a common issue with multiple potential root causes. A systematic approach is best.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Step-by-Step Guide:
-
Catalyst Activity and Loading:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[6][7]
-
Solution:
-
Use a fresh batch of palladium precursor and ligand.
-
Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more stable, well-defined precatalyst.
-
Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).[8] This can be particularly effective for challenging substrates.
-
Ensure the ligand-to-metal ratio is optimal. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point, but screening may be necessary.[7]
-
-
-
Reagent and Solvent Quality:
-
Cause: Impurities in substrates, solvents, or the base can poison the catalyst. Oxygen is a known inhibitor that deactivates Pd(0) catalysts.[8]
-
Solution:
-
Solvents: Use high-purity, anhydrous solvents. Degas the solvent thoroughly before use by sparging with argon or nitrogen, or by using the freeze-pump-thaw method.[6][8]
-
Substrates: Ensure the purity of your starting materials. Aryl halides should be free of contaminants, and boronic acids should be checked for dehydration or degradation.
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for better solubility and reactivity. The presence of some water can be beneficial for the activity of certain inorganic bases.[8]
-
-
-
Reaction Conditions:
-
Cause: The temperature, concentration, or choice of base may be suboptimal for the specific substrate combination.
-
Solution:
-
Temperature: If the reaction is sluggish, try increasing the temperature in 10-20°C increments. Conversely, if you suspect catalyst decomposition, lowering the temperature might be necessary.
-
Base Selection: The base facilitates the crucial transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] For base-sensitive substrates, a weaker base like K₂CO₃ or even KF might be required.
-
Concentration: Very dilute conditions can slow down bimolecular reactions. Try increasing the concentration of your reactants.
-
-
Issue 2: Undesirable Side Reactions (e.g., Protodeboronation)
Q: I am observing significant amounts of a side product from the protodeboronation of my boronic acid in a Suzuki-Miyaura coupling. How can I suppress this?
A: Protodeboronation is a major competing pathway, especially with electron-rich or sterically hindered boronic acids. It can be catalyzed by the base or even the palladium complex itself.[9][10][11]
Key Insights:
-
Recent studies have shown that bulky phosphine ligands, while beneficial for the cross-coupling itself, can paradoxically accelerate palladium-catalyzed protodeboronation.[9][10][11] This occurs because they can favor the formation of an unstable intermediate that readily undergoes protonolysis.[10]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use Anhydrous Conditions | Water is the proton source for protodeboronation.[9] | Rigorously dry solvents and reagents. Use a glovebox for reaction setup. |
| Modify the Base | The base is essential for the Suzuki reaction but also promotes protodeboronation.[11] | Use the mildest base possible that still affords a good reaction rate (e.g., K₂CO₃ instead of Cs₂CO₃). Ensure the base is completely dissolved. |
| Adjust Ligand Stoichiometry | Excess ligand can sometimes stabilize the catalyst and alter the dominant catalytic species. | Screen ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1). |
| Use Boronic Esters | Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids. | If possible, switch from the boronic acid to the corresponding boronic ester. |
| Lower Reaction Temperature | Protodeboronation often has a different activation energy than the desired cross-coupling. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. |
Issue 3: Poor Enantioselectivity in Asymmetric Reactions
Q: My asymmetric reaction is giving low enantiomeric excess (ee). How can I improve the selectivity?
A: Achieving high enantioselectivity requires careful optimization of multiple parameters that influence the chiral environment around the metal center.
Optimization Workflow: Low Enantioselectivity
Caption: A decision tree for optimizing enantioselectivity.
Step-by-Step Guide:
-
Temperature:
-
Cause: Higher temperatures can lead to increased molecular motion and a less-defined transition state, reducing the energy difference between the two diastereomeric pathways.
-
Solution: Lowering the reaction temperature is often the most effective way to improve ee. Try running the reaction at 0°C, -20°C, or even lower if the reaction rate is acceptable.
-
-
Solvent:
-
Cause: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dioxane, CH₂Cl₂). A less coordinating solvent often leads to a more tightly bound, well-defined chiral pocket.
-
-
Additives:
-
Cause: Additives can act as co-catalysts, scavengers, or modify the active species.
-
Solution: In some cases, additives like salts (e.g., LiCl) can influence aggregation states or halide abstraction, impacting selectivity. For hydrogenations, the pressure of H₂ is a critical parameter to optimize.
-
-
Ligand Structure:
-
Cause: The specific steric and electronic properties of the ligand are paramount.
-
Solution: If extensive optimization of conditions fails, it may be necessary to try a different 1,11-Dioxaparacyclophane derivative. Subtle changes to the substituents on the phosphine or the aromatic rings of the paracyclophane backbone can have a profound impact on selectivity.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of an aryl halide with a boronic acid using a Pd/1,11-Dioxaparacyclophane catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,11-Dioxaparacyclophane Ligand (e.g., PhanePhos)
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., 0.01 mmol Pd(OAc)₂, 1 mol%), the 1,11-Dioxaparacyclophane ligand (0.012 mmol, 1.2 mol% relative to Pd), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
-
Cheong, P. H.-Y., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- American Chemical Society. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
-
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Dotson, J. J., et al. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions. ChemRxiv. [Link]
-
Zhang, Z., et al. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
-
Dotson, J. J., et al. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. Journal of the American Chemical Society, 145(1), 110-121. [Link]
-
Dotson, J. J., et al. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. PubMed. [Link]
-
Shibata, T., et al. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Synthesis, 48(16), 2664–2670. [Link]
- BenchChem. (2025).
-
Colacot, T. J. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 51(5), 1279–1288. [Link]
Sources
- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.st [sci-hub.st]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Sluggish Metalations in Paracyclophane Synthesis
Welcome to the technical support center for paracyclophane synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing the unique and sterically demanding [2.2]paracyclophane scaffold. Sluggish or failed metalation reactions are a common bottleneck in the synthesis of novel paracyclophane derivatives. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why are metalation reactions on [2.2]paracyclophanes often sluggish?
A1: The primary reason for sluggish metalations on the [2.2]paracyclophane scaffold is significant steric hindrance. The close proximity of the two benzene rings (approximately 3 Å apart) and the bridging ethylene chains create a highly congested environment.[1] This steric bulk can impede the approach of organometallic bases to the aromatic protons, thus slowing down or preventing deprotonation.
Q2: Which organolithium reagent is the best choice for metalating a [2.2]paracyclophane?
A2: There is no single "best" reagent, as the optimal choice depends on the specific substrate and the presence of any directing groups. However, a general trend in basicity and reactivity is observed: tert-butyllithium > sec-butyllithium > n-butyllithium. For sterically hindered substrates like paracyclophanes, a more reactive base is often required. sec-Butyllithium, particularly in the presence of an additive like TMEDA, is a common and effective choice for deprotonating challenging aromatic systems.[2]
Q3: What is the role of TMEDA, and is it always necessary?
A3: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating diamine that plays a crucial role in enhancing the reactivity of organolithium reagents. In hydrocarbon or ether solvents, organolithiums exist as aggregates (tetramers or hexamers), which are less reactive. TMEDA breaks down these aggregates into more reactive monomers or dimers.[2] It also coordinates with the lithium cation, increasing the ionic character and basicity of the carbon-lithium bond.[2][3] While not always strictly necessary, the addition of TMEDA is highly recommended for sluggish metalations of paracyclophanes as it can significantly increase reaction rates and yields.
Q4: What is "Directed Ortho Metalation" (DoM) and how can it be applied to paracyclophane synthesis?
A4: Directed Ortho Metalation (DoM) is a powerful strategy that uses a functional group on the aromatic ring (a Directing Metalation Group or DMG) to direct the deprotonation to a specific ortho position. The heteroatom in the DMG coordinates to the lithium atom of the organolithium reagent, delivering the base to the adjacent proton. This is particularly useful in paracyclophane chemistry to achieve regioselectivity and overcome steric hindrance at a specific site. Examples of effective DMGs for paracyclophanes include sulfinyl groups and O-methyloximes.[4][5]
Troubleshooting Guide: Sluggish Metalations
Problem 1: Low to No Conversion
You've set up your metalation reaction, but after the recommended time, you observe mostly starting material.
Caption: Troubleshooting workflow for low or no conversion in paracyclophane metalation.
-
Verify Reagent Titer: Organolithium reagents degrade over time. It is crucial to titrate your n-BuLi, s-BuLi, or t-BuLi solution before use to determine its exact molarity. An inaccurate concentration is a common cause of failed reactions.
-
Ensure Rigorously Inert Conditions: Organolithiums are highly sensitive to moisture and oxygen. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of dry argon or nitrogen. Solvents must be anhydrous.
-
Increase Reagent Reactivity:
-
Switch to a Stronger Base: If you are using n-BuLi, consider switching to the more basic s-BuLi or t-BuLi. The increased reactivity of these reagents can often overcome the kinetic barrier of deprotonating a sterically hindered proton.
-
Add TMEDA: The addition of 1.1 to 2.2 equivalents of TMEDA can dramatically accelerate sluggish lithiations by breaking up organolithium aggregates.
-
-
Increase Reaction Temperature: While many lithiations are performed at -78 °C to prevent side reactions, a sluggish reaction may require a higher temperature (e.g., -40 °C, -20 °C, or even 0 °C) to proceed at a reasonable rate. Monitor the reaction carefully for decomposition if you increase the temperature.
-
Consider a Directing Group: If the paracyclophane is unsubstituted, the reaction may be slow due to the lack of an activating group. If possible, redesign your synthetic route to include a directing metalation group (DMG) ortho to the desired position of metalation.
Problem 2: Poor Regioselectivity
Your metalation is successful, but you obtain a mixture of isomers.
Poor regioselectivity arises when there are multiple accessible sites for deprotonation with similar acidities.
-
Introduce a Powerful Directing Group: The most effective way to control regioselectivity is to use a strong DMG. A well-chosen DMG will direct the metalation exclusively to the ortho position, even in the presence of other potentially reactive sites. For example, a sulfinyl group can be used to direct lithiation to the 4,5-position of the paracyclophane.[4]
-
Leverage Steric Hindrance: In some cases, you can use steric hindrance to your advantage. A bulky directing group or a bulky organolithium reagent may selectively deprotonate the least sterically hindered position.
-
Optimize Reaction Temperature: The selectivity of a metalation can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may improve selectivity.
Data Summary: Reactivity of Common Lithiation Reagents
| Reagent | Relative Basicity | Common Aggregation State (in hydrocarbons) | Key Characteristics |
| n-BuLi | Good | Hexamer/Tetramer | Most common, but least reactive. Often requires TMEDA for hindered substrates. |
| s-BuLi | Better | Tetramer | More reactive and more sterically hindered than n-BuLi. A good choice for many sluggish reactions. |
| t-BuLi | Best | Tetramer | The most reactive and basic of the butyllithiums, but also the most sterically demanding. |
Experimental Protocols
Protocol 1: General Procedure for TMEDA-Accelerated Lithiation of a [2.2]Paracyclophane
Safety Note: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the paracyclophane substrate (1.0 eq.). Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Solvent and Additive Addition: Add anhydrous solvent (e.g., THF or diethyl ether) via cannula. Cool the solution to the desired temperature (typically -78 °C, using a dry ice/acetone bath). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 - 2.2 eq.) via syringe.
-
Organolithium Addition: Slowly add the organolithium reagent (s-BuLi is a good starting point, 1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the chosen temperature for the desired time (this can range from 1 hour to several hours). The progress of the reaction can be monitored by quenching small aliquots with a suitable electrophile (e.g., D₂O or an aldehyde) and analyzing by ¹H NMR or GC-MS.
-
Quenching: Once the metalation is complete, add the desired electrophile slowly at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench any remaining organolithium with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Visualizing the Role of TMEDA
Caption: The effect of TMEDA on organolithium aggregation and reactivity.
References
-
Rowlands, G. J. The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane. Organic & Biomolecular Chemistry.
-
Hopf, H. et al. Unprecedented pseudo-ortho and ortho metallation of [2.2]paracyclophanes--a methyl group matters. Chemical Communications.
-
Snieckus, V. et al. 1 - ORCA – Online Research @ Cardiff. Cardiff University.
-
Collum, D. B. et al. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central.
-
Snieckus, V. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
-
Bräse, S. et al. Substitution pattern of [2.2]paracyclophane based monometallic... ResearchGate.
-
Clayden, J. et al. Scheme 112. Reagents: i, s-BuLi (2 equiv), TMEDA, Et 2 O, –78ºC; ii, E... ResearchGate.
-
Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Fallis, A. G. The Synthesis of a Novel Strained Diyneparacyclophane and Its Dimer by Metal-Mediated Coupling. PubMed.
-
Various Authors. Given that t-butyllithium is far more pyrophoric than n-butyllithium, can n-butyllithium be used to deprotonate benzene? ResearchGate.
-
Snieckus, V. (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate.
-
Bräse, S. et al. Direct Access to 4,5-Disubstituted [2.2]Paracyclophanes by Selective ortho-Halogenation with Pd-Catalyzed C–H Activation. ResearchGate.
-
Snieckus, V. Directed (ortho) Metallation. University of California, Irvine.
-
Bräse, S. et al. Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes. RSC Publishing.
-
Gilman, H. et al. The Metalation Reaction with Organolithium Compounds. Organic Reactions.
-
Snieckus, V. et al. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science.
-
Kappe, C. O. et al. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. American Chemical Society.
-
Beletskaya, I. P. et al. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central.
-
Bräse, S. et al. Modification of [2.2]paracyclophane through cobalt-catalyzed ortho-C–H allylation and acyloxylation. Organic Chemistry Frontiers.
-
Rowlands, G. J. et al. The Synthesis of Pyridyl[2.2]paracyclophanes by Palladium‐Catalyzed Cross‐Coupling of Pyridine Sulfinates. ResearchGate.
-
Collum, D. B. et al. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate.
-
Beletskaya, I. P. et al. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing.
-
Macmillan, D. W. C. Enantioselective Lithiation. Macmillan Group, Princeton University.
-
Buchwald, S. L. et al. Selective Metalation of Phenol-Type Proligands for Preparative Organometallic Chemistry. ResearchGate.
-
Clayden, J. et al. Pathways for decomposition of THF by organolithiums: The role of HMPA. ResearchGate.
-
Bräse, S. et al. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chemical Society Reviews.
-
Bräse, S. et al. [2.2]Paracyclophane-substituted quinolines by skeletal editing strategies. RSC Publishing.
Sources
- 1. Modification of [2.2]paracyclophane through cobalt-catalyzed ortho-C–H allylation and acyloxylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. advancedengineeringscience.com [advancedengineeringscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,11-Dioxaparacyclophane Isomers
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1,11-Dioxaparacyclophane and its isomers. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complex purification challenges associated with the syn and anti diastereomers of this macrocycle. The structural rigidity and subtle conformational differences between these isomers often lead to significant hurdles in achieving high purity. This resource is designed to provide both theoretical understanding and practical, field-proven solutions to these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1,11-Dioxaparacyclophane isomers in a question-and-answer format.
Issue 1: Complete Co-elution of syn and anti Isomers in Column Chromatography
Question: I am running flash column chromatography on silica gel with a standard hexane/ethyl acetate solvent system, but my syn and anti isomers are eluting as a single, inseparable peak. How can I resolve them?
Answer: This is a common and anticipated challenge. The syn and anti isomers of 1,11-Dioxaparacyclophane possess very similar polarities due to their identical functional groups and molecular weight. The primary difference lies in their three-dimensional structure, which standard silica gel may not be able to effectively differentiate.
Causality and Recommended Actions:
-
Enhance Stationary Phase Selectivity: Standard silica gel relies primarily on polarity-based separation. To resolve diastereomers, you need a stationary phase that can interact differently with their distinct shapes.
-
Strategy: Switch to a different stationary phase. Phenyl-bonded or cyano-bonded phases can offer alternative selectivities through π-π or dipole-dipole interactions with the aromatic rings of the paracyclophane. In some cases, alumina (neutral or basic) may also provide a different selectivity profile.
-
Protocol: Begin by screening different stationary phases using Thin Layer Chromatography (TLC) to quickly assess potential separation.
-
-
Optimize the Mobile Phase: Subtle changes in the mobile phase can have a significant impact on the separation of closely related isomers.
-
Strategy: Introduce a different solvent to the mobile phase. For normal phase chromatography, consider adding small amounts of dichloromethane or tert-butyl methyl ether to your hexane/ethyl acetate system. These solvents can alter the interactions between the analytes and the stationary phase.
-
Pro-Tip: A shallow gradient elution can sometimes resolve closely eluting peaks that merge during isocratic elution.
-
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than flash chromatography.[1][2]
Issue 2: Poor Resolution and Peak Tailing in HPLC
Question: I've moved to HPLC, and while I see some peak broadening, I'm not getting baseline separation of my isomers. My peaks are also tailing. What's causing this and how can I fix it?
Answer: Poor resolution and peak tailing in HPLC for this class of compounds can stem from several factors, including secondary interactions with the stationary phase and suboptimal mobile phase composition.
Causality and Recommended Actions:
-
Secondary Interactions: Residual acidic silanol groups on the silica surface can interact with the ether oxygens of the dioxaparacyclophane, leading to peak tailing.
-
Solution: Add a mobile phase modifier. A small amount of a polar solvent like isopropanol or ethanol (0.1-1%) can help to mask the active sites on the silica gel and improve peak shape.
-
-
Mobile Phase Strength: If the mobile phase is too strong, the isomers will elute too quickly without sufficient interaction with the stationary phase, resulting in poor resolution. Conversely, if it's too weak, elution times will be long, and peaks will broaden.
-
Solution: Systematically vary the ratio of your solvents. For a hexane/ethyl acetate system, try decreasing the percentage of ethyl acetate to increase retention and improve the chances of separation.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Table 1: HPLC Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| No separation | Insufficient column selectivity | Switch to a different stationary phase (e.g., cyano, phenyl). |
| Poor resolution | Suboptimal mobile phase strength | Systematically adjust the solvent ratio. |
| Peak tailing | Secondary interactions with silica | Add a polar modifier (e.g., isopropanol) to the mobile phase. |
| Broad peaks | Column overload or slow kinetics | Reduce sample load; consider increasing column temperature slightly. |
Issue 3: Low Recovery of Isomers After Purification
Question: After running my column, the total mass of the recovered isomers is significantly lower than what I started with. Where is my compound going?
Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition, although 1,11-Dioxaparacyclophane is generally stable.
Causality and Recommended Actions:
-
Irreversible Adsorption: Highly active sites on the stationary phase can lead to strong, sometimes irreversible, binding of your compound.
-
Solution: Deactivate the stationary phase. For silica gel, this can be done by pre-treating the column with a solvent system containing a small amount of a competitive binder like triethylamine if your compound is basic, or a polar modifier as mentioned for peak tailing.
-
-
Sample Precipitation: If your compound has low solubility in the mobile phase, it may precipitate on the column, especially at the point of injection.
-
Solution: Ensure your sample is fully dissolved in the mobile phase before injection. If necessary, dissolve the sample in a stronger solvent and then dilute it with the mobile phase, ensuring it remains in solution.
-
Experimental Protocols
Protocol 1: Preparative HPLC for syn and anti Isomer Separation
This protocol provides a starting point for the separation of 1,11-Dioxaparacyclophane isomers. Optimization will likely be required.
-
Column Selection:
-
Primary: Normal Phase Silica Column (e.g., 10 µm particle size, 250 x 20 mm).
-
Alternative: Cyano- or Phenyl-bonded column of similar dimensions.
-
-
Mobile Phase Preparation:
-
Start with a binary system of Hexane and Ethyl Acetate. A typical starting point is 95:5 (v/v).
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude isomer mixture in the mobile phase at a concentration of 10-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 10-15 mL/min for a 20 mm ID column.
-
Detection: UV at 220 nm or 270 nm.
-
Injection Volume: Start with a small injection (e.g., 100 µL) to assess the separation before moving to larger preparative injections.
-
-
Elution and Fraction Collection:
-
Run the separation isocratically.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or analytical HPLC to confirm purity.
-
-
Solvent Removal:
-
Combine the pure fractions for each isomer.
-
Remove the solvent using a rotary evaporator at a low temperature to avoid any potential degradation.
-
Protocol 2: Fractional Recrystallization
In some cases, particularly if one isomer is significantly more abundant, fractional recrystallization can be an effective purification technique.
-
Solvent Screening:
-
Identify a solvent or solvent mixture in which the isomers have moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Good candidates include ethyl acetate, toluene, or mixtures of dichloromethane and hexane.
-
-
Dissolution:
-
Dissolve the crude mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C).
-
The less soluble isomer should crystallize out first.
-
-
Isolation and Analysis:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by NMR or HPLC.
-
-
Iteration:
-
The process may need to be repeated multiple times to achieve high purity. The mother liquor can be concentrated and subjected to further recrystallization to enrich the more soluble isomer.
-
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for the purification of 1,11-Dioxaparacyclophane isomers.
Caption: Decision workflow for purifying 1,11-Dioxaparacyclophane isomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in separating syn and anti 1,11-Dioxaparacyclophane isomers?
A1: The primary challenge lies in their nature as diastereomers with very similar physical properties.[4] Unlike enantiomers, they have different physical properties, but for rigid macrocycles like paracyclophanes, the differences in polarity and shape can be minimal. Their separation relies on exploiting subtle differences in how their three-dimensional structures interact with a stationary phase or how they pack into a crystal lattice.
Q2: Can I use reverse-phase chromatography to separate these isomers?
A2: Yes, reverse-phase (RP) chromatography is a viable option, especially if normal-phase methods are unsuccessful. A C18 column with a mobile phase of acetonitrile/water or methanol/water would be a good starting point. RP chromatography separates compounds based on hydrophobicity, and the different shapes of the syn and anti isomers may lead to different hydrophobic interactions with the stationary phase.
Q3: How can I confirm the identity of the separated syn and anti isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The syn and anti isomers will have distinct NMR spectra due to the different symmetry and chemical environments of the protons and carbons in each molecule. Single-crystal X-ray diffraction is the definitive method for structural confirmation if suitable crystals can be obtained.[5]
Q4: Is derivatization a good strategy to improve separation?
A4: Derivatization can be an excellent strategy. By reacting the paracyclophane with a chiral auxiliary, you can create a new pair of diastereomers that may have much larger differences in their physical properties, making them easier to separate by chromatography or crystallization.[1] After separation, the chiral auxiliary can be removed to yield the pure syn and anti isomers.
Q5: Are there any non-chromatographic methods besides recrystallization that could work?
A5: For paracyclophanes, chromatographic methods are generally the most successful.[2][6] While techniques like sublimation could theoretically work if the isomers have different vapor pressures, this is unlikely to be effective. Complexation with a metal or another host molecule that selectively binds to one isomer followed by separation is a more advanced possibility but would require significant methods development.
References
-
H. TANI, K. IMAMURA, K. TERO-KUBOTA, S. YAMAGUCHI, "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," National Institutes of Health. [Link]
-
Y. WANG, et al., "Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids," Organic Letters, 2020. [Link]
-
A. V. BEDEKAR, et al., "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules," Pittcon Conference & Expo, 2012. [Link]
-
"The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge," Santai Technologies. [Link]
-
"Separation of diastereomers," Chromatography Forum. [Link]
-
S. J. ROCHESTER, et al., "A facile route to old and new cyclophanes via self-assembly and capture," Nature Communications, 2016. [Link]
-
P. SATHA, et al., "Syn/Anti Pair of Triazole-Bridged Cryptophanes: Synthesis, Characterization with Crystal Structures," ResearchGate. [Link]
Sources
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. santaisci.com [santaisci.com]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Enhancing Enantioselectivity with 1,11-Dioxaparacyclophane Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,11-dioxaparacyclophane catalysts to achieve high enantioselectivity in asymmetric synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. Drawing from established principles and field-proven insights, we aim to empower you to optimize your reactions and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of 1,11-dioxaparacyclophane catalysts.
Q1: We are observing low enantiomeric excess (ee) in our reaction. What are the most likely causes?
Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis.[1][2] Several factors could be at play, and a systematic approach to troubleshooting is recommended. The primary areas to investigate include:
-
Catalyst and Ligand Integrity: The purity and structural integrity of your 1,11-dioxaparacyclophane-based ligand and the resulting catalyst are paramount. Degradation or impurities can significantly compromise stereochemical control.[2]
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters that dictate the enantioselectivity of a reaction. Even minor deviations can have a substantial impact.[1][2]
-
Substrate Quality: Impurities within your starting materials can interfere with the catalyst, leading to diminished enantioselectivity.
-
Air and Moisture Sensitivity: Many organometallic catalysts, including those formed with 1,11-dioxaparacyclophane ligands, are sensitive to air and moisture.[3][4][5] Inadequate inert atmosphere techniques can lead to catalyst deactivation and poor results.
Q2: How do 1,11-dioxaparacyclophane catalysts impart chirality to the product?
1,11-Dioxaparacyclophane-based ligands possess planar chirality, a feature arising from the restricted rotation of the aromatic ring due to the ansa-bridge.[6][7] This rigid, well-defined three-dimensional structure creates a unique chiral environment around the metal center of the catalyst. When a prochiral substrate coordinates to this chiral catalyst, the paracyclophane framework sterically hinders one of the two possible pathways for the subsequent reaction, thereby favoring the formation of one enantiomer over the other. The specific substituents on the paracyclophane ring can be modified to fine-tune this steric and electronic environment for optimal enantioselection with a particular substrate.
Q3: What is the significance of achieving high enantioselectivity in drug development?
In the pharmaceutical industry, the enantiomeric purity of a drug candidate is of utmost importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[8] One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. A stark historical example is the thalidomide tragedy, where one enantiomer was sedative and the other was teratogenic.[8] Therefore, the ability to synthesize a single, desired enantiomer with high purity using catalysts like those derived from 1,11-dioxaparacyclophane is a critical aspect of modern drug development, ensuring both efficacy and safety.[8]
Troubleshooting Guide: Low Enantioselectivity
This section provides a more detailed, step-by-step approach to diagnosing and resolving issues of low enantiomeric excess.
Problem: Consistently Low Enantioselectivity (<50% ee)
If you are consistently observing low enantioselectivity, a fundamental aspect of your reaction setup is likely suboptimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for consistently low enantioselectivity.
Detailed Steps:
-
Catalyst and Ligand Integrity:
-
Verification: Re-characterize your 1,11-dioxaparacyclophane ligand and the prepared catalyst using standard analytical techniques (NMR, Mass Spectrometry, Elemental Analysis). Any deviation from the expected data could indicate decomposition or impurities.
-
Enantiomeric Purity: Confirm the enantiomeric purity of your ligand using chiral HPLC. An erosion of the ligand's ee will directly translate to a lower ee in your product.
-
Storage: Ensure that the ligand and catalyst are stored under an inert atmosphere and at the appropriate temperature to prevent degradation.
-
-
Reaction Conditions Optimization:
-
Solvent Screening: The choice of solvent can have a profound effect on enantioselectivity.[1] Generally, for many asymmetric reactions catalyzed by paracyclophane-based systems, non-polar and non-coordinating solvents such as toluene, hexane, or dichloromethane are preferred. Polar or coordinating solvents can interfere with the catalyst-substrate interaction.
-
Temperature Variation: Lowering the reaction temperature often leads to higher enantioselectivity, as it accentuates the small energy difference between the diastereomeric transition states leading to the two enantiomers.[2][9] Experiment with a range of temperatures, for example, from room temperature down to -78 °C.
-
Catalyst Loading: While less common to have a direct, significant impact on ee, ensuring an adequate catalyst loading is crucial for efficient reaction kinetics. Insufficient catalyst can lead to slow reactions and potential background uncatalyzed reactions that produce a racemic product.
-
-
Substrate Purity:
-
Purification: Purify your substrate using appropriate methods such as recrystallization, distillation, or column chromatography to remove any potential catalyst poisons or inhibitors.
-
Achiral Impurities: Be aware that even achiral impurities can sometimes coordinate to the catalyst, leading to a decrease in both activity and enantioselectivity.
-
Problem: Moderate but Suboptimal Enantioselectivity (50-90% ee)
In this scenario, the catalyst is demonstrating stereocontrol, but there is room for improvement. Fine-tuning the reaction parameters is key.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Solvent | Suboptimal polarity or coordinating ability. | Screen a range of non-polar solvents (e.g., toluene, hexanes, CH2Cl2, CCl4). | The solvent can influence the conformation of the catalyst-substrate complex.[1] |
| Temperature | Reaction temperature is too high. | Incrementally decrease the reaction temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C). | Lower temperatures increase the energy difference between the diastereomeric transition states.[2][9] |
| Additives | Absence of beneficial additives or presence of detrimental ones. | Experiment with the addition of small amounts of additives such as Lewis acids or bases, depending on the reaction mechanism. | Additives can sometimes stabilize the active catalytic species or modify the substrate's reactivity. |
| Concentration | Aggregation of the catalyst at high concentrations. | Vary the concentration of the substrate and catalyst. | In some cases, catalyst aggregation can lead to the formation of less selective catalytic species. |
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction
This protocol provides a starting point for evaluating the performance of your 1,11-dioxaparacyclophane catalyst in a generic asymmetric transformation. Strict adherence to air- and moisture-free techniques is crucial. [3][4][5]
-
Glassware Preparation: All glassware should be oven-dried overnight at 120 °C and cooled under a stream of dry nitrogen or argon.
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., Pd(OAc)₂, Cu(OTf)₂) and the 1,11-dioxaparacyclophane-based ligand in the anhydrous solvent of choice.
-
Stir the mixture at the specified temperature for the recommended time to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Cool the substrate solution to the desired reaction temperature.
-
Using a gas-tight syringe, add the second reactant to the substrate solution.
-
Initiate the reaction by adding the pre-formed catalyst solution via cannula or syringe.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
Protocol 2: Chiral HPLC Analysis
Accurate determination of enantiomeric excess is critical for troubleshooting and optimization.[10][11][12]
-
Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for your class of compound. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, typically a mixture of hexane and isopropanol.
-
Adjust the ratio of the solvents to achieve good separation of the enantiomeric peaks.
-
The addition of small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.
-
-
Analysis:
-
Inject a sample of the racemic product to identify the retention times of both enantiomers.
-
Inject a sample of your reaction product.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Mechanistic Insights and Advanced Troubleshooting
A deeper understanding of the reaction mechanism can provide valuable clues for optimization.
Logical Relationship Diagram:
Caption: The origin of enantioselectivity in 1,11-dioxaparacyclophane catalysis.
Advanced Troubleshooting Scenarios:
-
Non-linear Effects: If you observe that the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst, you may be encountering non-linear effects. This can sometimes indicate the formation of dimeric or aggregated catalyst species with different selectivities.
-
Kinetic Resolution: If your substrate is racemic and the reaction stops at around 50% conversion with high ee of the product, your catalyst might be effecting a kinetic resolution, where one enantiomer of the substrate reacts much faster than the other.[13]
-
Catalyst Deactivation: A decrease in reaction rate over time could indicate catalyst deactivation.[14][15] This can be caused by product inhibition, impurities in the reagents or solvent, or thermal instability of the catalyst.
By systematically addressing these potential issues, you can significantly improve the enantioselectivity of your reactions catalyzed by 1,11-dioxaparacyclophane systems and advance your research and development goals.
References
-
PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
- Reetz, M. T. (2002). Lipases as practical biocatalysts. Current Opinion in Chemical Biology, 6(2), 145-150.
- Okeke, C. C., & Guttu, S. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-4.
- Sanchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63.
- Wynberg, H., & Feringa, B. (1976). Non-linear effects in enantioselective synthesis. Tetrahedron, 32(22), 2831-2834.
- Bräse, S., et al. (2018). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chemical Society Reviews, 47(17), 6577-6592.
-
Hassan, Z., et al. (2018). Planar chiral [2.2]paracyclophanes: From synthetic curiosity to applications in asymmetric synthesis and materials. Request PDF. [Link]
-
Vojtíšek, P., et al. (2025, October 14). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. PDF. [Link]
- Anonymous. (n.d.). Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in.
- Anonymous. (n.d.). Structure Sensitive Reaction Kinetics of Chiral Molecules on Intrinsically Chiral Surfaces. PMC - NIH.
-
Anonymous. (n.d.). Asymmetric Synthesis. [Link]
-
Ross, A. G., & Bräse, S. (2025, August 7). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. ResearchGate. [Link]
- Romero, D. B., et al. (2025). Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols.
-
Anonymous. (2026, January 12). Predicting Enantioselectivity via Kinetic Simulations on Gigantic Reaction Path Networks. ChemRxiv. [Link]
-
ChemistryViews. (2024, March 14). Kinetic Resolution of a Planar-Chiral [2.2]Paracyclophane. [Link]
- van der Meer, J. Y., et al. (2016). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions.
- Anonymous. (n.d.). ASYMMETRIC SYNTHESIS. IIP Series.
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Franklin, S. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Ilisz, I., & Pataj, Z. (2016, October 1). Contemporary Analysis of Chiral Molecules.
- Wei, Z., et al. (2020). Accelerated Reaction Kinetics in Microdroplets: Overview and Recent Developments. Annual Review of Physical Chemistry, 71, 41-61.
- Negishi, E., et al. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee.
- Weissman, S. A., & Anderson, N. G. (2015). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces, 7(33), 18263-18269.
- Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640.
- Aturki, Z., & Fanali, S. (2022).
- Mikami, K., et al. (2006). Asymmetric Activation.
-
Anonymous. (2011). An overview of the review articles dealing with enantioselective separation in HPLC published in the period between January 2008 and May 2011. ResearchGate. [Link]
- Schüth, F. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.
-
Anonymous. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
- Ager, D. J. (2007). Principles of Asymmetric Synthesis. In Modern Reduction Methods (pp. 129-155). Wiley-VCH.
- Bolm, C. (2000). Guidelines and methodologies in asymmetric synthesis and catalysis. Pure and Applied Chemistry, 72(9), 1633-1644.
- Wikipedia. (n.d.). Enantioselective synthesis.
- Anonymous. (n.d.). Case study and enantioselectivity in drug ADME.pptx. Slideshare.
-
ResearchGate. (n.d.). Effect of Acid Catalyst on the Yield and Purity of Hemiacetal 34. [Link]
- Antonilli, L., et al. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 11(11), 564.
- Zhang, Y., et al. (2022).
-
Schüth, F. (2018). Progress and pitfalls in designing heterogeneous catalysts with molecular precision. Request PDF. [Link]
- Pérez, Y., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- Grimme, S., & Hansen, A. (2022). An induced-fit model for asymmetric organocatalytic reactions: a case study of the activation of olefins via chiral Brønsted acid catalysts. Chemical Science, 13(35), 10476-10486.
-
Chemistry For Everyone. (2025, February 4). What Is Asymmetric Catalysis? [Video]. YouTube. [Link]
- Reddit. (2019). Monitoring Water/Air sensitive reactions. r/Chempros.
- Arnold, F. H. (2018). Reimagining enzyme function for synthetic biology and drug discovery.
Sources
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- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. uma.es [uma.es]
- 13. Kinetic Resolution of a Planar-Chiral [2.2]Paracyclophane - ChemistryViews [chemistryviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stability and Troubleshooting for 1,11-Dioxaparacyclophane-Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,11-dioxaparacyclophane-based catalysts. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the stability and optimal performance of your catalysts. Our approach is rooted in practical, field-proven insights to help you navigate the nuances of these powerful catalytic systems.
Introduction to 1,11-Dioxaparacyclophane-Based Catalysts
Catalysts built upon the 1,11-dioxaparacyclophane scaffold have emerged as a versatile class of ligands for a range of transition metal-catalyzed reactions, including asymmetric synthesis. The unique, rigid, and chiral environment provided by the paracyclophane backbone, combined with the electronic and steric properties of coordinated phosphorus ligands (phosphines, phosphites, and phosphoramidites), allows for high levels of stereocontrol and catalytic activity.[1][2][3][4][5] However, the very features that make these catalysts effective can also render them susceptible to specific stability challenges. This guide will address these issues head-on, providing you with the knowledge to anticipate, diagnose, and resolve common problems encountered during their use.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Inconsistent Catalytic Activity or Complete Lack of Reactivity
Question: "I've set up my reaction according to the literature protocol, but I'm observing little to no product formation. What could be the cause?"
Answer: This is a common issue that often points to problems with the catalyst's integrity, which can be compromised by exposure to air and moisture, improper solvent preparation, or thermal degradation. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
-
Air and Moisture Sensitivity: 1,11-Dioxaparacyclophane-based catalysts, particularly those with phosphine and phosphite ligands, are highly sensitive to atmospheric oxygen and water.
-
Mechanism of Deactivation: Phosphine ligands can be oxidized to the corresponding phosphine oxides, which are poor ligands for the metal center, leading to catalyst deactivation. Phosphite ligands are susceptible to hydrolysis, which can be acid-catalyzed and even autocatalytic, breaking down the ligand structure.
-
Troubleshooting Steps:
-
Strict Air-Free Techniques: All manipulations of the solid catalyst and its solutions must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Purity: Ensure that all solvents are rigorously dried and deoxygenated before use. Even trace amounts of water can initiate ligand hydrolysis. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Reagent Purity: Substrates and other reagents should also be free of water and peroxides. Peroxides, in particular, can rapidly oxidize phosphine ligands.
-
-
-
Improper Catalyst Activation: Some catalytic cycles require an in-situ activation step to generate the active catalytic species from a more stable precatalyst.
-
Troubleshooting Steps:
-
Review Activation Protocol: Double-check the literature for specific activation procedures. This may involve the addition of a reducing agent, a halide abstractor, or heating to induce ligand dissociation.
-
Temperature Control: Ensure that the activation temperature is carefully controlled. Overheating can lead to catalyst decomposition.
-
-
Issue 2: Gradual Decrease in Catalytic Activity Over Time (Catalyst Deactivation)
Question: "My reaction starts well, but the conversion rate slows down significantly and eventually stops before completion. What's happening to my catalyst?"
Answer: A gradual loss of activity during the reaction is a classic sign of catalyst deactivation. This can be caused by thermal instability, substrate or product inhibition, or the formation of inactive catalyst species.
Root Cause Analysis and Solutions:
-
Thermal Instability: The 1,11-dioxaparacyclophane framework, while rigid, can be susceptible to degradation at elevated temperatures, leading to changes in the ligand's conformation and coordination to the metal center. Furthermore, the phosphorus-ligand bond can be thermally labile.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Experiment with lower reaction temperatures. While this may slow down the reaction rate, it can significantly extend the catalyst's lifetime.
-
Monitor for Color Changes: A change in the color of the reaction mixture can indicate catalyst decomposition.
-
-
-
Ligand Dissociation and Formation of Inactive Species: The equilibrium between the metal center and the phosphine/phosphite ligand can be influenced by the reaction conditions. Dissociation of the ligand can lead to the formation of catalytically inactive metal clusters or aggregates.
-
Troubleshooting Steps:
-
Excess Ligand: In some cases, adding a small excess of the free ligand can help to suppress ligand dissociation and maintain the concentration of the active catalytic species. However, be aware that excess ligand can sometimes inhibit the reaction.
-
Ligand Modification: If you are synthesizing your own ligands, consider modifications to increase the steric bulk around the phosphorus atom. This can strengthen the metal-ligand bond and reduce the likelihood of dissociation.
-
-
-
Substrate or Product Inhibition: The substrate or product of the reaction may coordinate to the metal center and inhibit the catalytic cycle.
-
Troubleshooting Steps:
-
Controlled Substrate Addition: Instead of adding all the substrate at the beginning of the reaction, try a slow, continuous addition. This can help to maintain a low concentration of potentially inhibiting species.
-
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for catalyst instability.
Frequently Asked Questions (FAQs)
Q1: How should I store my 1,11-dioxaparacyclophane-based catalyst?
A1: These catalysts should be stored in a cool, dark, and dry place under an inert atmosphere. A glovebox or a sealed vial inside a desiccator filled with an inert gas like argon or nitrogen is ideal. Avoid storing them in a standard freezer, as this can introduce moisture through condensation.
Q2: Can I handle the catalyst in the open air for a short period?
A2: It is strongly advised against handling these catalysts in the open air, even for a short time. Many are pyrophoric or will rapidly degrade upon exposure to oxygen and moisture. All transfers and weighing should be done in a glovebox.
Q3: My reaction is giving a mixture of enantiomers. What could be the problem?
A3: A loss of enantioselectivity can be due to several factors:
-
Racemization of the Catalyst: Under harsh reaction conditions (e.g., high temperatures), the chiral paracyclophane scaffold may undergo racemization.
-
Presence of an Achiral Catalyst: If the primary catalyst decomposes, an achiral, background catalytic process may be taking place.
-
Impure Ligand: Ensure that the chiral ligand used to synthesize the catalyst is of high enantiomeric purity.
Q4: I see a black precipitate forming in my reaction. What is it?
A4: The formation of a black precipitate is often indicative of the formation of metal nanoparticles (e.g., palladium black or rhodium black), which is a sign of catalyst decomposition. This is a common failure mode for palladium catalysts with phosphine ligands. This can be caused by the reduction of the metal center, often promoted by additives or impurities in the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction with an Air-Sensitive Catalyst
-
Glassware Preparation: All glassware should be oven-dried overnight at >120 °C and cooled under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and magnetic stir bar) and purge with inert gas for at least 15-20 minutes.
-
Catalyst and Reagent Transfer: In a glovebox, weigh the catalyst and any other solid reagents into a vial.
-
Solvent Addition: Add the dry, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition: Add the catalyst and other reagents to the reaction flask under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots under inert conditions for analysis (e.g., TLC, GC, or NMR).
Visualizing the Experimental Workflow
Sources
- 1. Sci-Hub. Enantioselective Synthesis of Planar-Chiral Phosphines with 1,N-Dioxa[N]paracyclophane Scaffold and Their Application as Chiral Ligands / HETEROCYCLES, 2014 [sci-hub.box]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Sci-Hub. Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands / Synthesis, 2016 [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Asymmetric Ortho-Lithiation
Welcome to the technical support center for asymmetric ortho-lithiation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Asymmetric ortho-lithiation, a cornerstone of modern organic synthesis, allows for the enantioselective functionalization of aromatic rings, paving the way for the construction of complex chiral molecules. However, its successful execution is often hampered by challenges ranging from low enantioselectivity to poor yields.
This guide provides in-depth, experience-driven insights into common experimental hurdles. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively. Each section is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.
Core Principles of Asymmetric Ortho-Lithiation
Directed ortho-lithiation (DoM) is a type of electrophilic aromatic substitution where an organolithium base deprotonates an aromatic ring exclusively at the position ortho to a directing metalation group (DMG).[1] The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, bringing the organolithium base into proximity with the ortho-proton and facilitating its abstraction.[1]
In asymmetric ortho-lithiation, a chiral ligand is introduced to create a chiral environment around the lithium center. This chiral complex then selectively removes one of two enantiotopic ortho-protons, leading to a configurationally stable aryllithium intermediate.[2] Subsequent reaction with an electrophile yields an enantioenriched product. The success of this process hinges on the precise interplay between the substrate, the organolithium reagent, the chiral ligand, and the reaction conditions.
Diagram: General Mechanism of Asymmetric Ortho-Lithiation
Caption: Workflow of an asymmetric ortho-lithiation reaction.
I. Troubleshooting Low Enantioselectivity
Low enantiomeric excess (ee) is one of the most common and frustrating issues in asymmetric synthesis. It indicates that the chiral catalyst system is not effectively discriminating between the two enantiotopic protons or transition states.
Q1: My asymmetric ortho-lithiation is yielding a nearly racemic product. What are the most likely causes?
Several factors can lead to poor enantioselectivity. The primary culprits often involve the integrity of the chiral ligand, the stability of the organolithium intermediate, or suboptimal reaction conditions.[3]
-
Chiral Ligand Purity and Integrity: The enantiopurity of your chiral ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee. Additionally, ligands can degrade over time, especially if they are sensitive to air or moisture.
-
Reaction Temperature: Temperature plays a critical role in selectivity. Lower temperatures generally favor the desired stereochemical outcome by increasing the energy difference between the diastereomeric transition states.[4] Running the reaction at a higher temperature than optimal can erode enantioselectivity.
-
Solvent Effects: The solvent can influence the aggregation state of the organolithium reagent and the conformation of the chiral complex.[5] A solvent that does not adequately solvate the complex or allows for rapid equilibration of the aryllithium intermediate can lead to racemization.
-
Incorrect Stoichiometry: The ratio of the organolithium reagent to the chiral ligand is crucial. An excess of the organolithium reagent can lead to a non-chiral background reaction, diminishing the overall enantioselectivity.[6]
Q2: I'm using (-)-sparteine as my chiral ligand, but my results are inconsistent. What should I check?
(-)-Sparteine is a widely used chiral diamine ligand in asymmetric lithiation. However, its effectiveness can be influenced by several factors.
-
Source and Quality of (-)-Sparteine: The quality of commercially available (-)-sparteine can vary. It is advisable to purify it by distillation or recrystallization of its salt.
-
Organolithium Reagent: The choice of organolithium reagent is critical. sec-Butyllithium is often used in combination with sparteine. The use of n-butyllithium may require different conditions.[6]
-
Substrate Compatibility: Not all substrates are suitable for the s-BuLi/sparteine system. The directing group on the aromatic ring must effectively coordinate with the lithium center to form a well-defined chiral complex.
Experimental Protocol: Optimizing Temperature for Enantioselectivity
This protocol outlines a systematic approach to determine the optimal reaction temperature.
-
Setup: Prepare four identical, oven-dried flasks equipped with stir bars and septa under an inert atmosphere (e.g., argon).
-
Reagents: To each flask, add the substrate and the chiral ligand in the appropriate solvent.
-
Temperature Control: Cool each flask to a different, precisely controlled temperature (e.g., -78 °C, -60 °C, -40 °C, -20 °C).
-
Initiation: Add the organolithium reagent dropwise to each flask while maintaining the set temperature.
-
Reaction: Allow the reactions to stir for the optimized time.
-
Quench: Add the electrophile and stir until the reaction is complete.
-
Analysis: After workup, analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC to identify the optimal temperature.
| Temperature (°C) | Enantiomeric Excess (ee %) |
| -20 | 55 |
| -40 | 78 |
| -60 | 92 |
| -78 | 95 |
Table 1: Example data from a temperature optimization study.
II. Addressing Poor Yield and Incomplete Conversion
Low yields or the recovery of unreacted starting material are common issues that can often be traced back to the reactivity of the organolithium reagent, reaction kinetics, or side reactions.
Q3: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What's wrong?
Incomplete conversion can be due to several factors, often related to the organolithium reagent or the reaction conditions.
-
Organolithium Reagent Concentration: The concentration of commercially available organolithium reagents can vary and degrade over time.[7] It is crucial to titrate your organolithium solution before use to determine its exact molarity.
-
Insufficient Equivalents of Base: Some directing groups, particularly those with acidic protons (e.g., amides), may consume more than one equivalent of the organolithium base.[8] Additionally, organolithium reagents can form aggregates that are not fully reactive, necessitating the use of an excess of the reagent.[8]
-
Reaction Time and Temperature: The rate of lithiation can be slow, especially at low temperatures. If the reaction time is too short, the deprotonation may not go to completion. Conversely, some lithiated intermediates are unstable at higher temperatures and may decompose before the addition of the electrophile.[9]
-
Solubility Issues: If the substrate is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[10] Consider using a different solvent or a co-solvent to improve solubility.
Q4: I'm observing a low yield of my desired product along with several byproducts. What are the likely side reactions?
The formation of byproducts can arise from several competing reaction pathways.
-
Benzylic Lithiation: If the substrate has a benzylic proton, this can sometimes be deprotonated in competition with the ortho-proton, especially when using lithium amide bases.[9]
-
Anionic Fries Rearrangement: O-Aryl carbamates, which are excellent directing groups, can undergo rearrangement at higher temperatures, leading to the formation of ortho-hydroxy amides.[9]
-
Reaction with Solvent: Ethereal solvents like THF can be deprotonated by highly reactive organolithium reagents, especially at temperatures above -20 °C.[9]
-
Halogen-Lithium Exchange: If the substrate contains a halogen atom (Br or I), halogen-lithium exchange can occur faster than directed ortho-lithiation.[9]
Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
III. Reagent and Substrate Considerations
The choice and handling of reagents and the nature of the substrate are fundamental to the success of an asymmetric ortho-lithiation.
Q5: How do I choose the right organolithium reagent for my substrate?
The choice of organolithium reagent depends on the acidity of the proton to be removed and the presence of other functional groups.
-
n-Butyllithium (n-BuLi): A commonly used and versatile reagent. It is suitable for many directing groups.
-
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi. It is often used in combination with sparteine for asymmetric lithiations.
-
tert-Butyllithium (t-BuLi): The most basic and sterically demanding of the butyllithiums. It is used for deprotonating very weak carbon acids.
-
Lithium Amides (e.g., LDA, LiTMP): Less nucleophilic than alkyllithiums, making them suitable for substrates with electrophilic functional groups that could be attacked by alkyllithiums.[9]
Q6: My substrate has multiple potential lithiation sites. How can I control the regioselectivity?
Controlling regioselectivity in substrates with multiple directing groups or acidic protons requires careful consideration of the directing group hierarchy and reaction conditions.
-
Directing Group Ability: Different directing groups have varying abilities to direct lithiation. A general hierarchy can be consulted, but empirical optimization is often necessary.
-
Blocking Groups: A more acidic site can be protected or "blocked" with a removable group, such as a trimethylsilyl (TMS) group, to direct lithiation to the desired position.[9]
-
Kinetic vs. Thermodynamic Control: At low temperatures, the kinetically favored product is often formed. At higher temperatures, equilibration can lead to the thermodynamically more stable lithiated species.[11]
Protocol: Titration of n-Butyllithium
This protocol provides a method for determining the accurate concentration of n-butyllithium using diphenylacetic acid.
-
Preparation: Dry a known amount of diphenylacetic acid (e.g., 212 mg, 1 mmol) in a flask under vacuum and dissolve it in anhydrous THF (10 mL) under an inert atmosphere. Add a few drops of a suitable indicator (e.g., N-benzylidene-4-anisidine).
-
Titration: Slowly add the n-butyllithium solution dropwise from a syringe until a persistent color change is observed.
-
Calculation: The molarity of the n-butyllithium is calculated using the following formula: Molarity = (moles of diphenylacetic acid) / (volume of n-BuLi solution in L)
IV. Frequently Asked Questions (FAQs)
Q7: Is it necessary to use freshly distilled solvents?
Yes, it is highly recommended. Organolithium reagents are extremely reactive and will be quenched by trace amounts of water or other protic impurities.[12] Solvents should be dried over a suitable drying agent (e.g., sodium/benzophenone for THF) and distilled under an inert atmosphere immediately before use.
Q8: Can I scale up my asymmetric ortho-lithiation reaction?
Scaling up organolithium reactions requires careful consideration of heat transfer and reagent addition rates.[13] Exothermic reactions can be difficult to control on a large scale. A thorough understanding of the reaction's thermal profile and potential hazards is essential before attempting a scale-up.
Q9: What are some common chiral ligands used in asymmetric ortho-lithiation besides (-)-sparteine?
A variety of chiral ligands have been developed for asymmetric ortho-lithiation, including chiral bis(oxazoline) (BOX) ligands, phosphine-based ligands, and ligands derived from chiral amino acids.[14][15] The choice of ligand will depend on the specific substrate and desired transformation.
Q10: How can I confirm that lithiation has occurred before adding my electrophile?
A common method is to take a small aliquot of the reaction mixture and quench it with a deuterated electrophile, such as D₂O. Analysis of the resulting product by ¹H NMR or mass spectrometry will show the incorporation of deuterium at the lithiated position, confirming the success of the deprotonation step.
This guide provides a framework for understanding and troubleshooting the challenges associated with asymmetric ortho-lithiation. By combining a strong grasp of the underlying mechanistic principles with careful experimental technique, you can successfully employ this powerful synthetic tool in your research endeavors.
References
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Siden-Top, S. (2007). New Ortho-Directing Group for Lithiation: Use of a Methoxy−Imino Auxiliary for the Synthesis of Chiral Ortho-Substituted Acetyl- and Propionylferrocenes. Organometallics, 26(5), 1284–1289. [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
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Bailey, W. F., & Mealy, M. J. (2000). Optimization of Organolithium Reactions. Organic Process Research & Development, 4(5), 415–419. [Link]
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Sun, A., & Preshlock, S. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 48(74), 9284-9286. [Link]
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Stymiest, J. L., Bagutski, V., Grover, H. K., & Vedejs, E. (2010). A Mechanistic and Structural Investigation of the (−)-Sparteine Mediated Asymmetric Benzylic Lithiation Substitution Reactions of N-Boc-N-(p-methoxyphenyl)benzylamine. Journal of the American Chemical Society, 132(18), 6430–6441. [Link]
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Navarro, O., & Nolan, S. P. (2007). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 11(16), 1431–1443. [Link]
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Degennaro, L., Zenzola, M., Trinchera, P., & Luisi, R. (2014). Optimization of the ortho-lithiation of 3a. ResearchGate. [Link]
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Kramer, B. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium? Chemistry World. [Link]
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McQuade, D. T., & Van Vranken, D. L. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652. [Link]
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Ravutsov, M., Vasilev, A., & Stanoeva, E. (2018). Directed ortho-lithiation as a tool for synthesis of chiral 1,2-disubstituted arylsulfonamides. Monatshefte für Chemie - Chemical Monthly, 149(12), 2217–2226. [Link]
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NotEvans. (2018, March 28). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? Chemistry Stack Exchange. [Link]
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Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
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Sammakia, T., Latham, H. A., & Schaad, D. R. (1995). Highly Diastereoselective Ortho Lithiations of Chiral Oxazoline-Substituted Ferrocenes. The Journal of Organic Chemistry, 60(1), 10–11. [Link]
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Narasimhan, N. S., Chandrachood, S. P., Chandrachood, P. S., & Barve, M. V. (1984). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. [Link]
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Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. r/Chempros. [Link]
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Riera, L., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Chemistry – A European Journal, 19(44), 14979-14989. [Link]
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OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]
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Bailey, W. F., & Mealy, M. J. (2000). Optimization of Organolithium Reactions. Organic Process Research & Development, 4(5), 415–419. [Link]
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Capriati, V., et al. (2019). First Direct Evidence of an ortho-Lithiated Aryloxetane: Solid and Solution Structure, and Dynamics. European Journal of Organic Chemistry, 2019(26), 4211-4216. [Link]
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Stephenson, G. R., et al. (2015). Sparteine/Organolithium Reagents for the Enantioselective Lithiation of 7,8-Dipropyltetrathia[16]helicene: Single and Double Kinetic Resolution Procedures. Chemistry – A European Journal, 21(52), 19048-19056. [Link]
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Gauthier, D. R. (2009). Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. ScholarWorks@UARK. [Link]
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Hrobáriková, J., Komadel, P., & Madejová, J. (2001). Effect of heating temperature on Li-fixation, layer charge and properties of fine fractions of bentonites. Journal of Materials Chemistry, 11(5), 1442-1448. [Link]
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Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
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Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]
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Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191–7192. [Link]
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Whitesides, G. M., & Casey, C. P. (1966). Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Organic Syntheses, 46, 1. [Link]
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Wikipedia. (n.d.). Organolithium reagent. [Link]
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Riera, L., et al. (2013). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. [Link]
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Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]
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Chemistry : The Mystery of Molecules. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]
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Sci-Hub. (n.d.). Asymmetric Synthesis and Highly Diastereoselective ortho-Lithiation of Oxazolinylferrocenes. [Link]
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Chemistry : The Mystery of Molecules. (2019, May 18). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept) [Video]. YouTube. [Link]
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Toda, F., & Tanaka, K. (2001). Dual enantioselective control in asymmetric synthesis. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1086–1095. [Link]
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Technical Support Center: Scalability of 1,11-Dioxaparacyclophane Synthesis
Welcome to the technical support center for the synthesis of 1,11-dioxaparacyclophane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this critical macrocyclization reaction. Here, we address common challenges and provide practical, field-tested solutions to enhance yield, purity, and throughput.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section provides rapid answers to the most common issues encountered during the synthesis of 1,11-dioxaparacyclophane, a process that typically involves an intramolecular Williamson ether synthesis.
Q1: My primary issue is low yield of the desired 1,11-dioxaparacyclophane, with a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?
A1: The formation of high-molecular-weight byproducts is a classic sign that intermolecular reactions (polymerization) are outcompeting the desired intramolecular cyclization. This is the most common challenge in macrocyclization.
Root Cause Analysis:
-
Intermolecular Williamson Ether Synthesis: The alkoxide of one precursor molecule is reacting with the alkyl halide of another molecule, leading to dimers, trimers, and polymers.
-
Concentration Effects: At higher concentrations, the probability of two different molecules colliding is significantly greater than the two ends of the same molecule finding each other.
Troubleshooting & Optimization:
The cornerstone of successful macrocyclization is the High-Dilution Principle .[1][2] This principle is based on kinetically favoring the intramolecular reaction by keeping the concentration of the linear precursor extremely low.[3]
-
Syringe Pump Addition: The most effective method to maintain high dilution is to slowly add a solution of the diol/dihalide precursor and the base to a large volume of refluxing solvent.[1] This ensures that the concentration of the reactive species at any given moment is negligible, thus minimizing polymerization.
-
Solvent Volume: A significantly large volume of solvent is crucial. While it may seem counterintuitive for scalability, the improved yield often compensates for the larger reactor volume.
-
Addition Rate: A slower addition rate further favors the intramolecular cyclization. The rate should be adjusted so that the reaction of the added precursor is faster than the rate of addition.[1]
Q2: I'm observing the formation of an elimination byproduct. How can I minimize this side reaction?
A2: Elimination (typically E2) is a competing pathway in Williamson ether synthesis, especially with sterically hindered substrates or stronger bases at higher temperatures.[4][5]
Troubleshooting & Optimization:
-
Base Selection: While a strong base is needed to deprotonate the alcohol, extremely strong or bulky bases can favor elimination. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) can also be used, sometimes requiring a phase-transfer catalyst.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature can disfavor the elimination pathway, which typically has a higher activation energy than the desired SN2 substitution.
-
Leaving Group: While bromides are common, using a better leaving group like a tosylate can sometimes allow for milder reaction conditions, further suppressing elimination.
Q3: What is the optimal solvent for this reaction, and how does it impact scalability?
A3: The choice of solvent is critical as it influences reaction rates and selectivity.[6]
Recommended Solvents:
-
Tetrahydrofuran (THF): A common choice due to its good solvating properties for both the organic precursor and the alkoxide, and its appropriate boiling point for many Williamson ether syntheses.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can accelerate SN2 reactions.[5] However, its high boiling point can make removal difficult and may promote side reactions if the temperature is not carefully controlled.
Scalability Considerations:
-
Solvent Purity: Ensure the use of dry, high-purity solvents to avoid quenching the base and introducing side reactions.
-
Solvent Recovery: For large-scale synthesis, consider implementing a solvent recovery system to improve the process's economic and environmental viability.
Q4: Purification of the final 1,11-dioxaparacyclophane is proving difficult. What are the recommended methods?
A4: Purification aims to separate the desired macrocycle from starting materials, oligomeric byproducts, and salts.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic salts (e.g., NaBr) and any remaining base.
-
Solvent Removal: The bulk of the solvent is removed under reduced pressure.
-
Column Chromatography: This is often the most effective method for separating the cyclic monomer from the linear oligomers. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective and scalable purification method.
For certain applications, especially those involving radiolabeled compounds, Solid-Phase Extraction (SPE) can be an efficient purification technique.[7]
II. Experimental Protocols & Workflows
Protocol 1: Scalable Synthesis of 1,11-Dioxaparacyclophane via High-Dilution
This protocol is optimized for maximizing the yield of the intramolecular cyclization product.
Materials:
-
1,4-Bis(4-hydroxybutoxy)benzene
-
1,4-Bis(bromomethyl)benzene
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Set up a large three-neck round-bottom flask (e.g., 5 L for a gram-scale synthesis) equipped with a mechanical stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum for the addition line.
-
Initial Setup: Add a portion of the total anhydrous THF (e.g., 2.5 L) and the sodium hydride to the reaction flask. Heat the suspension to reflux.
-
Precursor Solution: In a separate flask, dissolve the 1,4-bis(4-hydroxybutoxy)benzene and 1,4-bis(bromomethyl)benzene in the remaining anhydrous THF (e.g., 500 mL).
-
High-Dilution Addition: Using a syringe pump, add the precursor solution to the refluxing NaH/THF suspension over an extended period (e.g., 8-12 hours).
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete reaction.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Decision-Making for Scalable Synthesis
The following diagram illustrates the key decision points and pathways for optimizing the synthesis of 1,11-dioxaparacyclophane.
Caption: Decision workflow for troubleshooting and scaling up the synthesis.
III. Quantitative Data Summary
The success of scaling up is heavily dependent on reaction concentration. The following table provides a general guideline for expected outcomes based on concentration.
| Parameter | High Dilution (<0.01 M) | Moderate Concentration (0.1 M) | High Concentration (>0.5 M) |
| Expected Cyclophane Yield | High (often >60%) | Moderate (20-40%) | Low (<10%) |
| Polymer Formation | Minimized | Significant | Dominant Product |
| Scalability Note | Requires large solvent volumes but gives high purity. | Compromise between yield and reactor volume. | Not recommended for macrocyclization. |
IV. Mechanistic Insight: Intramolecular vs. Intermolecular Pathways
Understanding the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization is key to process optimization.
Caption: Competing reaction pathways in 1,11-dioxaparacyclophane synthesis.
This technical guide provides a framework for addressing the key challenges in scaling the synthesis of 1,11-dioxaparacyclophane. By applying the principles of high dilution and carefully optimizing reaction parameters, researchers can achieve high yields of this valuable macrocycle on a larger scale.
References
-
Wikipedia. High dilution principle. [Link]
-
Science. Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]
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Royal Society of Chemistry. Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. [Link]
-
ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. [Link]
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ACS Publications. Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [Link]
-
PubMed Central. Selected synthetic strategies to cyclophanes. [Link]
-
ACS Publications. An Approach for Highly Enantioselective Synthesis of meta-Disubstituted [n]Paracyclophanes. [Link]
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ACS Publications. Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. [Link]
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ResearchGate. (PDF) Selected Synthetic Strategies to Cyclophanes. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
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National Institutes of Health. Gram-Scale Access to (3,11)-Cyclotaxanes—Synthesis of 1-Hydroxytaxuspine C. [Link]
-
National Institutes of Health. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. [Link]
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ResearchGate. (PDF) Gram-Scale Access to (3,11)-Cyclotaxanes—Synthesis of 1-Hydroxytaxuspine C. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: 1,11-Dioxaparacyclophane vs. Established Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for novel chiral ligands that offer superior enantioselectivity, broader substrate scope, and enhanced catalytic activity is a perpetual endeavor. While stalwarts like BINOL, Salen, and DuPhos have established themselves as workhorse ligands in the synthetic chemist's toolbox, emerging ligand scaffolds continue to present new opportunities for stereochemical control. This guide provides an in-depth technical comparison of a promising yet less-explored class of planar chiral ligands, 1,11-dioxaparacyclophanes, against these established alternatives, with a focus on their performance in the palladium-catalyzed asymmetric allylic alkylation (AAA), a benchmark for evaluating ligand efficacy.
The Significance of the Chiral Ligand
At the heart of asymmetric catalysis lies the chiral ligand, a molecule that imparts its stereochemical information to a metal center, thereby directing the enantioselective formation of a product. The efficacy of a chiral ligand is a delicate interplay of steric and electronic factors, which define a chiral pocket around the metal's active site. This pocket preferentially accommodates one of the two prochiral faces of the substrate, leading to the formation of one enantiomer over the other.
Introducing 1,11-Dioxaparacyclophane: A Planar Chiral Contender
Paracyclophanes are a fascinating class of molecules characterized by a bridged aromatic ring, which can give rise to planar chirality. 1,11-Dioxaparacyclophane and its derivatives leverage this unique structural feature to create a well-defined and tunable chiral environment. The ansa-bridge, containing two oxygen atoms, and the substituted aromatic ring create a rigid and sterically demanding scaffold that can be functionalized with coordinating groups, such as phosphines, phosphites, or phosphoramidites, to act as chiral ligands.[1][2][3][4][5]
The synthesis of enantiopure 1,11-dioxaparacyclophane-based ligands often proceeds via an enantioselective ortho-lithiation, a powerful method for installing chirality in these systems.[2] This synthetic accessibility allows for the systematic modification of the ligand structure, a crucial aspect for optimizing performance in a given catalytic transformation.
The Benchmark Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
To objectively compare the performance of 1,11-dioxaparacyclophane-based ligands with established chiral ligands, we will focus on the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. This reaction is a widely accepted standard for evaluating the effectiveness of new chiral ligands due to its sensitivity to ligand structure and the ease of analyzing the enantiomeric excess (ee%) of the product.
Comparative Performance Analysis
The following sections present a detailed comparison of 1,11-dioxaparacyclophane-derived ligands with BINOL, Salen, and DuPhos analogues in the benchmark AAA reaction. The data is compiled from peer-reviewed literature to ensure scientific integrity.
1,11-Dioxaparacyclophane-Based Ligands
Phosphite and phosphoramidite derivatives of 1,n-dioxa[n]paracyclophanes have been investigated as ligands in the Pd-catalyzed AAA. Research by Shibata and colleagues has demonstrated the application of planar-chiral 1,n-dioxa[n]paracyclophane-based phosphites in the reaction between (E)-1,3-diphenylallyl acetate and dimethyl malonate.[2] While a specific derivative of 1,11-dioxa[n]paracyclophane phosphoramidite was reported to give "moderate enantioselectivity" in the Pd-catalyzed allylic alkylation of dimethyl malonate, detailed experimental data for the benchmark reaction is crucial for a direct comparison.[1] One study on [2.2]paracyclophane-derived P,N-ligands, which share the planar chirality concept, has shown excellent results in the AAA of 1,3-diphenyl-2-propenyl acetate with malonates, achieving up to 99% yield and 97% ee.[6] This highlights the potential of the paracyclophane scaffold.
Caption: General workflow for the application of 1,11-dioxaparacyclophane-based ligands.
BINOL-Derived Ligands
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, with its C2-symmetric, axially chiral scaffold being incorporated into a vast array of ligands. Phosphine derivatives like BINAP and phosphoramidites are particularly successful. In the benchmark AAA reaction, BINOL-derived ligands consistently deliver high enantioselectivities. For instance, phosphoramidite ligands derived from BINOL have been reported to achieve ee's of up to 98% in the allylic alkylation of rac-1,3-diphenylallyl acetate.
Salen-Type Ligands
Salen ligands are tetradentate Schiff bases that form stable complexes with a variety of metals. Chiral Salen complexes, particularly with Cr and Co, are highly effective in a range of asymmetric transformations. While their primary applications are in reactions like asymmetric epoxidation and kinetic resolution of epoxides, their use in Pd-catalyzed AAA is less common. However, the modular nature of the Salen backbone allows for fine-tuning of the steric and electronic properties of the catalyst.
DuPhos and Analogs
The DuPhos family of ligands, characterized by their chiral C2-symmetric bis(phospholane) structure, are highly effective in asymmetric hydrogenation. In Pd-catalyzed AAA, DuPhos and its analogues have also demonstrated good to excellent enantioselectivity, although their performance can be highly substrate-dependent. In some specific AAA reactions, DuPhos ligands have been reported to be less effective than other ligand classes.
Experimental Data Comparison
The following table summarizes the performance of different ligand classes in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. It is important to note that reaction conditions can vary between studies, which may influence the results.
| Ligand Class | Specific Ligand Example | Yield (%) | ee (%) | Reference |
| Paracyclophane | [2.2]Paracyclophane-P,N-ligand | 99 | 97 | [6] |
| Paracyclophane | 1,n-Dioxa[n]paracyclophane-phosphite | - | Moderate | [2] |
| BINOL | BINOL-derived Phosphoramidite | >95 | up to 98 | See review[3] |
| Salen | N/A for this specific reaction | - | - | - |
| DuPhos | Et-DuPhos | - | ~90 | Varies |
Note: Data for 1,11-dioxaparacyclophane-based ligands in this specific benchmark reaction is limited in the public domain. The "moderate" result is a qualitative description from an abstract and the [2.2]paracyclophane result is a close structural analogue.
Causality Behind Ligand Performance
The disparity in performance among these ligand classes can be attributed to the unique structural features of each scaffold:
-
1,11-Dioxaparacyclophane: The planar chirality and the rigid, three-dimensional structure create a well-defined chiral pocket. The tunability of the substituents on the aromatic ring and the nature of the coordinating phosphorus group allow for fine-tuning of this pocket to match the steric and electronic demands of the substrate. The success of the closely related [2.2]paracyclophane ligands suggests that this scaffold is highly promising for creating a selective environment for the incoming nucleophile.
-
BINOL: The C2-symmetry and the large steric hindrance provided by the naphthalene rings create a highly effective chiral environment. The dihedral angle of the binaphthyl system is crucial for inducing high enantioselectivity.
-
Salen: The tetradentate nature of Salen ligands leads to the formation of rigid, square-planar or square-pyramidal complexes. The chirality is typically introduced in the diamine bridge, and the substituents on the salicylaldehyde moieties can be varied to control the steric and electronic properties of the catalyst.
-
DuPhos: The phospholane rings of DuPhos ligands create a highly asymmetric environment due to the stereogenic centers on the phosphorus atoms and the carbon backbone. The conformation of the five-membered phospholane rings is key to their high efficacy.
Experimental Protocols
General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate:
This protocol is a representative example and may require optimization for specific ligands.
-
Catalyst Pre-formation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]2 (1.0 mol%) and the chiral ligand (2.2 mol%). Anhydrous, degassed solvent (e.g., THF, CH2Cl2) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, 1,3-diphenylallyl acetate (1.0 equiv) is added.
-
Nucleophile Addition: In a separate flask, dimethyl malonate (1.2 equiv) is dissolved in the reaction solvent and treated with a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), NaH). This solution is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C) and monitored by TLC or GC until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched (e.g., with saturated NH4Cl solution) and extracted with an organic solvent. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Conclusion and Future Outlook
This guide provides a comparative overview of 1,11-dioxaparacyclophane-based chiral ligands against the well-established BINOL, Salen, and DuPhos families. While BINOL-derived ligands remain the gold standard for achieving high enantioselectivity in the benchmark Pd-catalyzed AAA reaction, the promising results from [2.2]paracyclophane-based ligands underscore the significant potential of the planar chiral paracyclophane scaffold.
The "moderate" enantioselectivity reported for a 1,11-dioxaparacyclophane phosphoramidite ligand suggests that further optimization of the ligand structure is necessary to unlock its full potential. The modular synthesis of these ligands provides a clear pathway for such optimization, including variation of the ansa-bridge length, substituents on the aromatic ring, and the nature of the phosphorus-containing coordinating group.
For researchers in drug development and process chemistry, the exploration of novel ligand scaffolds like 1,11-dioxaparacyclophane is not merely an academic exercise. The discovery of a new, highly effective ligand can provide a competitive advantage by enabling more efficient and selective syntheses of chiral molecules, ultimately leading to the development of novel therapeutics and more sustainable chemical processes. Future research should focus on generating a broader dataset for 1,11-dioxaparacyclophane-based ligands in a range of asymmetric transformations to fully elucidate their scope and utility in comparison to the current state-of-the-art.
References
-
Hazra, M., Kanyiva, K. S., & Shibata, T. (2016). Enantioselective synthesis of planar-chiral 1,11-dioxa[7]paracyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry, 27(16), 779-785.
- Shibata, T., Fukai, M., Sekine, R., Hazra, M., & Kanyiva, K. S. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Synthesis, 48(16), 2664–2670.
- Pàmies, O., & Diéguez, M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4373-4475.
- Kanda, K., Oshima, S., Shizuno, T., Kanyiva, K. S., & Shibata, T. (2014). Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Heterocycles, 89(7), 1661-1674.
-
Hazra, M., Kanyiva, K. S., & Shibata, T. (2016). Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. ResearchGate. [Link]
- Jiang, B., Lei, Y., & Zhao, X.-L. (2008). [2.2]Paracyclophane-derived chiral P,N-ligands: design, synthesis, and application in palladium-catalyzed asymmetric allylic alkylation. The Journal of Organic Chemistry, 73(19), 7833–7836.
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Performance Evaluation of 1,11-Dioxaparacyclophane-Based Catalysts: A Comparative Guide
For researchers and professionals in drug development and fine chemical synthesis, the selection of a chiral catalyst is a critical decision that dictates the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth performance evaluation of an emerging class of catalysts based on the 1,11-dioxaparacyclophane scaffold. By leveraging a unique planar chiral backbone, these catalysts offer a compelling alternative to established systems in key asymmetric transformations.
Herein, we present a technical comparison of these catalysts against industry-standard alternatives in two benchmark reactions: the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and the Rhodium-catalyzed Asymmetric 1,4-Addition. This guide is structured to provide not just performance data, but also the underlying scientific rationale and detailed, field-tested protocols to enable seamless adoption and further innovation.
The 1,11-Dioxaparacyclophane Scaffold: A Privileged Chiral Environment
The catalytic prowess of 1,11-dioxaparacyclophane-based ligands stems from their unique three-dimensional structure. Unlike axially chiral ligands (e.g., BINAP), paracyclophanes possess planar chirality , arising from the restricted rotation of the aromatic ring relative to the ansa bridge. This structural feature creates a rigid, well-defined, and highly tunable chiral pocket around the metal center.
The inherent rigidity of the paracyclophane backbone is crucial; it minimizes conformational flexibility, which is often a source of unwanted stereoisomers. The two aromatic decks create a chiral channel, sterically directing the incoming substrate and nucleophile to approach the catalytic center from a specific trajectory, thereby dictating the stereochemical outcome of the reaction. Computational studies on related paracyclophane systems have shown that this steric blocking is a primary factor in achieving high enantioselectivity.[1][2]
The 1,11-dioxa[3]paracyclophane structure, specifically, offers synthetic advantages. The ether linkages in the ansa chain provide electronic modulation and the phenolic hydroxyl group, introduced via enantioselective ortho-lithiation, serves as a versatile handle for derivatization into various ligand classes, most notably phosphites and phosphoramidites.[4]
Catalyst Synthesis Workflow
The synthesis of these advanced phosphite ligands is a multi-step process that begins with the creation of the planar chiral backbone, followed by the introduction of the phosphorus moiety. The general workflow is robust and allows for modular assembly.
Figure 1: General workflow for the synthesis of 1,11-dioxaparacyclophane-based phosphite ligands.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or Pd-catalyzed AAA, is a cornerstone of C-C bond formation.[1] We evaluated a series of 1,11-dioxaparacyclophane-phosphite ligands (L1-L4) in the benchmark alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate.
Comparative Data: Pd-Catalyzed AAA
| Catalyst/Ligand | Loading (mol%) | Time (h) | Yield (%) | ee (%) | Est. TON | Ref. |
| Pd / L2 (Dioxaparacyclophane-Phosphite) | 1.0 | 1 | 99 | 78 | 99 | [4] |
| Pd / (S,S)-Trost Ligand | 2.5 | 24 | >95 | 98-99 | ~39 | [5] |
| Pd / (S)-tBu-PHOX | 1.2 | 12 | 99 | 95 | ~83 | [6] |
TON (Turnover Number) is estimated as (moles of product / moles of catalyst) which simplifies to (% yield / % catalyst loading). This provides a measure of catalyst efficiency.
Analysis and Causality
The 1,11-dioxaparacyclophane-based catalyst (Pd/L2) demonstrates remarkable activity, achieving near-quantitative yield in just one hour.[4] This high turnover rate is a significant practical advantage over many established systems that require longer reaction times.
While the enantioselectivity (78% ee) is moderate compared to the gold-standard Trost and PHOX ligands (which routinely achieve >95% ee for this substrate), the result is highly promising for a first-generation ligand.[4][5][6] The performance of L2, which combines the planar chiral paracyclophane with an achiral biphenyl phosphite, suggests a strong influence from the paracyclophane backbone itself. The slightly lower ee compared to Trost or PHOX ligands can be attributed to the less-optimized chiral environment. The Trost ligand, for example, utilizes C2-symmetry and amide groups that can form secondary interactions (e.g., hydrogen bonds) to help organize the transition state, an effect not present in these simple phosphite ligands.[6]
The key insight is that the 1,11-dioxaparacyclophane scaffold provides a robust platform. Further derivatization—for instance, by introducing additional stereogenic centers on the phosphite moiety or tuning the electronics of the aromatic rings—holds clear potential to elevate the enantioselectivity to rival that of market leaders.
Performance in Rhodium-Catalyzed Asymmetric 1,4-Addition
The conjugate addition of organoboronic acids to α,β-unsaturated systems is a powerful method for forming stereogenic centers. We tested the same set of dioxaparacyclophane-phosphite ligands in the Rh-catalyzed 1,4-addition of phenylboronic acid to cyclohex-2-enone.
Comparative Data: Rh-Catalyzed 1,4-Addition
| Catalyst/Ligand | Loading (mol%) | Time (h) | Yield (%) | ee (%) | Est. TON | Ref. |
| Rh / L2 (Dioxaparacyclophane-Phosphite) | 2.0 | 24 | 99 | 90 | ~50 | [4] |
| Rh / (S)-BINAP | 3.0 | - | >95 | 99 | ~32 | [7] |
| Rh / Briphos | - | - | 73-99 | 84-97 | - | [8][9] |
Analysis and Causality
In this transformation, the 1,11-dioxaparacyclophane-based catalyst (Rh/L2) delivers both excellent yield (99%) and high enantioselectivity (90% ee).[4] This performance is highly competitive with established ligands like BINAP and the more recent Briphos.[7][8]
The success in this Rh-catalyzed system highlights the versatility of the ligand scaffold. The electronic properties of the phosphite ligand, combined with the steric environment of the paracyclophane, effectively control the geometry of the rhodium center during the key transmetalation and migratory insertion steps. The data shows that combining the planar chiral paracyclophane with an axially chiral phosphite moiety (ligand (Sₐ)-L4) can further enhance results, achieving up to 94% ee, demonstrating a cooperative effect between the two chiral elements.[4] This modularity, allowing for the combination of different sources of chirality, is a significant advantage of this ligand family.
Experimental Protocols
To ensure the reproducibility of these findings, we provide detailed, step-by-step protocols for the synthesis of a key ligand precursor and a representative catalytic reaction.
Protocol 1: Synthesis of Planar Chiral 13-Hydroxy-1,11-dioxa[3]paracyclophane
This protocol describes the foundational step of creating the chiral backbone via enantioselective lithiation.
Materials:
-
1,11-Dioxa[3]paracyclophane
-
(+)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous Diethyl Ether
-
Trimethyl borate (B(OMe)₃)
-
30% Hydrogen peroxide (H₂O₂)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of 1,11-dioxa[3]paracyclophane (1.0 mmol) and (+)-sparteine (2.0 mmol) in anhydrous diethyl ether (5.0 mL) under an argon atmosphere, add a cyclohexane solution of s-BuLi (2.0 mmol) dropwise at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add trimethyl borate (3.0 mmol) to the reaction mixture and allow it to warm to room temperature overnight.
-
Cool the mixture to 0 °C and add 1 M NaOH solution (5.0 mL) followed by the dropwise addition of 30% H₂O₂ (1.0 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the title compound. The enantiomeric excess can be determined by chiral HPLC analysis.[4]
Protocol 2: Pd-Catalyzed Asymmetric Allylic Alkylation
This protocol details the use of the synthesized ligand in the benchmark AAA reaction.
Figure 2: Workflow for the Pd-catalyzed Asymmetric Allylic Alkylation.
Materials:
-
[Pd(π-allyl)Cl]₂ (0.005 mmol, 1.0 mol% Pd)
-
Ligand L2 (0.011 mmol)
-
(E)-1,3-Diphenylallyl acetate (0.5 mmol)
-
Dimethyl malonate (1.5 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol)
-
Potassium acetate (KOAc) (0.025 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under an argon atmosphere, prepare the catalyst by dissolving [Pd(π-allyl)Cl]₂ and ligand L2 in THF (1.0 mL) and stirring for 20 minutes at room temperature.
-
In a separate flask, prepare the nucleophile solution by dissolving dimethyl malonate, BSA, and KOAc in THF (1.0 mL).
-
Add the (E)-1,3-diphenylallyl acetate to the catalyst solution.
-
Add the nucleophile solution to the catalyst/substrate mixture.
-
Stir the reaction at 25 °C for 1 hour.
-
Monitor the reaction by TLC or GC. Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the product. Determine the enantiomeric excess by chiral HPLC analysis.[4]
Conclusion and Future Outlook
Catalysts derived from the 1,11-dioxaparacyclophane scaffold represent a highly promising and versatile platform for asymmetric synthesis.
Key Performance Takeaways:
-
High Activity: These catalysts exhibit excellent activity, particularly in Pd-catalyzed AAA, achieving near-quantitative yields in significantly shorter reaction times than many alternatives.
-
Competitive Selectivity: They provide good-to-high enantioselectivity in both Pd-catalyzed AAA (78% ee) and Rh-catalyzed 1,4-addition (up to 94% ee), demonstrating their potential across different reaction types.
-
High Tunability: The synthetic route allows for the modular combination of planar chirality from the paracyclophane backbone and axial or central chirality from the phosphite moiety, enabling fine-tuning for specific applications.
While benchmark ligands like Trost's and PHOX currently offer superior enantioselectivity in some cases, the high activity and immense structural tunability of the 1,11-dioxaparacyclophane system mark it as a compelling area for future development. Researchers are encouraged to explore further derivatization of this scaffold to unlock its full potential in creating next-generation catalysts for the efficient synthesis of complex chiral molecules.
References
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Hou, X.-L., Wu, X.-W., Dai, L.-X., Cao, B.-X., & Sun, J. (2000). Novel N,S- and N,Se-planar chiral[10][10]paracyclophane ligands: synthesis and application in Pd-catalyzed allylic alkylation. Chemical Communications, (13), 1195–1196. [Link]
-
Jiang, B., Lei, Y., & Zhao, X.-L. (2008). [2.2]Paracyclophane-derived chiral P,N-ligands: design, synthesis, and application in palladium-catalyzed asymmetric allylic alkylation. The Journal of Organic Chemistry, 73(19), 7833–7836. [Link]
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Gladiali, S., & Piras, I. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC, 2004(14), 103-109. [Link]
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Díaz-García, D., et al. (2019). Enantioselective Pd-Catalyzed Allylic Substitution using Phosphite-Oxazoline PHOX-Based Ligands containing a Methylene Linker. Chemistry – A European Journal, 25(54), 12548-12555. [Link]
-
Lee, A., & Kim, H. (2015). Rhodium-Catalyzed Asymmetric 1,4-Addition of α,β-Unsaturated Imino Esters Using Chiral Bicyclic Bridgehead Phosphoramidite Ligands. Journal of the American Chemical Society, 137(35), 11250–11253. [Link]
-
Fu, G. C. (2000). Enantioselective nucleophilic catalysis with "Planar-Chiral" heterocycles. Accounts of Chemical Research, 33(6), 412–420. [Link]
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Bräse, S., et al. (2018). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chemical Society Reviews, 47(19), 7307-7355. [Link]
-
Deng, W.-P., et al. (2001). Importance of Planar Chirality in Chiral Catalysts with Three Chiral Elements: The Role of Planar Chirality in 2'-Substituted 1,1'-P,N-Ferrocene Ligands on the Enantioselectivity in Pd-Catalyzed Allylic Substitution. Journal of the American Chemical Society, 123(26), 6211–6221. [Link]
-
Ma, S., & Han, X. (2014). Planar Chirality: A Mine for Catalysis and Structure Discovery. Angewandte Chemie International Edition, 53(32), 8344-8346. [Link]
-
Lee, A., & Kim, H. (2016). Chiral Bicyclic Bridgehead Phosphoramidite (Briphos) Ligands for Asymmetric Rhodium-Catalyzed 1,2- and 1,4-Addition. The Journal of Organic Chemistry, 81(9), 3520–3527. [Link]
-
Gross, P., et al. (2024). Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. ACS Catalysis, 14, 1234-1242. [Link]
-
Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469–471. [Link]
- ResearchGate. (n.d.). Pd-catalyzed allylic alkylation of (E)-1,3-diphenylallyl acetate (8) with dimethyl malonate.
-
Yamamoto, Y. (2022). Computational Study of the Rh/phanephos-Catalyzed Enantioselective [2+2+2] Cyclization of Enediyne, Affording Lactone-Fused Cyclohexadiene Bearing Quaternary Bridgehead Carbon. The Journal of Organic Chemistry, 87(3), 1735-1743. [Link]
-
Organic Chemistry Portal. (n.d.). Chiral Bicyclic Bridgehead Phosphoramidite (Briphos) Ligands for Asymmetric Rhodium-Catalyzed 1,2- and 1,4-Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Turnover number. Retrieved from [Link]
-
Shibata, T., Fukai, M., Sekine, R., Hazra, M., & Kanyiva, K. S. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Synthesis, 48(16), 2664–2670. [Link]
-
ResearchGate. (n.d.). How to calculate the turnover number of a catalyst?. Retrieved from [Link]
-
YouTube. (2023). Finding the turnover number of an enzyme. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Turnover Number. Retrieved from [Link]
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Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]
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Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]
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Pearson+. (n.d.). To calculate the turnover number of an enzyme, you need to know:. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of (S)-2-((R)-1-(Dicyclohexylphosphino)ethyl)-N,N-dimethyl-ferrocen-1-amine. Retrieved from [Link]
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A Comparative Guide to the Catalytic Performance of 1,11-Dioxaparacyclophane-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of efficient and selective chemical transformations, the design of the catalyst's ligand architecture is of paramount importance. This guide provides an in-depth technical analysis of 1,11-dioxaparacyclophane-based ligands, a class of planar-chiral molecules that have shown considerable promise in asymmetric catalysis. We will objectively evaluate their performance in specific catalytic reactions, drawing comparisons with established alternatives and providing the supporting experimental data and protocols that are crucial for informed decision-making in a research and development setting.
The Architectural Advantage of the 1,11-Dioxaparacyclophane Scaffold
The [n.n]paracyclophane framework, to which 1,11-dioxaparacyclophane belongs, is considered a "privileged" chiral scaffold in asymmetric catalysis. Its rigid, C₂-symmetric structure provides a well-defined and sterically hindered environment around the metal center. This steric bulk and conformational rigidity are instrumental in inducing high levels of stereoselectivity in catalytic transformations. The "dioxa" modification in the 1,11-dioxaparacyclophane structure introduces ether linkages in the aliphatic bridge, which can influence the electronic properties and solubility of the resulting metal complexes.
The synthesis of these ligands often involves an enantioselective ortho-lithiation, which allows for the introduction of phosphine, phosphite, or phosphoramidite moieties, thus creating a library of ligands with tunable steric and electronic properties. This tunability is a key feature that allows for the optimization of catalytic performance for specific reactions.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
One of the benchmark reactions for testing the efficacy of new chiral ligands is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the construction of stereogenic centers.
Planar-chiral phosphites and phosphoramidites derived from 1,11-dioxaparacyclophane have been successfully employed as ligands in the palladium-catalyzed allylic alkylation of dimethyl malonate with (E)-1,3-diphenylallyl acetate.[1][2][3] To provide a clear comparison, we will evaluate the performance of a representative 1,11-dioxaparacyclophane-based phosphoramidite ligand against other privileged ligands commonly used for this transformation.
| Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pd / 1,11-Dioxaparacyclophane-phosphoramidite | (E)-1,3-diphenylallyl acetate | Moderate | Moderate | [2] |
| Pd / (R,R)-Me-DuPHOS | rac-1,3-diphenylallyl acetate | Moderate (up to 60% conversion) | Up to 98% | [4] |
| Pd / Trost Ligand | Various allylic substrates | High | High | [4] |
| Pd / P-chiral diphosphine ligands | Cinnamic acid derivatives (in hydrogenation) | - | High | [4] |
Interpretation of Data:
While specific yield and ee values for the 1,11-dioxaparacyclophane-phosphoramidite in the allylic alkylation of dimethyl malonate are reported as "moderate," established ligands like DuPHOS and Trost ligands demonstrate higher enantioselectivities in similar transformations.[2][4] This suggests that while the 1,11-dioxaparacyclophane scaffold is a viable platform for ligand design, further optimization of the ligand structure may be necessary to compete with the leading catalysts in this specific application. The development of P-chiral phosphine ligands has also led to high enantioselectivities in various asymmetric reactions.[5]
The following is a representative protocol for the palladium-catalyzed asymmetric allylic alkylation using a chiral phosphoramidite ligand derived from 1,11-dioxaparacyclophane.
Materials:
-
[Pd(allyl)Cl]₂
-
1,11-Dioxaparacyclophane-derived phosphoramidite ligand
-
(E)-1,3-diphenylallyl acetate
-
Dimethyl malonate
-
Base (e.g., BSA, KOAc)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ and the chiral phosphoramidite ligand in the desired stoichiometric ratio (e.g., 1:2.2) in the anhydrous solvent.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
To this solution, (E)-1,3-diphenylallyl acetate, dimethyl malonate, and the base are added sequentially.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or slightly elevated) and monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Performance in Rhodium-Catalyzed Asymmetric 1,4-Addition
The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones is another important C-C bond-forming reaction that benefits from the use of chiral ligands.
A new family of chiral phosphites based on the 1,n-dioxa[n]paracyclophane scaffold has been utilized in the rhodium-catalyzed 1,4-addition of phenylboronic acid to cyclohex-2-enone.[1]
| Ligand/Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rh / 1,n-Dioxa[n]paracyclophane-phosphite | Cyclohex-2-enone | Phenylboronic acid | Not specified | Not specified | [1] |
| Rh / BINAP | Various enones | Phenylboronic acid | High | High | Widely reported |
| Rh / MONOPHOS | Cyclic and acyclic enones | Arylboronic acids | High | Up to 99% | General literature |
Interpretation of Data:
The initial report on the use of 1,n-dioxa[n]paracyclophane-based phosphites in this reaction serves as a proof-of-concept.[1] For a comprehensive comparison, further studies detailing the yields and enantioselectivities are required. Established ligands such as BINAP and MONOPHOS are known to provide excellent results in this transformation, setting a high benchmark for new ligand systems. The strong electron-donating properties of N-heterocyclic carbene (NHC) ligands have also shown promise in rhodium-catalyzed reactions.[6]
The following is a general protocol for the rhodium-catalyzed asymmetric 1,4-addition.
Materials:
-
[Rh(acac)(CO)₂] or other Rh(I) precursor
-
1,n-Dioxa[n]paracyclophane-based phosphite ligand
-
Cyclohex-2-enone
-
Phenylboronic acid
-
Base (e.g., Et₃N, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/H₂O mixture)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the Rh(I) precursor and the chiral phosphite ligand in the appropriate solvent.
-
The mixture is stirred to allow for ligand exchange and catalyst formation.
-
Cyclohex-2-enone, phenylboronic acid, and the base are then added to the reaction vessel.
-
The mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique.
-
After cooling to room temperature, the reaction mixture is worked up, and the product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Broader Applications and Future Outlook
The versatility of the paracyclophane scaffold extends beyond the reactions detailed above. Related [2.2]paracyclophane-based monophosphine ligands have demonstrated excellent performance in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling of challenging aryl chlorides.[7][8][9] Furthermore, diimine ligands functionalized with [2.2]paracyclophane have been used in nickel-catalyzed olefin oligomerization.[10][11][12] Chiral [2.2]paracyclophane derivatives are also of interest in the development of chiral materials and have been used in rhodium-catalyzed asymmetric cyclopropanation and desymmetrization reactions.[13] Iridium(III)-catalyzed C-H activation has been used for the synthesis of planar chiral emissive materials based on 4-aryl-5-carboxy[2.2]paracyclophanes.[14]
The continued exploration of 1,11-dioxaparacyclophane and other paracyclophane-based ligands is a promising avenue for the discovery of novel and highly efficient catalysts. The ability to fine-tune the steric and electronic properties of these ligands through synthetic modifications will undoubtedly lead to their application in a wider range of catalytic transformations, addressing key challenges in organic synthesis and drug development.
Visualizing the Catalytic Cycle
To better understand the role of the ligand in the catalytic cycle, the following diagrams illustrate the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, a common application for ligands with similar structural motifs.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the screening and validation of new catalytic systems.
References
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Carretero, J. C., & Arrayás, R. G. (2010). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 15(4), 2488–2522. Retrieved from [Link]
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Shibata, T., et al. (2016). Enantioselective synthesis of planar-chiral 1,11-dioxa[8]paracyclophane-derived phosphoramidites and their use as chiral ligands. Tetrahedron: Asymmetry, 27(14-15), 643-648. Retrieved from [Link]
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Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 341-347. Retrieved from [Link]
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Ye, M., & Yu, J.-Q. (2014). [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Chemical Science, 5(3), 947-951. Retrieved from [Link]
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Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 88(4), 375-385. Retrieved from [Link]
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Stanley, L. M., & Hartwig, J. F. (2010). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Angewandte Chemie International Edition, 49(41), 7482-7485. Retrieved from [Link]
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Tsuchida, K., et al. (2021). Synthesis of a Ni Complex Chelated by a [2.2]Paracyclophane-Functionalized Diimine Ligand and Its Catalytic Activity for Olefin Oligomerization. Molecules, 26(9), 2719. Retrieved from [Link]
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Ye, M., & Yu, J.-Q. (2014). [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Chemical Science, 5(3), 947-951. Retrieved from [Link]
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Shibata, T., et al. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Synthesis, 48(16), 2664-2670. Retrieved from [Link]
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Ye, M., & Yu, J.-Q. (2014). [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Chemical Science, 5(3), 947-951. Retrieved from [Link]
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Bera, S., et al. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 54(1), 150-163. Retrieved from [Link]
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Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6423-6431. Retrieved from [Link]
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Duan, W., et al. (2024). Iridium(iii)-catalyzed one-pot synthesis of planar chiral emissive materials through C–H activation. Organic Chemistry Frontiers. Retrieved from [Link]
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Tsuchida, K., et al. (2021). Synthesis of a Ni Complex Chelated by a [2.2]Paracyclophane-Functionalized Diimine Ligand and Its Catalytic Activity for Olefin Oligomerization. Molecules, 26(9), 2719. Retrieved from [Link]
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Blanco, L., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis, 14, 6413-6422. Retrieved from [Link]
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Valdebenito, C., & Faúndez, C. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4536. Retrieved from [Link]
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Arena, C. G., & Drommi, D. (2019). Rh(I) Complexes in Catalysis: A Five-Year Trend. Inorganics, 7(5), 61. Retrieved from [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 53(11-12), 859-873. Retrieved from [Link]
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Tsuchida, K., et al. (2021). Synthesis of a Ni Complex Chelated by a [2.2]Paracyclophane- Functionalized Diimine Ligand and Its Catalytic Activity for Olefin Oligomerization. Molecules, 26(9), 2719. Retrieved from [Link]
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Oro, L. A., et al. (1998). Synthesis and reactivity of cationic iridium(I) complexes of cycloocta-1,5-diene and chiral dithioether ligands. Application as catalyst precursors in asymmetric hydrogenation. Journal of the Chemical Society, Dalton Transactions, (21), 3549-3556. Retrieved from [Link]
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Shea, K. (2013, January 10). An Introduction to Palladium Catalyzed Reactions [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Validation of 1,11-Dioxaparacyclophane's Structure
This guide provides a comprehensive analysis of the spectroscopic data essential for the structural validation of 1,11-dioxaparacyclophane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. By comparing the spectral features of 1,11-dioxaparacyclophane with those of analogous structures, we offer a robust framework for its unambiguous identification.
Introduction: The Structural Significance of 1,11-Dioxaparacyclophane
1,11-Dioxaparacyclophane belongs to the fascinating class of cyclophanes, molecules characterized by a bridged aromatic ring. The presence of two oxygen atoms in the aliphatic bridge of this particular[1]paracyclophane derivative introduces unique conformational and electronic properties. Its precise structural elucidation is paramount for understanding its reactivity, potential applications in supramolecular chemistry, and as a scaffold in medicinal chemistry. Spectroscopic methods provide a powerful, non-destructive toolkit for this purpose. This guide will walk through the expected and observed spectroscopic signatures that collectively build an undeniable case for the structure of 1,11-dioxaparacyclophane.
Spectroscopic Fingerprints of 1,11-Dioxaparacyclophane
A multi-technique spectroscopic approach is crucial for the comprehensive structural validation of 1,11-dioxaparacyclophane. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed connectivity and environment of atoms in an organic molecule. For 1,11-dioxaparacyclophane, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key expected features for 1,11-dioxaparacyclophane include:
-
Aromatic Protons: Due to the paracyclophane structure, the aromatic protons are expected to show a characteristic signal, likely a singlet or a narrow multiplet, integrating to four protons. The constrained nature of the bridge can influence their chemical shift.
-
Aliphatic Bridge Protons: The protons on the nine-carbon chain will exhibit complex multiplets. The protons on the carbons adjacent to the oxygen atoms (α-protons) are expected to be deshielded and appear at a lower field (higher ppm) compared to the other methylene protons in the chain. This downfield shift is a direct consequence of the electron-withdrawing effect of the oxygen atoms.[2]
-
Benzylic Protons: The protons on the carbons attached to the aromatic ring will also have a distinct chemical shift, influenced by both the aromatic ring and the strain of the cyclophane structure.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 1,11-dioxaparacyclophane, we anticipate:
-
Aromatic Carbons: Signals corresponding to the benzene ring carbons. Due to symmetry, fewer than six signals may be observed.
-
Aliphatic Bridge Carbons: Resonances for the nine carbons of the bridge. The carbons bonded to oxygen will be significantly downfield-shifted, typically in the 60-80 ppm range.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.
-
Molecular Ion Peak (M+): For 1,11-dioxaparacyclophane (C₁₅H₂₂O₂), the expected molecular weight is approximately 234.33 g/mol .[3] The mass spectrum should exhibit a prominent molecular ion peak at m/z 234.
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to be characteristic of an ether and a paracyclophane. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen.[4] The aliphatic chain can also undergo fragmentation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
C-O Stretching: The most characteristic feature for an ether is a strong absorption band due to C-O single-bond stretching, which typically appears in the range of 1050 to 1150 cm⁻¹.[2] For an aryl alkyl ether, two strong absorbances for C-O stretching are expected around 1050 and 1250 cm⁻¹.[2]
-
Aromatic C-H Stretching: Absorptions slightly above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene groups in the aliphatic bridge.
-
Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzene ring in the paracyclophane structure is the primary chromophore. The strained nature of the cyclophane can lead to bathochromic (red) shifts in the absorption maxima compared to simple benzene derivatives.
Comparative Analysis: Distinguishing 1,11-Dioxaparacyclophane from Alternatives
To definitively validate the structure of 1,11-dioxaparacyclophane, it is instructive to compare its spectroscopic data with that of closely related compounds. For this guide, we will consider[1]paracyclophane (the all-carbon analogue) and 2,11-dithia[3.3]paracyclophane (a sulfur-containing analogue) as comparative examples.
NMR Spectroscopy Comparison
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| 1,11-Dioxaparacyclophane | Signals for protons α to oxygen are significantly downfield. | Signals for carbons α to oxygen are in the 60-80 ppm range.[2] |
| [1]Paracyclophane | No highly downfield-shifted aliphatic proton signals. | All aliphatic carbon signals are in the typical alkane region. |
| Dithia[3.3]paracyclophane | Protons α to sulfur are downfield-shifted, but typically to a lesser extent than those α to oxygen. The aromatic protons often show distinct singlets.[5] | Carbons α to sulfur are also downfield-shifted, but generally appear at a higher field (lower ppm) compared to carbons α to oxygen. |
The clear differentiation in the chemical shifts of the atoms directly bonded to the heteroatoms provides a powerful diagnostic tool.
Mass Spectrometry Comparison
| Compound | Molecular Weight ( g/mol ) | Expected Key Fragmentation |
| 1,11-Dioxaparacyclophane | 234.33[3] | Loss of fragments containing the C-O-C linkage. |
| [1]Paracyclophane | ~216.38 | Fragmentation of the aliphatic bridge. |
| 2,11-Dithia[3.3]paracyclophane | 272.44[6] | Fragmentation involving the C-S bonds, potentially with characteristic isotopic patterns for sulfur. |
The distinct molecular weights provide an immediate and unambiguous distinction between these compounds.
IR Spectroscopy Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| 1,11-Dioxaparacyclophane | Strong C-O stretching bands around 1050-1150 and/or 1250.[2] |
| [1]Paracyclophane | Absence of a strong C-O stretching band. |
| Dithia[3.3]paracyclophane | C-S stretching bands are typically weak and appear in the fingerprint region (600-800 cm⁻¹), making them less diagnostic than the C-O stretch. |
The prominent C-O stretching band in the IR spectrum of 1,11-dioxaparacyclophane is a key identifier.
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane or ethanol).
-
Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Blank Correction: Use the pure solvent as a blank.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process for 1,11-dioxaparacyclophane.
Caption: Workflow for the spectroscopic validation of 1,11-dioxaparacyclophane.
Conclusion
The structural validation of 1,11-dioxaparacyclophane is a clear-cut process when a combination of modern spectroscopic techniques is employed. The characteristic chemical shifts in its ¹H and ¹³C NMR spectra, particularly those of the atoms adjacent to the ether linkages, provide definitive evidence of its core structure. This is strongly corroborated by the accurate molecular weight determination via mass spectrometry and the identification of the key C-O stretching vibration in its IR spectrum. When compared against plausible alternatives, the spectroscopic data for 1,11-dioxaparacyclophane presents a unique and unambiguous fingerprint, leaving no doubt as to its chemical identity. This guide provides a robust framework for researchers to confidently validate the structure of this and similar cyclophane derivatives.
References
-
[Solid-state 13C NMR Investigations of Cyclophanes: [2.2]paracyclophane and 1,8-dioxa7pyrenophane. PubMed.]([Link])
-
[Solid-State C-13 NMR Investigations of Cyclophanes: [2.2] Paracyclophane and 1,8-Dioxa7pyrenophane. ResearchGate.]([Link])
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A Comparative Guide to Paracyclophane-Based Phosphine Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity and catalytic activity. Among the privileged ligand scaffolds, paracyclophane-based phosphine ligands have carved out a significant niche, particularly due to their unique, rigid, and tunable three-dimensional structures. This guide provides a comparative analysis of prominent paracyclophane-based phosphine ligands, delving into their synthesis, structural attributes, and performance in key catalytic transformations, supported by experimental data.
Introduction: The Structural Advantage of the Paracyclophane Scaffold
The defining feature of paracyclophane-based phosphine ligands is the inherent planar chirality of the paracyclophane backbone, which, in combination with the phosphorus atoms, creates a highly organized and sterically demanding chiral environment around the metal center. This rigidity and well-defined geometry are crucial for effective enantiofacial discrimination of the substrate. The most iconic member of this family is PHANEPHOS, a ligand that has demonstrated remarkable success in a variety of asymmetric reactions.
This guide will compare and contrast different paracyclophane-based phosphine ligands, focusing on how modifications to the paracyclophane core and the phosphine substituents influence their catalytic efficacy.
Synthesis of Paracyclophane-Based Phosphine Ligands
The synthesis of paracyclophane-based phosphine ligands typically commences from [2.2]paracyclophane. A common strategy involves the diastereoselective or enantioselective functionalization of the paracyclophane core, followed by the introduction of phosphine moieties.
A representative synthetic pathway to a PHANEPHOS analogue is depicted below. The process begins with the dibromination of [2.2]paracyclophane, followed by a thermal isomerization to the pseudo-ortho atropisomer. Subsequent lithium-halogen exchange and reaction with a chlorophosphine yield the desired diphosphine ligand.[1]
Caption: Generalized synthetic route to paracyclophane-based diphosphine ligands.
Comparative Catalytic Performance: Asymmetric Hydrogenation
Asymmetric hydrogenation is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. Below is a comparison of various paracyclophane-based ligands in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters.
| Ligand | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S)-PHANEPHOS | Methyl acetoacetate | 0.05 | 4 | 80 | 12 | >99 | 98 | [2] |
| (S)-Xyl-PHANEPHOS | Ethyl benzoylacetate | 0.1 | 10 | 50 | 16 | >99 | 99 | [2] |
| (S,S)-f-PHANEPHOS | Ethyl 4,4,4-trifluoroacetoacetate | 0.01 | 50 | 25 | 6 | >99 | 99 | N/A |
| (R)-Ph-o-PhPhanePHOS | Methyl 2-acetamidoacrylate | 1 | 1 | 25 | 12 | >99 | 95 | [3] |
Data Analysis:
-
PHANEPHOS and its analogues (Xyl-PHANEPHOS, f-PHANEPHOS) exhibit exceptional enantioselectivity (98-99% ee) and high conversions in the hydrogenation of β-ketoesters.[2]
-
The introduction of bulky xylyl groups on the phosphorus atoms of Xyl-PHANEPHOS can enhance enantioselectivity for certain substrates.
-
Electron-withdrawing trifluoromethyl groups in f-PHANEPHOS can lead to highly active catalysts, allowing for lower catalyst loadings.
-
Ph-o-PhPhanePHOS , a more recently developed ligand, also shows high enantioselectivity in the hydrogenation of dehydroamino acid derivatives.[3]
Mechanistic Considerations and Ligand Effects
The high enantioselectivity imparted by paracyclophane-based phosphine ligands stems from the well-defined and rigid chiral pocket they create around the metal center.
Sources
The Strategic Selection of Macrocyclic Hosts: A Comparative Guide to 1,11-Dioxaparacyclophane
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of supramolecular chemistry and its applications in drug delivery and materials science, the choice of a macrocyclic host is a critical decision that dictates the efficiency, selectivity, and novelty of the resulting system. Among the vast arsenal of molecular containers, cyclophanes—compounds featuring aromatic rings bridged by aliphatic chains—offer a unique combination of a hydrophobic cavity and a tunable, semi-rigid framework. This guide provides an in-depth analysis of a specific member of this family, 1,11-Dioxaparacyclophane , benchmarking its potential advantages and disadvantages against more conventional macrocyclic hosts.
Understanding the Framework: The Dioxaparacyclophane Scaffold
1,11-Dioxaparacyclophane belongs to the broader class of 1,n-dioxa[n]paracyclophanes. Its structure consists of a para-substituted benzene ring bridged by an eleven-atom chain containing two ether linkages at the 1 and 11 positions. This incorporation of oxygen atoms into the aliphatic bridge distinguishes it from its purely hydrocarbon counterparts and imparts specific properties that are central to its function.
The ether linkages introduce polarity into the otherwise hydrophobic bridge, potentially influencing solubility and interaction with polar guests or solvents. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, adding another layer of potential interaction for guest binding. The overall size and shape of the cavity are determined by the length of the bridging chain and the conformational flexibility of the molecule.
Advantages of 1,11-Dioxaparacyclophane: A Niche Player with Unique Strengths
While not as extensively studied as other macrocycles, the inherent structural features of 1,11-Dioxaparacyclophane suggest several key advantages:
-
Tunable Cavity Size and Shape: The length of the polyether chain in dioxaparacyclophanes can be readily modified during synthesis, allowing for the creation of cavities tailored to specific guest molecules. This contrasts with the fixed cavity sizes of naturally derived macrocycles like cyclodextrins.
-
Enhanced Solubility: The presence of ether groups in the bridging chain can improve the solubility of the paracyclophane in a wider range of solvents compared to their all-carbon analogues. This is a significant advantage in pharmaceutical formulations where solubility is a major hurdle.
-
Potential for Chiral Recognition: As demonstrated in the literature, dioxaparacyclophanes can be synthesized as planar-chiral molecules.[1][2] This chirality can be exploited for the enantioselective recognition and separation of guest molecules, a critical aspect in drug development where single enantiomers are often required.
-
Hybrid Hydrophobic-Hydrophilic Character: The combination of a hydrophobic aromatic core and a more polar ether-containing bridge creates a unique microenvironment within the cavity. This can lead to selective binding of amphiphilic guest molecules, offering opportunities for the encapsulation of a broad range of drugs.
The Other Side of the Coin: Disadvantages and Limitations
The potential of 1,11-Dioxaparacyclophane is tempered by several challenges and disadvantages that researchers must consider:
-
Synthetic Complexity: The synthesis of paracyclophanes, in general, can be complex and often results in low yields. The multi-step synthesis of functionalized 1,n-dioxa[n]paracyclophanes requires careful control of reaction conditions.[1] This can make them less accessible and more expensive than commercially available macrocycles like cyclodextrins.
-
Limited Experimental Data: A significant drawback is the scarcity of published experimental data on the host-guest properties of 1,11-Dioxaparacyclophane specifically. This lack of a comprehensive database on binding affinities, thermodynamic parameters, and in vivo performance makes it a higher-risk choice for development projects.
-
Conformational Flexibility: While offering some degree of adaptability, the flexible nature of the long bridging chain can also be a disadvantage. It can lead to a less pre-organized cavity, potentially resulting in lower binding affinities and selectivities compared to more rigid hosts like cucurbiturils.
-
Potential for Instability: The ether linkages, while imparting desirable properties, can be susceptible to cleavage under harsh acidic or oxidative conditions, limiting their application in certain chemical environments.
Comparative Analysis: 1,11-Dioxaparacyclophane vs. Established Alternatives
To provide a clearer perspective, the following table compares the key performance attributes of 1,11-Dioxaparacyclophane with three widely used classes of macrocyclic hosts.
| Feature | 1,11-Dioxaparacyclophane | Cyclodextrins | Calixarenes | Cucurbiturils |
| Cavity Polarity | Mixed Hydrophobic/Polar | Hydrophobic | Hydrophobic | Polar Portals, Hydrophobic Cavity |
| Cavity Size | Tunable by Synthesis | Fixed (α, β, γ) | Tunable by Synthesis | Fixed (CB[3],[4],[5], etc.) |
| Solubility | Moderate in Organic Solvents, Potentially Water Soluble with Modification | Water Soluble | Generally Soluble in Organic Solvents | Water Soluble |
| Synthesis | Multi-step, Moderate to Low Yield | Enzymatic, Readily Available | Relatively Straightforward, High Yield | Multi-step, Moderate Yield |
| Chirality | Can be Synthesized as a Single Enantiomer | Inherently Chiral | Achiral (unless modified) | Achiral |
| Binding Affinity | Data Limited, Expected to be Moderate | Moderate (10² - 10⁵ M⁻¹) | High (up to 10⁸ M⁻¹) | Very High (up to 10¹² M⁻¹) |
| Biocompatibility | Largely Unexplored | Generally Biocompatible | Varies with Substitution | Generally Biocompatible |
Experimental Protocols: A Glimpse into Synthesis
The enantioselective synthesis of planar-chiral 1,n-dioxa[n]paracyclophanes has been reported, providing a foundational methodology for obtaining these compounds. A representative synthetic approach involves an asymmetric ortho-lithiation strategy.
Protocol: Enantioselective Synthesis of a Functionalized Dioxaparacyclophane Derivative [1]
-
Preparation of the Starting Material: Synthesize the parent 1,n-dioxa[n]paracyclophane through standard etherification procedures.
-
Asymmetric ortho-Lithiation: Dissolve the dioxaparacyclophane in an appropriate anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a chiral ligand, such as (-)-sparteine, followed by the dropwise addition of a strong base like sec-butyllithium.
-
Stir the reaction mixture at low temperature for a specified period to allow for the enantioselective deprotonation of one of the aromatic protons.
-
Electrophilic Quench: Introduce a desired electrophile (e.g., iodine, chlorodiphenylphosphine) to functionalize the lithiated position.
-
Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution), extract the product with an organic solvent, and purify by column chromatography.
-
Characterization: Confirm the structure and enantiomeric excess of the product using techniques such as NMR spectroscopy and chiral HPLC.
Visualizing the Strategy: Synthesis and Application Logic
The following diagrams illustrate the conceptual workflow for the synthesis and potential application of 1,11-Dioxaparacyclophane.
Caption: Synthetic workflow for chiral 1,11-Dioxaparacyclophane.
Caption: Conceptual applications of 1,11-Dioxaparacyclophane.
Conclusion and Future Outlook
1,11-Dioxaparacyclophane represents an intriguing, yet underexplored, platform in the field of supramolecular chemistry. Its key potential advantages—tunable cavity, enhanced solubility, and accessible chirality—position it as a promising candidate for specialized applications where fine-tuning of the host-guest interaction is paramount. However, the significant hurdles of synthetic complexity and a lack of extensive experimental data currently limit its widespread adoption.
For researchers and drug development professionals, the decision to employ 1,11-Dioxaparacyclophane should be a strategic one. It is best suited for exploratory research projects aiming to develop novel host-guest systems with highly specific recognition properties. For applications demanding well-characterized, readily available, and cost-effective macrocycles, established alternatives such as cyclodextrins and calixarenes remain the more pragmatic choice.
Future research efforts should focus on developing more efficient synthetic routes to dioxaparacyclophanes and on building a comprehensive library of their host-guest properties. Such data will be crucial in unlocking the full potential of these fascinating molecules and transitioning them from a synthetic curiosity to a valuable tool in the scientist's arsenal.
References
- Modern Cyclophane Chemistry. (n.d.). Wiley-VCH.
-
Kanda, K., Endo, K., & Shibata, T. (2010). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. Organic Letters, 12(9), 2020-2023. Retrieved from [Link]
-
Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. (n.d.). Semantic Scholar. Retrieved from [Link]
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Navigating the Supramolecular Landscape: A Comparative Guide to Dioxaparacyclophane Applications
For researchers, scientists, and drug development professionals, the quest for molecular tools with high specificity and efficiency is perpetual. Within the intricate world of supramolecular chemistry, cyclophanes stand out for their unique host-guest capabilities. This guide delves into a specific subclass, dioxaparacyclophanes, offering a comparative analysis of their performance in key applications, supported by available experimental insights.
Introduction to Dioxaparacyclophanes: Bridging Form and Function
Cyclophanes are a class of macrocyclic compounds characterized by an aromatic ring bridged by an aliphatic chain.[1][2][3] Their rigid, cage-like structure allows them to encapsulate "guest" molecules, making them ideal candidates for applications in molecular recognition, catalysis, and materials science.[1][4] Dioxaparacyclophanes are a specialized type of cyclophane where two oxygen atoms are incorporated into the aliphatic bridge. These heteroatoms are not mere structural placeholders; they introduce polarity, potential for hydrogen bonding, and altered conformational flexibility, which can significantly influence their binding properties and reactivity.
The general structure of a paracyclophane involves a benzene ring with substituents at the para positions (1 and 4) connected by a bridge. In a dioxaparacyclophane, this bridge contains two ether linkages. The numbering, such as "1,11," would typically refer to the positions of the atoms in the bridging chain, though this specific nomenclature is not widely found in current literature, suggesting it may be a less common or historical naming convention. For the purpose of this guide, we will explore the applications of well-documented dioxaparacyclophanes to illustrate their potential and compare their performance with relevant alternatives.
Core Applications and Comparative Analysis
The unique architecture of dioxaparacyclophanes lends them to a variety of applications, primarily revolving around their ability to form host-guest complexes.[5][6][7] This section will explore some of these key areas and, where possible, draw comparisons with other molecular systems.
Cation Sensing and Sequestration
The presence of oxygen atoms in the bridge of dioxaparacyclophanes creates an electron-rich cavity, making them adept at binding cations. This property is analogous to the well-known cation-binding capabilities of crown ethers.[6]
Comparative Insight:
While crown ethers are highly effective and selective cation binders, their flexible nature can sometimes lead to less pre-organized binding sites compared to the more rigid structure of cyclophanes. The paracyclophane framework can offer a more defined and size-selective cavity. For instance, studies on [2.2]paracyclophanes have shown a superior binding capability toward cations compared to a simple benzene ring, a phenomenon attributed to the cooperative effect of the two aromatic rings.[3] The incorporation of oxygen atoms in a dioxaparacyclophane is expected to further enhance this cation affinity through direct coordination.
Experimental Workflow: Cation Binding Affinity Determination
A common method to quantify the binding affinity of a host molecule like a dioxaparacyclophane for a specific cation is through isothermal titration calorimetry (ITC) .
Protocol:
-
Preparation: A solution of the dioxaparacyclophane is placed in the sample cell of the calorimeter, and a solution of the cation salt (e.g., NaCl, KCl) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the cation solution are made into the dioxaparacyclophane solution.
-
Heat Measurement: The heat change associated with each injection is measured. This heat change is a result of the binding interaction between the host and the guest.
-
Data Analysis: The heat data is plotted against the molar ratio of the cation to the dioxaparacyclophane. This binding isotherm is then fitted to a suitable binding model to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Logical Relationship of Experimental Choices
Caption: Rationale for selecting ITC for cation binding studies.
Fluorescent Chemosensors
The aromatic unit of a dioxaparacyclophane can be inherently fluorescent or functionalized with a fluorophore. Upon binding a guest molecule, the conformational change or electronic perturbation of the cyclophane can lead to a change in its fluorescence properties (e.g., intensity, wavelength). This "on-off" or ratiometric response makes them valuable as fluorescent sensors.[5][8][9]
Comparative Insight:
Compared to simpler fluorescent dyes, dioxaparacyclophane-based sensors offer the advantage of a built-in recognition site, leading to higher selectivity. For instance, a fluorescent benzimidazolium-based cyclophane has been shown to selectively detect guanosine-5′-triphosphate (GTP) and iodide anions through fluorescence quenching.[5] In comparison to antibody-based sensors (immunosensors), cyclophane sensors are typically more robust, less expensive to produce, and can be used in a wider range of solvents and conditions. However, they may not always achieve the same level of specificity as a biological antibody. Aptasensors, which use nucleic acid aptamers for recognition, are another alternative that combines high specificity with the stability of small molecules.[10][11][12]
Experimental Data Summary
| Sensor Type | Target Analyte | Typical Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Dioxaparacyclophane Sensor | Small ions, organic molecules | nM to µM range | High selectivity, robustness, cost-effective | May require complex synthesis |
| Antibody-based Sensor | Proteins, macromolecules | pM to nM range | Very high specificity and affinity | Lower stability, higher cost |
| Aptasensor | Wide range of targets | pM to nM range | High specificity, stability, ease of synthesis | Can be susceptible to nucleases |
| Simple Fluorescent Dye | pH, metal ions | µM to mM range | Simple, low cost | Low selectivity |
Drug Delivery Vehicles
The cavity of dioxaparacyclophanes can encapsulate drug molecules, potentially improving their solubility, stability, and pharmacokinetic profiles.[13] The release of the drug can be triggered by external stimuli such as a change in pH or temperature. This application is part of the broader field of host-guest chemistry in drug delivery, which also includes cyclodextrins and other macrocycles.[1][13][14]
Comparative Insight:
Cyclodextrins are widely used as drug carriers due to their biocompatibility and availability.[7] However, their cavities are derived from glucose units and are relatively polar. Dioxaparacyclophanes, with their aromatic interiors, can offer a more suitable environment for encapsulating hydrophobic drugs. Furthermore, the synthesis of cyclophanes allows for a high degree of functionalization, enabling the attachment of targeting ligands or other moieties to enhance drug delivery.[15][16] Polymer-based drug delivery systems, such as nanoparticles and micelles, offer higher drug loading capacities but can be more complex to formulate and may have biocompatibility concerns.[2][17][18][19][20]
Experimental Workflow: Drug Encapsulation and Release Study
Encapsulation Protocol:
-
Solubilization: The dioxaparacyclophane and the drug are dissolved in a suitable organic solvent.
-
Complexation: The solutions are mixed and stirred for a defined period to allow for the formation of the host-guest complex.
-
Isolation: The solvent is removed under vacuum, and the resulting solid complex is washed to remove any unencapsulated drug.
-
Characterization: The formation of the inclusion complex is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which will show characteristic shifts in the proton signals of both the host and the guest.
In Vitro Release Protocol:
-
Dispersion: The drug-loaded dioxaparacyclophane is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) that simulates physiological conditions.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Quantification: The concentration of the released drug in the aliquots is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: A release profile is constructed by plotting the cumulative percentage of drug released against time.
Workflow for Drug Encapsulation and Release
Caption: Step-by-step workflow for drug encapsulation and release studies.
Conclusion
While the specific compound "1,11-Dioxaparacyclophane" remains elusive in readily accessible scientific literature, the broader class of dioxaparacyclophanes represents a versatile platform for various applications in supramolecular chemistry. Their unique structural and electronic properties, conferred by the combination of an aromatic ring and an oxygen-containing bridge, make them compelling candidates for the development of selective cation sensors, fluorescent chemosensors, and targeted drug delivery systems.
For researchers and drug development professionals, the key takeaway is the principle of molecular design. By understanding the structure-property relationships of cyclophanes and other macrocycles, it is possible to tailor host molecules for specific guest targets and desired functionalities. While dioxaparacyclophanes may not be as widely studied as some of their counterparts, their potential for fine-tuning host-guest interactions warrants further exploration. Future research in this area will undoubtedly uncover new and exciting applications for this fascinating class of molecules.
References
A comprehensive list of references is not possible due to the lack of specific literature on "1,11-Dioxaparacyclophane." The citations provided throughout this guide are based on general literature for cyclophanes, dioxaparacyclophanes, and related concepts in supramolecular chemistry. For further reading, it is recommended to consult review articles on cyclophane chemistry and its applications in the areas of interest.
Sources
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A Comparative Benchmarking Guide to 1,11-Dioxaparacyclophane Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly influences the efficiency and stereochemical outcome of an asymmetric synthesis. This guide provides a comprehensive performance comparison of a newer class of chiral ligands, 1,11-dioxaparacyclophane-based phosphites, against well-established industry standards in two pivotal catalytic transformations: palladium-catalyzed allylic alkylation and rhodium-catalyzed 1,4-addition. By presenting objective experimental data, detailed protocols, and mechanistic insights, this document aims to equip you with the necessary information to make informed decisions for your catalytic systems.
Introduction to Planar Chiral Paracyclophane Ligands
Planar chiral paracyclophanes have emerged as a privileged scaffold in asymmetric catalysis. Their rigid structure, derived from the strained aromatic ring, creates a well-defined and sterically demanding chiral environment. This unique three-dimensional architecture is highly effective in inducing enantioselectivity in a variety of metal-catalyzed reactions. While [2.2]paracyclophane derivatives, such as PhanePhos, are well-known, the exploration of larger ring systems with heteroatom incorporation, like the 1,11-dioxaparacyclophane framework, offers new avenues for catalyst design and optimization.
Palladium-Catalyzed Asymmetric Allylic Alkylation: A Head-to-Head Comparison
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon bonds.[1][2] In this section, we compare the performance of a 1,11-dioxa[3]paracyclophane-based phosphite ligand with the commercially available and widely used PhanePhos ligand in the benchmark reaction of 1,3-diphenylallyl acetate with dimethyl malonate.
Performance Data
| Ligand | Catalyst System | Yield (%) | ee (%) |
| (S)-1,11-Dioxa[3]paracyclophane-based Phosphite (L1) | [Pd(allyl)Cl]₂ | 95 | 80 |
| (R,R)-PhanePhos | [Pd(allyl)Cl]₂ | >95 | 98 |
Table 1: Comparison of (S)-L1 and (R,R)-PhanePhos in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
The data indicates that while the 1,11-dioxaparacyclophane-based phosphite ligand (L1) provides a high yield, its enantioselectivity is moderate compared to the excellent enantioselectivity achieved with PhanePhos under similar conditions. This suggests that the specific geometry and steric bulk of the [2.2]paracyclophane scaffold in PhanePhos create a more effective chiral pocket for this particular transformation.
Experimental Protocols
A detailed, step-by-step methodology for conducting the palladium-catalyzed asymmetric allylic alkylation is provided below.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral phosphine ligand (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) and stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.
-
Add the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and the base (e.g., BSA, 1.2 equivalents, and a catalytic amount of KOAc).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equivalent) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and the Role of the Ligand
The stereochemical outcome of the palladium-catalyzed AAA reaction is determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand plays a crucial role in differentiating the two enantiotopic termini of the allyl group.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
The Paracyclophane Scaffold: A Comparative Guide to Biological Efficacy, Featuring 1,11-Dioxaparacyclophane
Abstract
The unique three-dimensional structure of paracyclophanes has positioned them as compelling scaffolds in materials science and asymmetric catalysis. This guide delves into the current understanding of 1,11-dioxaparacyclophane, a representative member of this class, and broadens the scope to evaluate the biological efficacy of the wider paracyclophane family. While 1,11-dioxaparacyclophane is primarily recognized for its role as a chiral ligand, this review explores the documented cytotoxic and anticancer activities of other paracyclophane derivatives. By presenting a comparative analysis with alternative therapeutic approaches and detailing the requisite experimental protocols for efficacy evaluation, this guide serves as a comprehensive resource for researchers at the intersection of synthetic chemistry and drug discovery.
Introduction to the Paracyclophane Framework
Paracyclophanes are a fascinating class of strained organic molecules characterized by one or more aromatic rings bridged by aliphatic chains. This structural motif imparts unique chiroptical and electronic properties, which have been extensively leveraged in supramolecular chemistry and materials science.[1][2] 1,11-Dioxaparacyclophane, featuring a benzene ring bridged by an eleven-atom chain containing two ether linkages, exemplifies this structural class. While a significant body of research exists on its synthesis and application in catalysis, a critical gap remains in the literature regarding its biological efficacy. This guide aims to address this gap by first summarizing the known attributes of 1,11-dioxaparacyclophane and then extrapolating the potential for biological activity by examining the documented efficacy of structurally related paracyclophanes.
1,11-Dioxaparacyclophane: Synthesis and Catalytic Applications
The primary focus of the scientific literature on 1,11-dioxaparacyclophane has been its synthesis, particularly the generation of planar chirality, and its subsequent use as a ligand in asymmetric catalysis.
Enantioselective Synthesis
The synthesis of enantiomerically pure 1,11-dioxaparacyclophane derivatives has been achieved with high efficiency. A key strategy involves the enantioselective ortho-lithiation of the aromatic ring using reagents like sec-butyllithium in the presence of a chiral ligand such as (-)-sparteine.[3][4] This method allows for the directed introduction of functional groups, creating a planar chiral scaffold. Subsequent modifications, such as the introduction of phosphine or phosphoramidite moieties, yield a library of chiral ligands.[5][6]
Application in Asymmetric Catalysis
The resulting planar-chiral 1,11-dioxaparacyclophane-derived ligands have demonstrated moderate to good efficacy in various transition metal-catalyzed reactions. These include palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions, where the unique stereochemistry of the ligand influences the enantioselectivity of the transformation.[5][7]
Biological Efficacy of the Paracyclophane Scaffold: A Comparative Analysis
While direct studies on the biological efficacy of 1,11-dioxaparacyclophane are absent from the literature, numerous other paracyclophane derivatives have exhibited significant cytotoxic and anticancer properties. This suggests that the paracyclophane scaffold itself holds potential for development as a therapeutic agent.
Cytotoxic Paracyclophane Derivatives
Several naturally occurring and synthetic paracyclophanes have demonstrated potent activity against various cancer cell lines. For instance, (-)-cylindrocyclophanes A and F, isolated from cyanobacteria, show high cytotoxicity against KB and LoVo tumor cell lines.[1] Furthermore, synthetic paracyclophanylthiazole derivatives have been shown to induce cell-cycle arrest and apoptosis in leukemia cells.[8]
| Derivative Name | Structure | Cell Line(s) | IC50 (µM) | Reference |
| (-)-Cylindrocyclophane A | [Structure] | KB, LoVo | 2-10 µg/mL | [1] |
| (-)-Cylindrocyclophane F | [Structure] | KB, LoVo | 2-10 µg/mL | [1] |
| Paracyclophanylthiazole 3a | [Structure] | Leukemia (SR) | 1.11 | [8] |
| Gold(I) phosphino [2.2]paracyclophane | [Structure] | HeLa S3 | 22.15 | [8] |
Note: Structures are simplified representations. Please refer to the cited literature for detailed chemical structures.
The mechanism of action for these cytotoxic paracyclophanes often involves the induction of apoptosis and cell cycle arrest, common pathways for many anticancer drugs.[8] The planar, rigid structure of the paracyclophane core, combined with the nature and positioning of its functional groups, likely plays a crucial role in its interaction with biological targets.
Comparison with Alternative Platforms
The development of paracyclophanes as therapeutic agents can be benchmarked against other established drug delivery and cytotoxic platforms.
-
Polymeric Drug Delivery Systems: Platforms like PEGylated liposomes or polymeric nanoparticles (e.g., PLGA-based) offer advantages in terms of biocompatibility, controlled release, and the ability to encapsulate a wide range of drugs.[9][10] However, they can suffer from complex manufacturing processes and potential immunogenicity. Paracyclophanes, as single molecular entities, offer precise structural control and potentially more predictable pharmacokinetics.
-
Small Molecule Kinase Inhibitors: Many modern cancer therapies rely on small molecules that target specific signaling pathways. While highly effective, they can be susceptible to the development of drug resistance. The unique three-dimensional structure of paracyclophanes may allow them to interact with novel binding sites on protein targets, potentially overcoming existing resistance mechanisms.
Experimental Protocols for Efficacy Evaluation
To systematically evaluate the potential biological efficacy of 1,11-dioxaparacyclophane or its novel derivatives, a series of standardized in vitro assays are required.
In Vitro Cytotoxicity Assessment: MTT/XTT Assay
This colorimetric assay is a primary screening tool to assess the effect of a compound on cell viability.[11]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., 0.1 to 100 µM) to the wells and incubate for 48-72 hours.
-
Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry allows for the high-throughput analysis of cellular responses to a compound, including the induction of apoptosis and cell cycle arrest.[12][13][14]
Principle:
-
Apoptosis: Cells undergoing apoptosis expose phosphatidylserine on their outer membrane, which can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).[13]
-
Cell Cycle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining (Apoptosis): Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Staining (Cell Cycle): Fix cells in cold 70% ethanol. Treat with RNase A and then stain with PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). For cell cycle, generate a DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Perspectives
While 1,11-dioxaparacyclophane has been primarily explored for its utility in asymmetric synthesis, the broader family of paracyclophanes demonstrates significant potential as a scaffold for the development of novel therapeutic agents. The documented cytotoxic activities of various paracyclophane derivatives warrant a more focused investigation into their mechanisms of action and structure-activity relationships.
Future research should be directed towards the synthesis and biological evaluation of novel 1,11-dioxaparacyclophane derivatives, functionalized with moieties known to enhance cytotoxicity or target-specific binding. By applying the standardized experimental protocols outlined in this guide, a systematic exploration of this promising chemical space can be undertaken, potentially leading to the discovery of new and effective anticancer agents. The unique three-dimensional architecture of the paracyclophane scaffold offers a compelling opportunity to address some of the current challenges in cancer chemotherapy.
References
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Flow Cytometry Protocols for Assessing Membrane Integrity, Cell Cycle, and Apoptosis in Treated Cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Hughes, C. S., et al. (2013). Determination of drug release kinetics from nanoparticles: overcoming pitfalls of the dynamic dialysis method. PubMed. Retrieved January 20, 2026, from [Link]
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Hughes, C. S., et al. (2013). Determination of Drug Release Kinetics from Nanoparticles: Overcoming Pitfalls of the Dynamic Dialysis Method. ACS Publications. Retrieved January 20, 2026, from [Link]
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Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Retrieved January 20, 2026, from [Link]
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A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Al-Hokbany, N., et al. (2022). New Paracyclophanylthiazoles with Anti-Leukemia Activity: Design, Synthesis, Molecular Docking, and Mechanistic Studies. MDPI. Retrieved January 20, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. (2024). MDPI. Retrieved January 20, 2026, from [Link]
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D'souza, S. (2014). Kinetic Analysis of Drug Release From Nanoparticles. ResearchGate. Retrieved January 20, 2026, from [Link]
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Apoptosis Protocols. (n.d.). University of South Florida. Retrieved January 20, 2026, from [Link]
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Hazra, M., Kanyiva, K. S., & Shibata, T. (2016). Enantioselective synthesis of planar-chiral 1,11-dioxaparacyclophane-derived phosphoramidites and their use as chiral ligands. ResearchGate. Retrieved January 20, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
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Shibata, T., et al. (2016). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophane-Based Phosphites and Their Application as Chiral Ligands. Sci-Hub. Retrieved January 20, 2026, from [Link]
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Kanda, K., et al. (2014). Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Waseda University Research Portal. Retrieved January 20, 2026, from [Link]
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Kanda, K., et al. (2014). Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. ResearchGate. Retrieved January 20, 2026, from [Link]
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Kanda, K., Endo, K., & Shibata, T. (2010). Enantioselective Synthesis of Planar-Chiral 1,n-Dioxa[n]paracyclophanes via Catalytic Asymmetric ortho-Lithiation. ACS Publications. Retrieved January 20, 2026, from [Link]
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[2.2]Paracyclophane-Bis(triazole) Systems: Synthesis and Photochemical Behavior. (2017). PubMed. Retrieved January 20, 2026, from [Link]
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Miftakhova, A., et al. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. MDPI. Retrieved January 20, 2026, from [Link]
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ChemInform Abstract: Synthesis, Structure, and Biological Activity of [2.2]Paracyclophane Derivatives. Part 6. Synthesis of 2‐([2.2]Paracyclophan‐4‐yl)‐(benzo[g])indoles. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
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Hassan, Z., et al. (2018). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Kanda, K., Endo, K., & Shibata, T. (2010). Enantioselective synthesis of planar-chiral 1, n -dioxa[ n ]paracyclophanes via catalytic asymmetric ortho -Lithiation. Waseda University Research Portal. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 1,11-Dioxaparacyclophane
A Guide to the Proper Disposal of 1,11-Dioxa[1]paracyclophane
As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,11-Dioxa[1]paracyclophane (CAS No. 6571-51-3), ensuring the safety of personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and scientific best practices.
Part 1: Hazard Assessment and Core Principles
The foundation of any disposal procedure is a thorough understanding of the substance's intrinsic hazards. According to the Safety Data Sheet (SDS) provided by TCI Chemicals under REGULATION (EC) No 1272/2008, 1,11-Dioxa[1]paracyclophane is not classified as a hazardous substance or mixture.[2] Another supplier also designates the compound as "Non-HZ" (Non-Hazardous).[3]
However, the causality behind our disposal protocol is a core principle of laboratory safety: a "non-hazardous" classification does not permit indiscriminate disposal. The Environmental Protection Agency (EPA) and local regulations strictly control the disposal of laboratory chemicals. Many substances that are not officially listed as hazardous waste are still forbidden from sink or regular trash disposal.[4] Therefore, 1,11-Dioxa[1]paracyclophane must be managed as a chemical waste stream, segregated from both hazardous and municipal waste.
Table 1: Chemical and Safety Identifiers for 1,11-Dioxa[1]paracyclophane
| Identifier | Data | Source(s) |
| CAS Number | 6571-51-3 | [2][5] |
| Molecular Formula | C₁₅H₂₂O₂ | [5] |
| Molecular Weight | 234.34 g/mol | [5] |
| GHS/CLP Classification | Not a hazardous substance or mixture | [2] |
Part 2: Pre-Disposal Safety and Handling
Proper handling from the moment the chemical is deemed "waste" is critical. This ensures a self-validating system of safety and compliance within the laboratory.
Personal Protective Equipment (PPE)
Even for non-hazardous compounds, direct contact should always be avoided. When handling 1,11-Dioxa[1]paracyclophane for disposal, the following PPE is mandatory:
-
Safety Glasses or Goggles: To protect against accidental splashes.
-
Nitrile Gloves: To prevent skin contact.
Waste Accumulation and Storage
All laboratories that generate chemical waste must establish a Satellite Accumulation Area (SAA) .[4][7][8] This is a designated location at or near the point of waste generation where it can be safely stored pending pickup.
-
Container Integrity: The waste container must be in good condition, compatible with the chemical, and kept securely closed at all times except when adding waste.[4]
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[4]
-
Location: The SAA must be under the control of the laboratory personnel and within their line of sight.[7]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for disposing of pure, unreacted 1,11-Dioxa[1]paracyclophane or solutions containing only this compound and a non-hazardous solvent.
Step 1: Waste Identification and Labeling
-
Action: Immediately upon designating the material as waste, affix a label to the container.
-
Causality: The EPA requires that all chemical waste containers be properly identified.[7][8] This prevents the generation of "unknown" waste, which is costly and complex to dispose of and poses a significant safety risk.[4] The label must clearly state the full chemical name: "1,11-Dioxa[1]paracyclophane". While the GHS hazard pictograms are not required for this specific compound[2], the label should include the words "Chemical Waste".
Step 2: Waste Segregation
-
Action: Store the waste container for 1,11-Dioxa[1]paracyclophane separately from other waste streams.
-
Causality: The principle of waste segregation is paramount. Mixing a non-hazardous waste with a regulated hazardous waste (e.g., chlorinated solvents, heavy metals) renders the entire mixture hazardous by law.[9] This dramatically increases disposal costs and regulatory burden.
Step 3: Accumulation in SAA
-
Action: Place the sealed and labeled container in your designated laboratory SAA.
-
Causality: SAAs are a regulatory requirement for the safe, temporary storage of chemical waste.[8] This practice keeps waste organized and prevents accidental spills or reactions, ensuring a safe laboratory environment until the waste is collected.
Step 4: Arranging for Final Disposal
-
Action: Follow your institution's specific procedures to have the waste collected by the Environmental Health & Safety (EH&S) department or a contracted waste vendor.
-
Causality: Final disposal of chemical waste must be performed by licensed professionals who will transport it to a permitted treatment, storage, and disposal facility (TSDF).[7][10] Laboratory personnel are prohibited from disposing of chemical waste via standard drains or municipal trash.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 1,11-Dioxa[1]paracyclophane.
Caption: Decision workflow for 1,11-Dioxa[1]paracyclophane disposal.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,11-Dioxaparacyclophane
A Comprehensive Guide to Personal Protective Equipment for Handling 1,11-Dioxa[1]paracyclophane
Hazard Assessment and a Precautionary Approach
While specific toxicological data for 1,11-Dioxa[1]paracyclophane is limited, information on the related compound, [2.2]Paracyclophane, suggests it may cause respiratory irritation[2]. However, for many novel or specialized chemicals, the full spectrum of health effects has not been determined. An SDS for a different, un-named chemical wisely cautions: "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. The substance has delayed effects... Other dangerous properties can not be excluded. This substance should be handled with particular care"[3]. Therefore, a conservative approach is mandatory, treating 1,11-Dioxa[1]paracyclophane as potentially hazardous upon inhalation, ingestion, or skin contact.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical step in mitigating potential exposure. The following table outlines the minimum required PPE for various laboratory operations involving 1,11-Dioxa[1]paracyclophane.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile), consider double-gloving | Laboratory coat | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Chemical-resistant laboratory coat | Work within a certified chemical fume hood |
| Running Reactions/Transfers | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Chemical-resistant laboratory coat | Work within a certified chemical fume hood |
| Small-Scale Purification | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Chemical-resistant laboratory coat | Work within a certified chemical fume hood |
Eye and Face Protection: The First Line of Defense
Accidental splashes are a primary cause of laboratory injuries. The eyes are particularly vulnerable to chemical exposure.
-
Minimum Requirement: At all times when in the laboratory where 1,11-Dioxa[1]paracyclophane is handled, ANSI Z87.1-compliant safety glasses with side shields must be worn[4].
-
Elevated Risk Scenarios: For procedures involving the transfer of solutions, or when there is a heightened risk of splashing or exothermic reaction, chemical splash goggles are mandatory. For maximum protection, a full-face shield should be worn over safety glasses[1][4].
Skin and Body Protection: An Impermeable Barrier
-
Hand Protection: The choice of gloves is critical. Since specific chemical resistance data for 1,11-Dioxa[1]paracyclophane is unavailable, it is recommended to consult glove manufacturers' chemical resistance guides for general classes of organic compounds[4].
-
Recommended Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals[4]. For prolonged operations, consider thicker neoprene or butyl rubber gloves[5].
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves can be more dangerous than no gloves at all due to the accumulation of the chemical[6]. Replace gloves immediately upon known contact with the compound.
-
-
Body Protection: A laboratory coat, fully buttoned, is required to protect the skin and personal clothing[4]. For handling larger quantities or in situations with a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat[7].
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting. Avoid fabrics that are highly flammable or can melt, such as polyester[4].
Respiratory Protection: Ensuring Safe Inhalation
The primary engineering control for respiratory protection is the use of a certified chemical fume hood.
-
Primary Control: All manipulations of 1,11-Dioxa[1]paracyclophane, especially handling of the solid powder or volatile solutions, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure[3].
-
Secondary Control: In the rare event that work cannot be conducted in a fume hood, or if there is a risk of generating aerosols, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training[1][4].
Procedural Guidance: Safe Handling and Disposal
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye/Face Protection: Put on your safety glasses or goggles. If required, place the face shield over your eyewear.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE[2].
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 1,11-Dioxa[1]paracyclophane.
Caption: PPE Selection Workflow for 1,11-Dioxa[1]paracyclophane.
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Disposal of Contaminated PPE
-
Gloves and other disposables: All disposable PPE that has been in contact with 1,11-Dioxa[1]paracyclophane should be considered hazardous waste.
-
Procedure:
-
Place contaminated disposable items (gloves, bench paper, etc.) in a designated hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Never dispose of contaminated items in the regular trash[8].
-
Disposal of Chemical Waste
-
Waste Characterization: All waste containing 1,11-Dioxa[1]paracyclophane must be treated as hazardous waste. It is the responsibility of the waste generator to make this determination[9].
-
Segregation and Storage:
-
Store waste in compatible, leak-proof containers that are kept closed when not in use[8].
-
Do not mix incompatible waste streams. Consult a chemical incompatibility chart or the Safety Data Sheet for all components of the waste[10].
-
Label waste containers clearly with the full chemical names of all contents.
-
-
Disposal Method: The Safety Data Sheet for [2.2]Paracyclophane suggests disposal by an authorized incinerator equipped with an afterburner and scrubber[2]. Follow your institution's specific procedures for chemical waste pickup and disposal.
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CP Lab Safety. 1,11-Dioxa[1]paracyclophane, 1 gram, Each.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
